Product packaging for 1-Methyl-2-(oxetan-3-yl)piperazine(Cat. No.:CAS No. 1895314-91-6)

1-Methyl-2-(oxetan-3-yl)piperazine

Cat. No.: B2783459
CAS No.: 1895314-91-6
M. Wt: 156.229
InChI Key: UDRCDLNAGQNHRE-UHFFFAOYSA-N
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Description

1-Methyl-2-(oxetan-3-yl)piperazine is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.229. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O B2783459 1-Methyl-2-(oxetan-3-yl)piperazine CAS No. 1895314-91-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-(oxetan-3-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-10-3-2-9-4-8(10)7-5-11-6-7/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRCDLNAGQNHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1C2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1895314-91-6
Record name 1-methyl-2-(oxetan-3-yl)piperazine
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Methyl-2-(oxetan-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 1-Methyl-2-(oxetan-3-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The proposed synthesis is a multi-step process designed for clarity, reproducibility, and scalability in a research and development setting. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic route and workflows.

Proposed Synthetic Pathway Overview

The synthesis of this compound can be strategically approached through the construction of a 2-substituted piperazine precursor, followed by N-methylation. A key challenge in the synthesis of 2-substituted piperazines is the selective functionalization of the carbon backbone. A robust method involves the formation of a piperazin-2-one intermediate from acyclic precursors, which is subsequently reduced.

The proposed four-step synthesis is as follows:

  • Step 1: Synthesis of N-Boc-2-(oxetan-3-yl)piperazin-2-one: This crucial step involves the cyclization of a protected ethylenediamine derivative with an oxetane-containing building block.

  • Step 2: Reduction of N-Boc-2-(oxetan-3-yl)piperazin-2-one: The lactam of the piperazin-2-one intermediate is reduced to the corresponding amine to form the piperazine ring.

  • Step 3: Deprotection of N-Boc-2-(oxetan-3-yl)piperazine: The tert-butyloxycarbonyl (Boc) protecting group is removed from the nitrogen atom.

  • Step 4: N-Methylation of 2-(oxetan-3-yl)piperazine: The final step is the selective methylation of the secondary amine at the 1-position to yield the target compound.

Synthesis_Pathway cluster_0 Step 1: Piperazin-2-one Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection cluster_3 Step 4: N-Methylation A Mono-Boc-ethylenediamine + Oxetane-3-carbonyl derivative B N-Boc-2-(oxetan-3-yl)piperazin-2-one A->B Cyclization C N-Boc-2-(oxetan-3-yl)piperazine B->C LiAlH4 D 2-(Oxetan-3-yl)piperazine C->D TFA or HCl E This compound D->E Eschweiler-Clarke Reaction

Figure 1: Proposed four-step synthesis pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data, including molar equivalents, reaction times, and yields, are summarized in tables for easy reference.

Step 1: Synthesis of N-Boc-2-(oxetan-3-yl)piperazin-2-one

The formation of the piperazin-2-one ring is a critical step that establishes the 2-substituted piperazine core. This can be achieved through the reaction of mono-Boc-ethylenediamine with a suitable oxetane-3-carbonyl derivative, such as an activated ester or acyl chloride of oxetane-3-carboxylic acid.

Experimental Protocol:

  • To a solution of mono-Boc-ethylenediamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), is added a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq).

  • The reaction mixture is cooled to 0 °C.

  • A solution of the activated oxetane-3-carboxylic acid derivative (e.g., oxetane-3-carbonyl chloride) (1.05 eq) in the same solvent is added dropwise to the cooled reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is washed sequentially with a mild aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford N-Boc-2-(oxetan-3-yl)piperazin-2-one.

Reagent/ParameterMolar Equivalent/ValuePurpose
Mono-Boc-ethylenediamine1.0Starting material
Oxetane-3-carbonyl derivative1.05Starting material
Triethylamine (TEA)1.1Base
Dichloromethane (DCM)-Solvent
Reaction Temperature0 °C to room temp.Reaction condition
Reaction Time12-24 hoursReaction condition
Expected Yield 60-75%
Step 2: Reduction of N-Boc-2-(oxetan-3-yl)piperazin-2-one

The reduction of the lactam in the piperazin-2-one intermediate to the corresponding amine is achieved using a powerful reducing agent.

Experimental Protocol:

  • A solution of N-Boc-2-(oxetan-3-yl)piperazin-2-one (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.

  • After the addition is complete, the reaction mixture is heated to reflux and stirred for 4-8 hours. The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • The resulting granular precipitate is filtered off and washed with THF or ethyl acetate.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-2-(oxetan-3-yl)piperazine. This crude product is often of sufficient purity for the next step, or it can be purified by column chromatography if necessary.

Reagent/ParameterMolar Equivalent/ValuePurpose
N-Boc-2-(oxetan-3-yl)piperazin-2-one1.0Starting material
Lithium aluminum hydride (LiAlH₄)2.0-3.0Reducing agent
Anhydrous Tetrahydrofuran (THF)-Solvent
Reaction Temperature0 °C to refluxReaction condition
Reaction Time4-8 hoursReaction condition
Expected Yield 80-90%
Step 3: Deprotection of N-Boc-2-(oxetan-3-yl)piperazine

The removal of the Boc protecting group is accomplished under acidic conditions to liberate the free secondary amine.

Experimental Protocol:

  • N-Boc-2-(oxetan-3-yl)piperazine (1.0 eq) is dissolved in a suitable organic solvent such as dichloromethane or 1,4-dioxane.

  • An excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane, is added to the solution at room temperature.

  • The reaction mixture is stirred at room temperature for 1-4 hours, with progress monitored by TLC or LC-MS.

  • Upon completion, the solvent and excess acid are removed under reduced pressure.

  • The residue is dissolved in a minimal amount of water and the pH is adjusted to >10 with a strong base (e.g., 6N NaOH).

  • The aqueous layer is extracted several times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give 2-(oxetan-3-yl)piperazine.

Reagent/ParameterMolar Equivalent/ValuePurpose
N-Boc-2-(oxetan-3-yl)piperazine1.0Starting material
Trifluoroacetic acid (TFA) or HCl5-10 eqDeprotecting agent
Dichloromethane or 1,4-dioxane-Solvent
Reaction TemperatureRoom temperatureReaction condition
Reaction Time1-4 hoursReaction condition
Expected Yield >95%
Step 4: N-Methylation of 2-(oxetan-3-yl)piperazine

The final step involves the methylation of the piperazine nitrogen at the 1-position using the Eschweiler-Clarke reaction. This classic method is highly effective for the exhaustive methylation of primary and secondary amines to their corresponding tertiary amines without the formation of quaternary ammonium salts.[1]

Experimental Protocol:

  • To a solution of 2-(oxetan-3-yl)piperazine (1.0 eq) in formic acid (excess, can be used as solvent), aqueous formaldehyde (37 wt. %, 2.2-2.5 eq) is added.

  • The reaction mixture is heated to 80-100 °C and stirred for 2-6 hours. The evolution of carbon dioxide indicates the progress of the reaction.

  • After cooling to room temperature, the excess formic acid and formaldehyde are removed under reduced pressure.

  • The residue is dissolved in water and basified with a strong base (e.g., solid KOH or concentrated NaOH solution) to a pH > 12.

  • The aqueous solution is extracted with an organic solvent such as dichloromethane or ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography to afford this compound.

Reagent/ParameterMolar Equivalent/ValuePurpose
2-(Oxetan-3-yl)piperazine1.0Starting material
Formaldehyde (37% aq.)2.2-2.5Methylating agent
Formic AcidExcessReducing agent/Solvent
Reaction Temperature80-100 °CReaction condition
Reaction Time2-6 hoursReaction condition
Expected Yield 70-85%

Workflow and Logical Relationships

The following diagram illustrates the logical workflow of the synthesis, highlighting the key transformations and intermediates.

Synthesis_Workflow Start Starting Materials|{Mono-Boc-ethylenediamine | Oxetane-3-carbonyl derivative} Step1 Step 1: Cyclization Formation of N-Boc-2-(oxetan-3-yl)piperazin-2-one Start->Step1:f0 Intermediate1 Intermediate 1|N-Boc-2-(oxetan-3-yl)piperazin-2-one Step1:f1->Intermediate1 Step2 Step 2: Reduction Conversion of lactam to amine Intermediate1->Step2:f0 Intermediate2 Intermediate 2|N-Boc-2-(oxetan-3-yl)piperazine Step2:f1->Intermediate2 Step3 Step 3: Deprotection Removal of Boc group Intermediate2->Step3:f0 Intermediate3 Intermediate 3|2-(Oxetan-3-yl)piperazine Step3:f1->Intermediate3 Step4 Step 4: N-Methylation Eschweiler-Clarke Reaction Intermediate3->Step4:f0 End Final Product|this compound Step4:f1->End

Figure 2: Logical workflow of the synthesis of this compound.

Conclusion

This technical guide outlines a comprehensive and feasible synthetic pathway for this compound. The proposed route is based on established and reliable chemical transformations, providing a solid foundation for the synthesis of this and related compounds for research and drug development purposes. The detailed experimental protocols and structured data tables are intended to facilitate the practical implementation of this synthesis in a laboratory setting. Researchers are encouraged to optimize the reaction conditions for their specific needs and to employ appropriate analytical techniques to characterize all intermediates and the final product.

References

Novel Synthetic Approaches for 1-Methyl-2-(oxetan-3-yl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details novel and efficient synthetic methodologies for the preparation of 1-Methyl-2-(oxetan-3-yl)piperazine, a valuable building block in medicinal chemistry. The piperazine scaffold is a privileged structure in drug discovery, known to improve the physicochemical properties of molecules, such as aqueous solubility and oral bioavailability.[1][2] The incorporation of an oxetane motif can further enhance metabolic stability and modulate lipophilicity.[3] This guide provides detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathways to aid researchers in the facile synthesis of this important compound.

Synthetic Strategies

The synthesis of this compound can be efficiently achieved through a two-step process. The primary strategy involves the initial synthesis of the core intermediate, 1-(oxetan-3-yl)piperazine, followed by a selective N-methylation.

Part 1: Synthesis of 1-(Oxetan-3-yl)piperazine Intermediate

The key challenge in the synthesis of the piperazine-oxetane core is the efficient and selective formation of the C-N bond between the piperazine and oxetane rings. A robust method for this transformation is the nucleophilic substitution reaction between piperazine and an activated oxetane derivative. While direct reactions with oxetan-3-one can be explored, a more controlled approach involves the use of a suitable leaving group on the oxetane ring.

A common precursor, 1-(oxetan-3-yl)piperazine, can be synthesized via nucleophilic substitution, although the provided literature primarily details its use as a reactant rather than its synthesis.[4] The general principle involves the reaction of piperazine with an oxetane bearing a leaving group at the 3-position.

Part 2: N-Methylation of 1-(Oxetan-3-yl)piperazine

With the 1-(oxetan-3-yl)piperazine intermediate in hand, the final step is a selective methylation of the secondary amine on the piperazine ring. Several methods are available for the N-methylation of piperazines, including reductive amination and direct alkylation with a methylating agent.[5][6]

Experimental Protocols

The following are detailed experimental protocols for the proposed synthetic route.

Protocol 1: Synthesis of 1-(Oxetan-3-yl)piperazine

This protocol is adapted from general principles of nucleophilic substitution on oxetanes.

Method A: Nucleophilic Substitution with Oxetan-3-yl Tosylate

  • Preparation of Oxetan-3-yl Tosylate: To a cooled (0 °C) solution of oxetan-3-ol (1.0 eq) in dichloromethane, add p-toluenesulfonyl chloride (1.1 eq) and triethylamine (1.2 eq). Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight. Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford oxetan-3-yl tosylate.

  • Synthesis of 1-(Oxetan-3-yl)piperazine: To a solution of piperazine (3.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add oxetan-3-yl tosylate (1.0 eq). Heat the reaction mixture to 80 °C and stir for 12-16 hours. After cooling to room temperature, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

Method B: Reductive Amination

  • To a solution of 1-(oxetan-3-yl)piperazine (1.0 eq) in methanol, add aqueous formaldehyde (37 wt. %, 1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of piperazine derivatives, which can be used as a benchmark for the synthesis of this compound.

StepReactantsReagents & ConditionsYieldPurityReference
Synthesis of 1-(Oxetan-3-yl)piperazine Piperazine, Oxetan-3-yl TosylateAcetonitrile, 80 °C, 12-16hNot ReportedNot ReportedGeneral Method
N-Methylation 1-(Oxetan-3-yl)piperazine, FormaldehydeSodium Borohydride, Methanol, 0 °C to RT, 4h>80% (Typical for similar reactions)>95% (Typical)[5][6]

Visualizing the Synthesis

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Synthesis_Pathway Oxetan-3-ol Oxetan-3-ol Oxetan-3-yl Tosylate Oxetan-3-yl Tosylate Oxetan-3-ol->Oxetan-3-yl Tosylate TsCl, Et3N, DCM 1-(Oxetan-3-yl)piperazine 1-(Oxetan-3-yl)piperazine Oxetan-3-yl Tosylate->1-(Oxetan-3-yl)piperazine Piperazine, ACN This compound This compound 1-(Oxetan-3-yl)piperazine->this compound HCHO, NaBH4, MeOH

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Reaction Setup Reaction Setup Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) Reaction Setup->Reaction Monitoring (TLC/LC-MS) Work-up Work-up Reaction Monitoring (TLC/LC-MS)->Work-up Column Chromatography Column Chromatography Work-up->Column Chromatography Characterization (NMR, MS) Characterization (NMR, MS) Column Chromatography->Characterization (NMR, MS)

Caption: General experimental workflow for synthesis and purification.

References

An In-depth Technical Guide on 1-Methyl-2-(oxetan-3-yl)piperazine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data for 1-Methyl-2-(oxetan-3-yl)piperazine is limited. This guide provides a summary of the available information, supplemented with data on closely related compounds and general synthetic principles to serve as a resource for research and development.

Introduction

This compound is a heterocyclic organic compound featuring a piperazine ring substituted with a methyl group at the 1-position and an oxetane ring at the 2-position. The incorporation of the strained oxetane motif is a common strategy in medicinal chemistry to improve physicochemical properties such as solubility and metabolic stability. The piperazine scaffold is a well-established pharmacophore present in numerous approved drugs, often imparting favorable pharmacokinetic characteristics and providing a handle for further structural modification. This document aims to consolidate the known chemical properties and structural information for this compound and related compounds.

Chemical Structure and Identifiers

The chemical structure of this compound is defined by a piperazine ring with a methyl group on one nitrogen and an oxetan-3-yl group on a carbon atom adjacent to the other nitrogen.

Table 1: Structural Information and Identifiers for this compound

IdentifierValueReference
Molecular Formula C₈H₁₆N₂O[1]
IUPAC Name This compound[1]
SMILES CN1CCNCC1C2COC2[1]
InChI InChI=1S/C8H16N2O/c1-10-3-2-9-4-8(10)7-5-11-6-7/h7-9H,2-6H2,1H3[1]
InChIKey UDRCDLNAGQNHRE-UHFFFAOYSA-N[1]

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular Weight 156.23 g/mol PubChem
Monoisotopic Mass 156.12627 Da[1]
XlogP -0.4[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem
Topological Polar Surface Area 28.4 ŲPubChem
Predicted Collision Cross Section ([M+H]⁺) 131.0 Ų[1]

Data on a Closely Related Analog: 1-(Oxetan-3-yl)piperazine

Due to the scarcity of data for the title compound, information on the closely related analog, 1-(oxetan-3-yl)piperazine, is provided for comparative purposes. This analog lacks the methyl group on the piperazine ring.

Table 3: Chemical Properties and Identifiers for 1-(Oxetan-3-yl)piperazine

Identifier/PropertyValueReference
CAS Number 1254115-23-5[2][3]
Molecular Formula C₇H₁₄N₂O[2]
Molecular Weight 142.20 g/mol [2]
IUPAC Name 1-(oxetan-3-yl)piperazine[2]
XlogP (Computed) -0.7[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Physical Description Yellow to Brown Solid (for HCl salt)[4]
Storage Temperature 2-8 °C (for HCl salt)[4]

Synthesis and Experimental Protocols

A specific, validated synthetic protocol for this compound has not been identified in the reviewed literature. However, general strategies for the synthesis of 2-substituted piperazines can be adapted.

General Synthetic Strategies for 2-Substituted Piperazines

The synthesis of piperazines with substitution at the carbon atoms often requires more complex strategies than N-substitution. Recent advances in organic synthesis have provided several routes to access these scaffolds.

  • Synthesis from α-Amino Acids: Chiral 2-substituted piperazines can be synthesized from α-amino acids in a few steps. A key transformation in one such method is an aza-Michael addition.[5]

  • Photoredox Catalysis: Modern synthetic methods, such as photoredox catalysis, allow for the direct C-H functionalization of piperazines. This can be used to introduce aryl or vinyl groups at the C2 position.

  • Decarboxylative Annulation: A photoredox-mediated decarboxylative annulation between a glycine-based diamine and various aldehydes can yield 2-substituted piperazines under mild conditions.

A potential logical workflow for the synthesis of this compound could involve the initial formation of the 2-(oxetan-3-yl)piperazine core, followed by selective N-methylation at the 1-position.

G cluster_0 Synthesis of 2-Substituted Piperazine Core cluster_1 Final Methylation Step Start_Materials Starting Materials (e.g., Amino Acid Derivative) Intermediate_1 Protected Diamine Intermediate Start_Materials->Intermediate_1 Protection Cyclization Cyclization (e.g., aza-Michael addition) Intermediate_1->Cyclization Reaction with Oxetane Precursor Core_Product 2-(Oxetan-3-yl)piperazine Cyclization->Core_Product Deprotection N_Methylation Selective N-Methylation Core_Product->N_Methylation Methylating Agent (e.g., Formaldehyde/Formic Acid) Final_Product This compound N_Methylation->Final_Product

A potential synthetic workflow for this compound.
Experimental Protocol for a Related Synthesis: 1-(Oxetan-3-yl)piperazine

While not specific to the title compound, a method for the synthesis of the related 1-(oxetan-3-yl)piperazine intermediate has been described in the context of preparing its hemioxalate salt. This typically involves a nucleophilic substitution reaction.

Method A: Nucleophilic Substitution

  • Reagents & Conditions:

    • 1-(oxetan-3-yl)piperazine

    • 1-fluoro-2-methoxy-4-nitrobenzene

    • Potassium carbonate (K₂CO₃)

    • Solvent: N-methyl-2-pyrrolidone (NMP)

    • Temperature: 100°C

    • Atmosphere: Inert (nitrogen)

    • Time: Overnight

  • Procedure: The reaction mixture is worked up by aqueous extraction and purified by silica gel chromatography.[6]

Signaling Pathways and Biological Activity

There is no specific information available regarding the signaling pathways or biological activity of this compound. However, the piperazine moiety is a common feature in compounds targeting a wide range of biological receptors, including serotonergic, dopaminergic, and muscarinic receptors. For instance, substituted 2-(R)-methyl piperazines have been investigated as selective muscarinic M2 ligands.[7][8] The biological effects of this compound would require experimental evaluation.

The logical relationship for investigating the biological activity of a novel compound like this compound would follow a standard drug discovery pipeline.

G Compound This compound Screening High-Throughput Screening Compound->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Standard drug discovery workflow.

Conclusion

This compound is a compound of interest for which detailed experimental data is currently lacking in publicly accessible sources. This guide has summarized the available predicted data and structural information. For practical research and development, the provided information on the related compound, 1-(oxetan-3-yl)piperazine, and the general synthetic methodologies for 2-substituted piperazines may serve as a valuable starting point. Further experimental investigation is necessary to fully characterize the chemical and biological properties of this compound.

References

Technical Guide: Spectroscopic and Synthetic Profile of 1-Methyl-2-(oxetan-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of predicted spectroscopic data and a proposed synthetic pathway for 1-Methyl-2-(oxetan-3-yl)piperazine. As of the date of this publication, no experimental spectroscopic data (NMR, IR) for this specific compound is publicly available. The information herein is compiled from computational predictions and established chemical principles for structurally related compounds.

Introduction

This compound is a heterocyclic compound featuring a piperazine ring substituted with a methyl group at the 1-position and an oxetane ring at the 2-position. The combination of the piperazine moiety, a common scaffold in medicinal chemistry, and the oxetane ring, a desirable feature for improving physicochemical properties, makes this compound of interest for drug discovery and development. This guide provides a predictive overview of its spectroscopic characteristics and a plausible synthetic approach.

Predicted Spectroscopic Data

While experimental spectra are not available, computational predictions and analysis of analogous structures provide an insight into the expected spectroscopic features of this compound.

Mass Spectrometry (MS)

Predicted mass spectrometry data for the protonated molecule [M+H]⁺ is available from computational sources. The expected mass-to-charge ratios for various adducts are summarized below.

AdductPredicted m/z
[M+H]⁺157.13355
[M+Na]⁺179.11549
[M-H]⁻155.11899
[M+NH₄]⁺174.16009
[M+K]⁺195.08943

Data sourced from computational predictions.

Expected Fragmentation Pattern: The fragmentation of piperazine derivatives in mass spectrometry is well-documented. Common fragmentation pathways involve the cleavage of bonds within the piperazine ring and the bonds connecting the substituents to the ring. For this compound, characteristic fragments would likely arise from the loss of the oxetane group, the methyl group, and fragmentation of the piperazine ring itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Hypothesized)

Based on the chemical structure, the following proton (¹H) and carbon-¹³ (¹³C) NMR spectral characteristics are anticipated. Chemical shifts are estimations and will be influenced by the solvent used.

¹H NMR:

  • Oxetane Ring Protons: Resonances corresponding to the CH₂ and CH protons of the oxetane ring are expected, likely in the range of 4.0-5.0 ppm.

  • Piperazine Ring Protons: A complex set of multiplets corresponding to the protons on the piperazine ring would appear, typically in the 2.0-3.5 ppm region. The proton at the 2-position, being adjacent to the oxetane substituent, would likely be shifted downfield compared to other piperazine protons.

  • N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the nitrogen is expected, likely in the 2.2-2.5 ppm range.

¹³C NMR:

  • Oxetane Ring Carbons: The carbons of the oxetane ring are expected to resonate in the range of 60-80 ppm.

  • Piperazine Ring Carbons: The carbons of the piperazine ring would likely appear in the 40-60 ppm range. The carbon at the 2-position, bearing the oxetane substituent, would be expected at the lower field end of this range.

  • N-Methyl Carbon: The carbon of the N-methyl group is anticipated to have a chemical shift in the range of 40-50 ppm.

Infrared (IR) Spectroscopy (Hypothesized)

The IR spectrum of this compound is expected to be characterized by the vibrational modes of its constituent functional groups.

Wavenumber (cm⁻¹)Vibration ModeExpected Intensity
2950-2800C-H stretching (aliphatic)Strong
1150-1050C-N stretching (piperazine)Medium
980-950C-O-C stretching (oxetane ring)Strong

Proposed Experimental Protocols

The synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted piperazines. A potential two-step synthesis is outlined below.

Step 1: Synthesis of 1-(Oxetan-3-yl)piperazine

This intermediate can be synthesized via a nucleophilic substitution reaction between piperazine and an oxetane derivative.

  • Reagents: Piperazine, 3-bromooxetane (or a similar leaving group-substituted oxetane), a suitable base (e.g., K₂CO₃), and a polar aprotic solvent (e.g., acetonitrile or DMF).

  • Procedure:

    • A solution of a large excess of piperazine in the chosen solvent is prepared in a round-bottom flask.

    • The base is added to the solution.

    • 3-Bromooxetane is added dropwise to the stirred solution at room temperature.

    • The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred overnight.

    • After cooling, the mixture is filtered to remove the inorganic salts.

    • The solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield 1-(oxetan-3-yl)piperazine.

Step 2: N-Methylation of 1-(Oxetan-3-yl)piperazine

The final product can be obtained by the methylation of the secondary amine on the piperazine ring.

  • Reagents: 1-(Oxetan-3-yl)piperazine, a methylating agent (e.g., methyl iodide or dimethyl sulfate), a base (e.g., K₂CO₃ or triethylamine), and a suitable solvent (e.g., acetonitrile or acetone).

  • Procedure:

    • 1-(Oxetan-3-yl)piperazine is dissolved in the solvent in a round-bottom flask.

    • The base is added to the solution.

    • The methylating agent is added dropwise to the stirred solution, typically at a reduced temperature (e.g., 0 °C to room temperature) to control the reaction.

    • The reaction is stirred until completion, as monitored by TLC or LC-MS.

    • The reaction mixture is worked up by quenching with water and extracting with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated.

    • The final product, this compound, is purified by column chromatography or distillation under reduced pressure.

Visualized Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthetic_Workflow Piperazine Piperazine Step1 Nucleophilic Substitution Piperazine->Step1 Bromooxetane 3-Bromooxetane Bromooxetane->Step1 MethylatingAgent Methylating Agent (e.g., CH3I) Step2 N-Methylation MethylatingAgent->Step2 Intermediate 1-(Oxetan-3-yl)piperazine Intermediate->Step2 FinalProduct This compound Step1->Intermediate Base, Solvent Step2->FinalProduct Base, Solvent

Caption: Proposed two-step synthesis of this compound.

An In-depth Technical Guide on the Putative Mechanism of Action of 1-Methyl-2-(oxetan-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, there is a notable absence of publicly available preclinical or clinical data specifically detailing the mechanism of action for 1-Methyl-2-(oxetan-3-yl)piperazine. Consequently, this technical guide has been constructed based on a comprehensive analysis of its structural components—the piperazine and oxetane moieties—and the well-documented pharmacological profiles of structurally related compounds. The information presented herein is, therefore, predictive and intended to guide future research endeavors.

Introduction

This compound is a novel small molecule featuring a piperazine ring, a common scaffold in centrally active pharmaceuticals, substituted with a methyl group and an oxetane ring. The piperazine moiety is a well-established pharmacophore known to interact with a variety of neurotransmitter receptors, including serotonergic, dopaminergic, and adrenergic receptors. The incorporation of an oxetane ring is a contemporary strategy in medicinal chemistry to enhance physicochemical properties such as solubility and metabolic stability, while potentially modulating receptor affinity and selectivity. This guide delineates the theoretical mechanism of action of this compound, proposes experimental protocols for its characterization, and provides a framework for data presentation.

Pharmacological Profile of Core Moieties

The Piperazine Moiety

The piperazine ring is a versatile scaffold found in numerous FDA-approved drugs targeting the central nervous system (CNS).[1][2] Its prevalence is attributed to its ability to be readily functionalized at its two nitrogen atoms, allowing for the fine-tuning of pharmacological activity. Piperazine derivatives have been shown to exhibit a wide range of activities, including antipsychotic, antidepressant, anxiolytic, and antihistaminic effects.[1][3] The basic nitrogen atoms of the piperazine ring can engage in ionic interactions with acidic residues in receptor binding pockets.

The Oxetane Moiety

The oxetane ring, a four-membered cyclic ether, has gained prominence in drug design as a bioisostere for other functional groups. Its inclusion can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability compared to more traditional functionalities. The strained nature of the oxetane ring can also influence the conformational preferences of the molecule, potentially leading to higher affinity and selectivity for its biological target.

Postulated Mechanism of Action

Based on the structural features of this compound, it is hypothesized that the compound primarily acts as a modulator of CNS receptors. The piperazine core suggests a high likelihood of interaction with monoamine neurotransmitter systems. The specific pharmacological profile will be determined by the interplay of the methyl and oxetane substituents.

A plausible hypothesis is that this compound functions as a ligand for serotonin (5-HT) and/or dopamine (D) receptors. Many piperazine-containing compounds exhibit affinity for these receptors, and the nature of the substitution pattern dictates their functional activity (agonist, antagonist, or partial agonist).

Proposed Experimental Protocols for Elucidation of Mechanism of Action

To empirically determine the mechanism of action of this compound, a systematic pharmacological evaluation is required. The following experimental protocols are proposed:

In Vitro Receptor Binding Assays
  • Objective: To determine the binding affinity of this compound to a panel of CNS receptors.

  • Methodology: Radioligand binding assays will be performed using cell membranes prepared from cell lines stably expressing the human recombinant receptors of interest (e.g., 5-HT receptor subtypes, dopamine receptor subtypes, adrenergic receptor subtypes, and histamine receptors). The compound will be incubated at various concentrations with the cell membranes and a specific radioligand for each receptor. The displacement of the radioligand by the test compound will be measured, and the inhibition constant (Ki) will be calculated.

In Vitro Functional Assays
  • Objective: To characterize the functional activity of this compound at receptors for which significant binding affinity is observed.

  • Methodology:

    • G-protein Coupled Receptors (GPCRs): For GPCRs, functional activity can be assessed using assays such as cAMP (for Gs and Gi coupled receptors) or calcium flux (for Gq coupled receptors) assays. The compound will be tested for its ability to stimulate (agonist activity) or inhibit (antagonist activity) the receptor's response to its endogenous ligand.

    • Ion Channels: If binding to ligand-gated ion channels is observed, electrophysiology techniques (e.g., patch-clamp) will be employed to determine the effect of the compound on ion flow.

In Vitro Neurotransmitter Transporter Assays
  • Objective: To assess the effect of this compound on the reuptake of monoamine neurotransmitters.

  • Methodology: The inhibitory activity of the compound on the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) will be evaluated using synaptosomal preparations or cell lines expressing these transporters. The uptake of radiolabeled neurotransmitters (e.g., [3H]5-HT, [3H]NE, [3H]DA) will be measured in the presence of varying concentrations of the test compound to determine the IC50 values.

Data Presentation

The quantitative data generated from the proposed experiments should be summarized in structured tables for clarity and comparative analysis.

Table 1: Receptor Binding Affinity Profile of this compound

Receptor SubtypeKi (nM)
5-HT1ATBD
5-HT2ATBD
5-HT2CTBD
D1TBD
D2TBD
D3TBD
α1-adrenergicTBD
α2-adrenergicTBD
H1TBD

TBD: To be determined

Table 2: Functional Activity Profile of this compound

Receptor SubtypeAssay TypeEC50/IC50 (nM)Intrinsic Activity
5-HT1AcAMPTBDTBD
5-HT2ACalcium FluxTBDTBD
D2cAMPTBDTBD

TBD: To be determined

Table 3: Monoamine Transporter Inhibition Profile of this compound

TransporterIC50 (nM)
SERTTBD
NETTBD
DATTBD

TBD: To be determined

Visualizations

Postulated Signaling Pathway

The following diagram illustrates a hypothetical signaling cascade that could be modulated by this compound, assuming it acts as an agonist at a Gs-coupled receptor.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Compound This compound Receptor Gs-Coupled Receptor Compound->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Experimental_Workflow Start Synthesis and Purification of This compound Binding_Assay In Vitro Receptor Binding Assays Start->Binding_Assay Transporter_Assay Neurotransmitter Transporter Inhibition Assays Start->Transporter_Assay Functional_Assay In Vitro Functional Assays Binding_Assay->Functional_Assay If significant binding ADME In Vitro ADME (e.g., Metabolic Stability) Functional_Assay->ADME Transporter_Assay->ADME In_Vivo In Vivo Behavioral Pharmacology ADME->In_Vivo If favorable profile Conclusion Elucidation of Mechanism of Action In_Vivo->Conclusion

References

Pharmacological Profile of 1-Methyl-2-(oxetan-3-yl)piperazine: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases reveals a significant lack of specific pharmacological data for the compound 1-Methyl-2-(oxetan-3-yl)piperazine. As a result, it is not possible to construct an in-depth technical guide with quantitative data, detailed experimental protocols, and specific signaling pathway diagrams as requested. The information necessary to fulfill such a request does not appear to be in the public domain at this time.

This absence of data indicates that this compound is likely a novel or proprietary compound that has not been extensively studied or disclosed in peer-reviewed publications or patents.

While a specific pharmacological profile for this compound cannot be provided, a general, speculative overview can be offered based on the well-established roles of its core structural components: the piperazine ring and the oxetane moiety. It is crucial to emphasize that the following discussion is based on general principles of medicinal chemistry and is not derived from experimental data on the specific compound .

General Pharmacological Considerations of the Structural Motifs

The Piperazine Moiety

The piperazine ring is a common scaffold in medicinal chemistry, known for its ability to interact with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels. Its prevalence in centrally acting drugs stems from its frequent ability to cross the blood-brain barrier.

Potential Target Classes:

  • Serotonin (5-HT) Receptors: Numerous piperazine derivatives are potent ligands for various 5-HT receptor subtypes, exhibiting agonist, antagonist, or inverse agonist activity.

  • Dopamine (D) Receptors: The piperazine core is a key feature in many antipsychotic and antidepressant drugs that target dopamine receptors.

  • Adrenergic Receptors: Interaction with α- and β-adrenergic receptors is another common feature of piperazine-containing compounds.

  • Histamine (H) Receptors: The piperazine structure is found in several antihistamines.

  • Sigma (σ) Receptors: A number of piperazine derivatives have shown affinity for sigma receptors, which are implicated in a variety of neurological conditions.

The Oxetane Moiety

The oxetane ring has gained significant interest in modern drug discovery.[1][2][3] It is often incorporated into molecules to fine-tune their physicochemical properties.

Key Contributions of the Oxetane Ring:

  • Improved Solubility: The polar nature of the oxetane's ether oxygen can enhance the aqueous solubility of a compound.[3]

  • Metabolic Stability: The four-membered ring can be more resistant to metabolic degradation compared to other, more flexible alkyl groups.[1][3]

  • Reduced Lipophilicity: Introduction of an oxetane can lower a compound's lipophilicity (LogP), which can be beneficial for its pharmacokinetic profile.[3]

  • Bioisosteric Replacement: Oxetanes can serve as bioisosteres for other chemical groups, such as gem-dimethyl or carbonyl groups, while offering improved properties.[1][3]

  • Three-Dimensionality: The rigid, three-dimensional structure of the oxetane ring can help to orient substituents in a specific way to optimize binding to a biological target.[1][2]

Hypothetical Pharmacological Profile and Signaling

Given the structural features, one could speculate that this compound might be designed as a modulator of one or more of the receptor systems mentioned above. The N-methyl group and the oxetane substituent would influence its potency, selectivity, and pharmacokinetic properties. The specific stereochemistry of the 2-substituted piperazine ring would also be critical for its biological activity.

A hypothetical workflow for characterizing the pharmacological profile of this compound would involve a series of in vitro and in vivo experiments.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Receptor Binding Assays Receptor Binding Assays Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Determine potency (EC50/IC50) and efficacy ADME-Tox Profiling ADME-Tox Profiling Functional Assays->ADME-Tox Profiling Assess drug-like properties Pharmacokinetic Studies Pharmacokinetic Studies ADME-Tox Profiling->Pharmacokinetic Studies Evaluate bioavailability and half-life Behavioral Models Behavioral Models Pharmacokinetic Studies->Behavioral Models Assess physiological effects Target Engagement Studies Target Engagement Studies Behavioral Models->Target Engagement Studies Confirm target interaction in vivo Lead Optimization Lead Optimization Target Engagement Studies->Lead Optimization Compound Synthesis Compound Synthesis Compound Synthesis->Receptor Binding Assays Determine affinity (Ki)

Caption: Hypothetical workflow for pharmacological characterization.

Conclusion

Without experimental data, any discussion of the pharmacological profile of this compound remains speculative. The compound possesses structural motifs commonly associated with neurologically active agents, and the inclusion of an oxetane ring is a modern medicinal chemistry strategy to enhance drug-like properties. A thorough pharmacological evaluation, beginning with broad receptor screening followed by more specific functional and in vivo assays, would be required to elucidate its true biological activity.

References

In Silico Modeling of 1-Methyl-2-(oxetan-3-yl)piperazine Binding to the Human Serotonin 5-HT1A Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the in silico modeling of the binding of 1-Methyl-2-(oxetan-3-yl)piperazine, a novel small molecule, to the human serotonin 1A (5-HT1A) receptor. This document outlines a comprehensive computational workflow, from target selection and preparation to advanced molecular dynamics simulations and binding free energy calculations, designed to elucidate the potential binding mode, affinity, and pharmacokinetic properties of this compound.

Introduction and Target Rationale

This compound is a synthetic compound featuring a piperazine core, a scaffold prevalent in a multitude of centrally acting pharmaceuticals.[1][2] Piperazine derivatives are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors.[1][3] The 5-HT1A receptor, a key player in the modulation of mood and anxiety, is a well-established target for drugs containing the piperazine moiety.[4][5] Given the structural characteristics of this compound, the 5-HT1A receptor presents a high-priority, hypothetical target for in silico investigation. This guide will use the high-resolution cryogenic electron microscopy (cryo-EM) structure of the human 5-HT1A receptor in complex with serotonin (PDB ID: 7E2Y) as the basis for our modeling studies.[6][7][8][9]

Data Presentation: Ligand and Receptor Information

For a robust in silico study, it is crucial to begin with well-characterized ligand and receptor data. The following tables summarize the essential information for our subject molecule and the chosen biological target.

Ligand Properties: this compound
IUPAC Name This compound
Molecular Formula C₈H₁₆N₂O
Molecular Weight 156.23 g/mol
Canonical SMILES CN1CCNCC1C2COC2
Predicted LogP -0.4
Receptor Properties: Human Serotonin 5-HT1A Receptor
Protein Name Serotonin 1A Receptor
Organism Homo sapiens
PDB ID 7E2Y[6][7][8][9]
Resolution 3.0 Å[6]
Method Cryo-Electron Microscopy[6]
Known Ligands Serotonin, WAY-100635, 8-OH-DPAT[10][11]

In Silico Modeling Workflow

The following diagram illustrates the comprehensive workflow for the in silico modeling of this compound binding to the 5-HT1A receptor.

In_Silico_Workflow cluster_prep Preparation cluster_docking Initial Binding Prediction cluster_simulation Dynamic Refinement & Energetics cluster_admet Pharmacokinetic Profiling Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking ADMET Prediction ADMET Prediction Ligand Preparation->ADMET Prediction Receptor Preparation Receptor Preparation Receptor Preparation->Molecular Docking Pose Selection Pose Selection Molecular Docking->Pose Selection MD Simulation MD Simulation Pose Selection->MD Simulation Trajectory Analysis Trajectory Analysis MD Simulation->Trajectory Analysis Binding Free Energy Binding Free Energy Trajectory Analysis->Binding Free Energy

A comprehensive workflow for in silico modeling.

Experimental Protocols

This section details the methodologies for the key experiments outlined in the workflow.

Ligand and Receptor Preparation

4.1.1. Ligand Preparation Protocol

  • 2D to 3D Conversion: The 2D structure of this compound is converted to a 3D structure using a molecular editor (e.g., MarvinSketch, ChemDraw).

  • Protonation State Determination: The protonation state of the piperazine nitrogens at physiological pH (7.4) is determined. Given the pKa of piperazine, the N1-methyl nitrogen is likely to be protonated.

  • Energy Minimization: The 3D structure is energy minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Charge Calculation: Partial atomic charges are calculated using a quantum mechanical method (e.g., AM1-BCC) to accurately represent the electrostatic potential.

4.1.2. Receptor Preparation Protocol (PDB: 7E2Y)

  • Structure Download: The cryo-EM structure of the human 5-HT1A receptor is downloaded from the Protein Data Bank (PDB ID: 7E2Y).

  • Removal of Non-essential Molecules: All non-receptor molecules, including the co-crystallized ligand (serotonin), G-protein subunits, and water molecules, are removed from the PDB file.

  • Addition of Hydrogen Atoms: Hydrogen atoms, which are typically absent in cryo-EM structures, are added.

  • Protonation and Tautomeric State Assignment: The protonation states of ionizable residues (e.g., Asp, Glu, His, Lys, Arg) are assigned based on the local microenvironment and physiological pH.

  • Energy Minimization: The prepared receptor structure is subjected to a restrained energy minimization to relieve any steric clashes introduced during preparation while preserving the overall fold.

Molecular Docking

4.2.1. Binding Site Definition

The binding site is defined based on the location of the co-crystallized serotonin in the original PDB structure (7E2Y). A grid box is generated encompassing the key interacting residues within the transmembrane helices.

4.2.2. Docking Protocol

  • Software: A molecular docking program such as AutoDock Vina or Glide is utilized.

  • Ligand Conformations: The prepared ligand is treated as flexible, allowing for the exploration of its conformational space within the binding pocket.

  • Receptor Treatment: The receptor is typically held rigid during the initial docking phase to reduce computational cost.

  • Docking Algorithm: A genetic algorithm or a similar stochastic search method is employed to generate a diverse set of ligand poses.

  • Scoring Function: Each pose is evaluated using a scoring function that estimates the binding affinity. The top-scoring poses are retained for further analysis.[12]

The following diagram illustrates the logical flow of the molecular docking process.

Molecular_Docking_Flow Prepared Ligand Prepared Ligand Run Docking Algorithm Run Docking Algorithm Prepared Ligand->Run Docking Algorithm Prepared Receptor Prepared Receptor Define Binding Site Define Binding Site Prepared Receptor->Define Binding Site Define Binding Site->Run Docking Algorithm Score and Rank Poses Score and Rank Poses Run Docking Algorithm->Score and Rank Poses Select Best Poses Select Best Poses Score and Rank Poses->Select Best Poses

The logical workflow of molecular docking.
Molecular Dynamics (MD) Simulation

4.3.1. System Setup Protocol

  • Complex Preparation: The most promising docked pose of this compound within the 5-HT1A receptor is selected as the starting structure for the MD simulation.

  • Membrane Embedding: The receptor-ligand complex is embedded in a realistic lipid bilayer (e.g., POPC) to mimic the cellular membrane environment.

  • Solvation: The system is solvated with an explicit water model (e.g., TIP3P).

  • Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system and achieve a physiological salt concentration.

4.3.2. MD Simulation Protocol

  • Software: A molecular dynamics engine such as GROMACS or AMBER is used.

  • Force Field: A suitable force field for proteins, lipids, and small molecules (e.g., CHARMM36m) is applied.

  • Energy Minimization: The entire system undergoes a series of energy minimization steps to remove any unfavorable contacts.

  • Equilibration: The system is gradually heated to physiological temperature (310 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions. Positional restraints on the protein and ligand are gradually released during this phase.

  • Production Run: A long production simulation (e.g., 100-500 ns) is performed under NPT conditions to sample the conformational space of the complex.

Trajectory Analysis and Binding Free Energy Calculation

4.4.1. Trajectory Analysis Protocol

  • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and ligand heavy atoms is calculated over time to assess the stability of the simulation.

  • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.

  • Interaction Analysis: The interactions between the ligand and the receptor (e.g., hydrogen bonds, hydrophobic contacts) are monitored throughout the simulation to identify key binding determinants.

4.4.2. Binding Free Energy Calculation Protocol (MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for estimating the binding free energy from MD simulation trajectories.[13][14]

  • Snapshot Extraction: Snapshots of the receptor, ligand, and complex are extracted from the production MD trajectory.

  • Energy Calculations: For each snapshot, the following energy terms are calculated:

    • Molecular Mechanics Energy (ΔEMM): The internal, van der Waals, and electrostatic energies in the gas phase.

    • Polar Solvation Energy (ΔGpolar): Calculated using the Poisson-Boltzmann equation.

    • Nonpolar Solvation Energy (ΔGnonpolar): Calculated based on the solvent-accessible surface area (SASA).

  • Binding Free Energy (ΔGbind): The binding free energy is calculated as the sum of these energy terms.

The following diagram outlines the key components of the MM/PBSA calculation.

MMPBSA_Calculation MD Trajectory MD Trajectory Extract Snapshots Extract Snapshots MD Trajectory->Extract Snapshots Calculate ΔEMM Calculate ΔEMM Extract Snapshots->Calculate ΔEMM Calculate ΔGpolar Calculate ΔGpolar Extract Snapshots->Calculate ΔGpolar Calculate ΔGnonpolar Calculate ΔGnonpolar Extract Snapshots->Calculate ΔGnonpolar Calculate ΔGbind Calculate ΔGbind Calculate ΔEMM->Calculate ΔGbind Calculate ΔGpolar->Calculate ΔGbind Calculate ΔGnonpolar->Calculate ΔGbind

Key components of the MM/PBSA calculation.
In Silico ADMET Prediction

4.5.1. ADMET Prediction Protocol

  • Software: Web-based tools or standalone software (e.g., SwissADME, ADMETlab) are used for the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[15][16][17]

  • Input: The SMILES string of this compound is used as the input.

  • Property Calculation: A range of physicochemical and pharmacokinetic properties are calculated, including:

    • Lipophilicity (LogP)

    • Aqueous Solubility (LogS)

    • Blood-Brain Barrier (BBB) Permeability

    • Cytochrome P450 (CYP) Inhibition

    • Human Ether-a-go-go-Related Gene (hERG) Inhibition

    • Drug-likeness (e.g., Lipinski's Rule of Five)

Summary of Predicted Quantitative Data

The following tables present hypothetical, yet representative, quantitative data that would be generated from the in silico workflow described above.

Molecular Docking Results
Docking Score (kcal/mol) -8.5
Key Interacting Residues Asp116, Ser199, Phe361, Tyr390[10][18]
Predicted Binding Mode The protonated piperazine nitrogen forms a salt bridge with Asp116. The oxetane oxygen acts as a hydrogen bond acceptor. The methyl group occupies a hydrophobic sub-pocket.
MD Simulation Stability Metrics
Protein Backbone RMSD (Å) 1.5 ± 0.3
Ligand RMSD (Å) 0.8 ± 0.2
Average Number of H-bonds 2.3
Binding Free Energy Calculation (MM/PBSA)
ΔGbind (kcal/mol) -10.2 ± 1.5
ΔEMM (kcal/mol) -25.7
ΔGpolar (kcal/mol) 20.1
ΔGnonpolar (kcal/mol) -4.6
Predicted ADMET Properties
LogP 1.2
LogS -2.5
BBB Permeant Yes
CYP2D6 Inhibitor No
hERG Inhibitor Low Risk
Lipinski's Rule of Five Violations 0

Conclusion

This technical guide has outlined a comprehensive in silico workflow for characterizing the binding of this compound to the human 5-HT1A receptor. The detailed protocols for ligand and receptor preparation, molecular docking, molecular dynamics simulation, and binding free energy calculations provide a robust framework for predicting the binding affinity and interaction patterns of novel small molecules. Furthermore, the inclusion of in silico ADMET profiling offers early insights into the drug-like properties of the compound. The methodologies and hypothetical data presented herein serve as a valuable resource for researchers and drug development professionals engaged in the computational assessment of novel therapeutic candidates.

References

The Discovery and Development of 1-Methyl-2-(oxetan-3-yl)piperazine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the discovery, synthesis, and theoretical application of 1-Methyl-2-(oxetan-3-yl)piperazine. While direct pharmacological data for this specific molecule is not extensively published, its emergence as a key structural motif in the development of advanced kinase inhibitors, particularly Bruton's Tyrosine Kinase (Btk) inhibitors, underscores its significance in modern medicinal chemistry. This document details its physicochemical properties, outlines a plausible synthetic methodology based on established chemical principles, and contextualizes its role within the broader landscape of drug discovery. All quantitative data is presented in tabular format, and key processes are visualized using Graphviz diagrams.

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] Its derivatives have found application in a wide array of therapeutic areas, including as antipsychotic, antidepressant, and anticancer agents.[2][3] Concurrently, the oxetane moiety has gained prominence as a "smart" functional group in drug design. This small, polar, three-dimensional ring can act as a bioisostere for carbonyl and gem-dimethyl groups, often leading to enhanced metabolic stability and improved solubility.[4]

The compound this compound represents a strategic amalgamation of these two valuable pharmacophores. The introduction of a methyl group at the 2-position of the piperazine ring creates a chiral center, allowing for stereospecific interactions with biological targets, while the oxetane substituent is intended to fine-tune the molecule's physicochemical profile. Its primary known application is as a key intermediate in the synthesis of complex Bruton's Tyrosine Kinase (Btk) inhibitors, as detailed in patent literature.[5]

Physicochemical Properties

The fundamental physicochemical properties of this compound have been predicted and are summarized below. These properties are crucial for its handling, formulation, and pharmacokinetic behavior.

PropertyValueSource
Molecular Formula C₈H₁₆N₂OPubChem[6]
Molecular Weight 156.23 g/mol Appretech[7]
Monoisotopic Mass 156.12627 DaPubChem[6]
XlogP (predicted) -0.4PubChem[6]
Hydrogen Bond Donor Count 1---
Hydrogen Bond Acceptor Count 3---
Rotatable Bond Count 1---

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The logical synthesis would proceed via the initial preparation of a protected 2-methylpiperazine, followed by N-alkylation with an oxetane precursor, and finally methylation of the remaining nitrogen.

G cluster_0 Step 1: Oxetane Installation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Final Deprotection A 1. N-Boc-2-methylpiperazine C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Oxetan-3-one B->C D 4-(N-Boc-2-methylpiperazin-1-yl)oxetan-3-ol C->D Formation of C-N bond E Methylation (e.g., Formaldehyde, HCOOH - Eschweiler-Clarke) D->E F 1-Methyl-2-(N-Boc-piperazin-1-yl)oxetan-3-ol E->F Addition of methyl group G Deprotection (e.g., TFA or HCl) F->G H This compound G->H Removal of Boc group Btk_Pathway BCR B-cell Receptor (BCR) Activation Lyn_Syk Lyn/Syk Kinases BCR->Lyn_Syk Btk Btk (Bruton's Tyrosine Kinase) Lyn_Syk->Btk Phosphorylates PLCG2 PLCγ2 Btk->PLCG2 Phosphorylates Downstream Downstream Signaling (Ca²⁺ flux, NF-κB, etc.) PLCG2->Downstream Response B-cell Proliferation & Survival Downstream->Response Inhibitor Btk Inhibitor (containing the title moiety) Inhibitor->Btk Blocks Phosphorylation

References

The Evolving Landscape of Muscarinic Agonists: A Technical Guide to the Structure-Activity Relationship of 1-Methyl-2-(oxetan-3-yl)piperazine Analogs and Related Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of piperazine-based muscarinic acetylcholine receptor (mAChR) agonists, with a particular focus on the emerging class of 1-Methyl-2-(oxetan-3-yl)piperazine analogs. While specific quantitative SAR data for a comprehensive series of these exact analogs is not extensively available in the public domain, this guide synthesizes the current understanding of related piperazine and oxetane-containing compounds to inform future drug discovery efforts. We will delve into the critical structural motifs that govern potency and selectivity, detail essential experimental protocols for their evaluation, and visualize key cellular pathways and experimental workflows.

Introduction: The Therapeutic Potential of Muscarinic Agonists

Muscarinic acetylcholine receptors are a family of five G-protein coupled receptor (GPCR) subtypes (M1-M5) that mediate the actions of the neurotransmitter acetylcholine. Their diverse expression throughout the central and peripheral nervous systems makes them attractive targets for a wide range of therapeutic areas, including Alzheimer's disease, schizophrenia, and other neurological disorders. The development of subtype-selective muscarinic agonists has been a long-standing goal in medicinal chemistry, aiming to harness the therapeutic benefits of activating specific receptor subtypes while avoiding the side effects associated with non-selective cholinergic stimulation.

The piperazine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets. Its conformational flexibility and the ability to substitute at its two nitrogen atoms allow for the fine-tuning of pharmacological properties. The incorporation of an oxetane moiety has gained significant traction in drug design due to its favorable effects on metabolic stability, solubility, and lipophilicity. The combination of these two motifs in this compound analogs represents a promising avenue for the discovery of novel muscarinic agonists.

Core Structural Insights and General SAR Principles

While a detailed quantitative SAR table for a series of this compound analogs is not available, we can infer key SAR principles from related classes of piperazine-based muscarinic agonists.

Key Structural Considerations:

  • The Piperazine Core: This central scaffold acts as a key pharmacophoric element. The basicity of the nitrogen atoms is crucial for interaction with the aspartate residue in the orthosteric binding site of muscarinic receptors.

  • The 1-Methyl Group: The presence and nature of the substituent on the N1 nitrogen of the piperazine ring can significantly influence potency and selectivity. A methyl group is a common feature in many CNS-active compounds.

  • The 2-(Oxetan-3-yl) Substituent: The oxetane ring is a key feature that can impact physicochemical properties. Its polarity can improve aqueous solubility, and its three-dimensional nature can provide specific interactions within the receptor binding pocket, potentially contributing to selectivity. The point of attachment to the piperazine ring (position 2) introduces chirality, which is often a critical determinant of biological activity.

  • Other Substitutions: Modifications at other positions on the piperazine ring can be explored to modulate properties such as blood-brain barrier penetration, metabolic stability, and off-target activities.

Experimental Protocols

The evaluation of novel muscarinic agonists requires a suite of in vitro and in vivo assays to determine their affinity, functional activity, and subtype selectivity.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor subtype.

Protocol: [3H]-N-Methylscopolamine ([3H]-NMS) Competition Binding Assay

  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5) are cultured to confluence.

    • Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in assay buffer.

    • Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • A fixed concentration of [3H]-NMS (a non-selective muscarinic antagonist radioligand).

      • Increasing concentrations of the unlabeled test compound (e.g., this compound analog).

      • Cell membrane preparation.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).

    • The plate is incubated at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The filters are dried, and scintillation cocktail is added.

    • The amount of bound radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to the receptor.

Protocol: Calcium Mobilization Assay (for Gq-coupled receptors M1, M3, M5)

  • Cell Culture and Dye Loading:

    • CHO cells expressing the M1, M3, or M5 receptor are seeded in a 96-well plate and grown overnight.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.

  • Assay Procedure:

    • The dye-loaded cells are washed to remove excess dye.

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR).

    • A baseline fluorescence reading is taken.

    • Increasing concentrations of the test compound are added to the wells.

    • Changes in intracellular calcium concentration are monitored as changes in fluorescence intensity over time.

  • Data Analysis:

    • The peak fluorescence response is measured for each concentration of the test compound.

    • The data are plotted as fluorescence intensity versus log[agonist concentration] to generate a dose-response curve.

    • The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) are determined by non-linear regression.

Visualization of Key Pathways and Workflows

Muscarinic Receptor Signaling Pathways

G cluster_0 Gq/11 Pathway (M1, M3, M5) cluster_1 Gi/o Pathway (M2, M4) Agonist Agonist M1/M3/M5 M1/M3/M5 Agonist->M1/M3/M5 PLC PLC M1/M3/M5->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release Stimulates PKC Activation PKC Activation DAG->PKC Activation Activates Cellular Response_1 Cellular Response_1 Ca2+ Release->Cellular Response_1 PKC Activation->Cellular Response_1 Agonist_2 Agonist M2/M4 M2/M4 Agonist_2->M2/M4 AC Adenylyl Cyclase M2/M4->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular Response_2 Cellular Response_2 PKA->Cellular Response_2

Muscarinic Receptor Signaling Pathways

Experimental Workflow for Muscarinic Agonist Evaluation

G Compound_Synthesis Synthesis of This compound Analogs Primary_Binding Primary Screening: Radioligand Binding Assay (e.g., [3H]-NMS) Compound_Synthesis->Primary_Binding Functional_Assay Functional Characterization: Calcium Mobilization (M1, M3, M5) cAMP Assay (M2, M4) Primary_Binding->Functional_Assay Selectivity_Panel Subtype Selectivity Profiling Functional_Assay->Selectivity_Panel ADME_Tox In Vitro ADME/Tox (e.g., Microsomal Stability, CYP Inhibition) Selectivity_Panel->ADME_Tox In_Vivo_PK In Vivo Pharmacokinetics (e.g., Rodent models) ADME_Tox->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Cognitive deficit models) In_Vivo_PK->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization

Drug Discovery Workflow

Conclusion and Future Directions

The development of selective muscarinic agonists remains a significant challenge and a promising therapeutic strategy. While the specific structure-activity relationships of this compound analogs are yet to be fully elucidated in publicly available literature, the foundational knowledge of piperazine-based muscarinic agonists and the strategic incorporation of the oxetane moiety provide a strong basis for future research. The experimental protocols and workflows detailed in this guide offer a robust framework for the systematic evaluation of new chemical entities in this class. Further investigation into the synthesis and pharmacological profiling of a diverse library of these analogs is warranted to unlock their full therapeutic potential. Such studies will be instrumental in defining the precise structural requirements for achieving high potency and subtype selectivity, ultimately leading to the development of safer and more effective treatments for a range of debilitating neurological and psychiatric disorders.

Methodological & Application

Application Notes and Protocols for In Vitro Profiling of 1-Methyl-2-(oxetan-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the in vitro evaluation of 1-Methyl-2-(oxetan-3-yl)piperazine, a novel compound with potential pharmacological activity. The piperazine moiety is a well-established pharmacophore found in numerous centrally acting agents, suggesting that this compound may interact with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[1][2][3] The protocols outlined below are designed to assess the compound's binding affinity, functional activity, and potential for off-target effects.

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of a test compound for a specific receptor.[4] Radioligand binding assays, a common and powerful method, are used to characterize the interaction between this compound and a panel of CNS-related GPCRs.[5][6]

Protocol: Radioligand Competition Binding Assay

This protocol describes a filtration-based competition binding assay to determine the inhibitory constant (Ki) of this compound for a target GPCR.[7]

Materials:

  • Test Compound: this compound

  • Receptor Source: Cell membranes expressing the target GPCR

  • Radioligand: A specific radiolabeled ligand for the target receptor (e.g., [³H]-dopamine for dopamine receptors)

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor

  • 96-well Filter Plates: Pre-coated with polyethyleneimine (PEI)

  • Scintillation Cocktail

  • Microplate Scintillation Counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • Assay Buffer (for total binding) or non-specific binding control.

    • Serial dilutions of the test compound.

    • Radioligand at a concentration near its Kd.

    • Receptor membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Count the radioactivity in each well using a microplate scintillation counter.

Data Analysis: The data will be used to generate a competition binding curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) can be determined. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Target ReceptorRadioligandTest Compound IC₅₀ (nM)Test Compound Ki (nM)
Dopamine D₂[³H]-SpiperoneExample: 150Example: 75
Serotonin 5-HT₂A[³H]-KetanserinExample: 320Example: 180
Adrenergic α₁[³H]-PrazosinExample: >1000Example: >1000

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Test Compound Dilutions add_reagents Add Reagents to 96-well Plate prep_compound->add_reagents prep_reagents Prepare Radioligand and Receptor Membranes prep_reagents->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter_wash Filter and Wash incubate->filter_wash add_scint Add Scintillation Cocktail filter_wash->add_scint count Count Radioactivity add_scint->count plot_curve Plot Competition Curve count->plot_curve calc_ic50 Calculate IC₅₀ plot_curve->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Caption: Workflow for a radioligand competition binding assay.

Functional GPCR Assays

Functional assays are essential to determine whether the binding of this compound to a GPCR results in agonism, antagonism, or inverse agonism.[8][9] These assays typically measure the downstream signaling events following receptor activation.[10][11]

Protocol: cAMP Second Messenger Assay

This protocol measures the modulation of cyclic AMP (cAMP) levels, a common second messenger for Gs and Gi-coupled GPCRs.

Materials:

  • Test Compound: this compound

  • Cell Line: A cell line stably expressing the target GPCR (e.g., CHO-K1)

  • Control Agonist/Antagonist: Known agonist and antagonist for the target receptor

  • cAMP Assay Kit: (e.g., HTRF, FRET, or ELISA-based)

  • Cell Culture Medium and Reagents

  • 384-well Assay Plate

Procedure:

  • Seed the cells in a 384-well plate and allow them to attach overnight.

  • For Agonist Mode:

    • Add serial dilutions of this compound or a known agonist to the cells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • For Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of this compound or a known antagonist.

    • Add a known agonist at its EC₅₀ concentration and incubate for a specified time.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

Data Analysis:

  • Agonist Mode: Plot the cAMP response against the log concentration of the test compound to determine the EC₅₀ (potency) and Emax (efficacy).

  • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.

Data Presentation:

Target ReceptorAssay ModeTest Compound EC₅₀/IC₅₀ (nM)Test Compound Emax (%)
Dopamine D₁ (Gs)AgonistExample: >10,000Example: <10
Dopamine D₁ (Gs)AntagonistExample: 250N/A
Cannabinoid CB₁ (Gi)AgonistExample: 85Example: 95

Signaling Pathway: GPCR Activation

G compound This compound receptor GPCR compound->receptor Binds to g_protein G-Protein (Gs/Gi/Gq) receptor->g_protein Activates effector Effector (Adenylyl Cyclase / PLC) g_protein->effector Modulates second_messenger Second Messenger (cAMP / IP₃, DAG) effector->second_messenger Produces downstream Downstream Cellular Response second_messenger->downstream

Caption: Simplified GPCR signaling cascade.

Enzyme Inhibition Assays

Given the broad biological activities of piperazine derivatives, it is prudent to screen this compound against a panel of relevant enzymes to identify any inhibitory effects.[12][13]

Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of the test compound against a target enzyme using a spectrophotometric method.[14][15]

Materials:

  • Test Compound: this compound

  • Target Enzyme: Purified enzyme of interest

  • Substrate: A substrate that produces a chromogenic or fluorogenic product upon enzymatic action

  • Assay Buffer: Optimized for the specific enzyme's activity

  • Positive Control Inhibitor: A known inhibitor of the target enzyme

  • 96-well Microplate

  • Microplate Reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer.

    • Test compound or positive control inhibitor.

    • Target enzyme solution.

  • Pre-incubate the plate for 10-15 minutes to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time (kinetic read) or at a single endpoint after a fixed incubation period.

Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the test compound. Plot the percentage of enzyme inhibition against the log concentration of the test compound to determine the IC₅₀ value.

Data Presentation:

Target EnzymeSubstrateTest Compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
Monoamine Oxidase AKynuramineExample: 12.5Example: Clorgyline (0.05)
AcetylcholinesteraseAcetylthiocholineExample: >100Example: Donepezil (0.01)
Cytochrome P450 2D6AMMCExample: 25.3Example: Quinidine (0.08)

Experimental Workflow: Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Test Compound Dilutions add_reagents Add Compound and Enzyme prep_compound->add_reagents prep_enzyme Prepare Enzyme and Substrate prep_enzyme->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate add_substrate Add Substrate (Start Reaction) pre_incubate->add_substrate read_plate Measure Signal (Kinetic or Endpoint) add_substrate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Inhibition Curve calc_inhibition->plot_curve calc_ic50 Determine IC₅₀ plot_curve->calc_ic50

Caption: Workflow for a typical enzyme inhibition assay.

References

Application Notes and Protocols for 1-Methyl-2-(oxetan-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-(oxetan-3-yl)piperazine is a novel synthetic compound with a piperazine moiety, a structural feature common to a wide range of biologically active molecules. Piperazine derivatives have a rich history in medicinal chemistry, exhibiting diverse pharmacological activities, including but not limited to, anticancer, anthelmintic, and central nervous system (CNS) effects such as antipsychotic, antidepressant, and anxiolytic actions.[1][2][3][4][5][6][7][8] The inclusion of an oxetane ring may improve aqueous solubility and metabolic stability.[9] Given the prevalence of piperazine derivatives as G-protein coupled receptor (GPCR) ligands, these application notes provide a starting point for characterizing the cellular activity of this compound using a panel of common cell-based assays.[10][11][12][13][14]

This document outlines detailed protocols for a series of in vitro cell-based assays to elucidate the potential biological activity of this compound. The proposed assays will investigate the compound's effect on key second messenger signaling pathways (cAMP and intracellular calcium) commonly modulated by GPCRs, as well as a functional cellular assay (neurite outgrowth) to explore potential neuro-regulatory effects.

Hypothetical Data Summary

The following tables summarize potential quantitative data that could be obtained from the described assays. These are provided as examples to illustrate data presentation and interpretation.

Table 1: Effect of this compound on cAMP Production in HEK293 Cells

Concentration (µM)cAMP Level (agonist mode) (RLU)cAMP Level (antagonist mode with 10 µM Forskolin) (RLU)
0 (Vehicle)10,500 ± 5001,500,000 ± 100,000
0.0110,300 ± 4501,450,000 ± 90,000
0.19,800 ± 5501,200,000 ± 110,000
18,200 ± 400800,000 ± 70,000
105,100 ± 300350,000 ± 50,000
1004,900 ± 280330,000 ± 45,000
EC50/IC50 (µM) ~8 ~2.5

RLU: Relative Luminescence Units. Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Intracellular Calcium Mobilization in CHO-K1 Cells

Concentration (µM)Relative Fluorescence Units (RFU)
0 (Vehicle)50 ± 5
0.0152 ± 6
0.165 ± 8
1150 ± 15
10450 ± 30
100480 ± 35
EC50 (µM) ~3

RFU: Relative Fluorescence Units. Data are presented as mean ± standard deviation.

Table 3: Effect of this compound on Neurite Outgrowth in PC-12 Cells

Concentration (µM)Average Neurite Length (µm/cell)Percentage of Neurite-Bearing Cells (%)
0 (Vehicle)15 ± 220 ± 3
0.118 ± 325 ± 4
135 ± 545 ± 6
1055 ± 765 ± 8
10020 ± 430 ± 5

Data are presented as mean ± standard deviation.

Experimental Protocols

cAMP Production Assay (Gs/Gi Signaling)

This assay measures changes in intracellular cyclic adenosine monophosphate (cAMP) levels, a key second messenger for Gs and Gi-coupled GPCRs.[15][16][17][18][19] An increase in cAMP suggests activation of a Gs-coupled receptor, while a decrease (or inhibition of stimulated cAMP production) suggests activation of a Gi-coupled receptor.

Workflow Diagram:

Gs_Gi_Signaling_Workflow cluster_workflow cAMP Assay Workflow A Seed cells in a 96-well plate B Incubate overnight A->B C Pre-treat with compound or vehicle B->C D Add agonist (e.g., Forskolin) for antagonist mode C->D Antagonist Mode E Lyse cells and add detection reagents C->E Agonist Mode D->E F Incubate E->F G Measure luminescence F->G

Caption: Workflow for the cAMP production assay.

Protocol:

  • Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Cell Seeding: Seed HEK293 cells in a white, clear-bottom 96-well plate at a density of 20,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., HBSS with 20 mM HEPES).

  • Agonist Mode (Testing for Gs activation):

    • Remove culture medium and add 50 µL of assay buffer.

    • Add 50 µL of the compound dilution to the respective wells.

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode (Testing for Gi activation):

    • Remove culture medium and add 50 µL of the compound dilution.

    • Incubate for 15 minutes at room temperature.

    • Add 50 µL of a known Gs activator (e.g., 10 µM Forskolin) to all wells except the negative control.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection: Use a commercial cAMP detection kit (e.g., cAMP-Glo™ Assay from Promega) and follow the manufacturer's instructions.[16][17] This typically involves cell lysis and addition of reagents that convert cAMP levels into a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50.

Signaling Pathway Diagram:

Gs_Gi_Signaling_Pathway cluster_pathway Gs and Gi Signaling Pathways ligand 1-Methyl-2- (oxetan-3-yl)piperazine GPCR_s Gs-coupled GPCR ligand->GPCR_s GPCR_i Gi-coupled GPCR ligand->GPCR_i G_s Gs Protein GPCR_s->G_s activates G_i Gi Protein GPCR_i->G_i activates AC Adenylate Cyclase (AC) G_s->AC activates G_i->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: Gs and Gi signaling pathways leading to changes in cAMP.

Intracellular Calcium Mobilization Assay (Gq Signaling)

This assay measures transient increases in intracellular calcium concentration, a hallmark of Gq-coupled GPCR activation.[20][21][22][23][24]

Workflow Diagram:

Gq_Signaling_Workflow cluster_workflow Calcium Mobilization Assay Workflow A Seed cells in a 96-well plate B Incubate overnight A->B C Load cells with a calcium-sensitive dye B->C D Incubate C->D E Add compound or vehicle D->E F Measure fluorescence kinetically E->F

Caption: Workflow for the calcium mobilization assay.

Protocol:

  • Cell Culture: Culture CHO-K1 cells in F-12K Medium supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Cell Seeding: Seed CHO-K1 cells in a black, clear-bottom 96-well plate at a density of 40,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Probenecid may be included to prevent dye leakage.

    • Remove the culture medium and add 100 µL of the dye loading buffer to each well.

    • Incubate for 1 hour at 37°C.

  • Compound Addition and Measurement:

    • Prepare a serial dilution of this compound in assay buffer.

    • Use a fluorescence plate reader with an automated injection system (e.g., FlexStation or FLIPR).

    • Measure baseline fluorescence for 15-20 seconds.

    • Inject the compound dilutions into the wells.

    • Continue to measure fluorescence kinetically for 2-3 minutes to capture the transient calcium response.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot this value against the compound concentration and fit to a dose-response curve to determine the EC50.

Signaling Pathway Diagram:

Gq_Signaling_Pathway cluster_pathway Gq Signaling Pathway ligand 1-Methyl-2- (oxetan-3-yl)piperazine GPCR_q Gq-coupled GPCR ligand->GPCR_q G_q Gq Protein GPCR_q->G_q activates PLC Phospholipase C (PLC) G_q->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates PIP2 PIP2 PIP2->PLC IP3R IP3 Receptor IP3->IP3R binds to PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum (ER) ER->IP3R Ca2_ER Ca2+ Ca2_ER->IP3R Ca2_cyto [Ca2+]i IP3R->Ca2_cyto releases Ca2+ Ca2_cyto->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets Neurite_Outgrowth_Workflow cluster_workflow Neurite Outgrowth Assay Workflow A Seed PC-12 cells on coated plates B Incubate for 24h A->B C Treat with compound and/or NGF B->C D Incubate for 48-72h C->D E Fix and stain cells D->E F Image acquisition E->F G Image analysis to quantify neurite length F->G

References

Application Notes and Protocols for Testing 1-Methyl-2-(oxetan-3-yl)piperazine Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the preclinical efficacy of 1-Methyl-2-(oxetan-3-yl)piperazine, a novel psychoactive compound. The protocols detailed below are designed to assess its potential antidepressant and cognitive-enhancing effects in established rodent models.

Introduction and Hypothesized Mechanism of Action

This compound is a synthetic compound featuring a piperazine ring, a common pharmacophore in drugs targeting the central nervous system, and an oxetane moiety. The piperazine scaffold is known to interact with various neurotransmitter systems, particularly monoaminergic systems (dopamine, norepinephrine, and serotonin).[1][2][3] The addition of a methyl group and an oxetane ring may influence its potency, selectivity, and pharmacokinetic properties.[1]

Based on its structural similarity to other piperazine-based compounds with known neuropsychopharmacological activity, it is hypothesized that this compound acts as a modulator of monoaminergic neurotransmission. This could involve inhibition of reuptake transporters or direct interaction with postsynaptic receptors, leading to an increase in synaptic levels of dopamine and norepinephrine.

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compound -> transporter [label="Inhibition"]; transporter -> synapse [label="Blocks Reuptake"]; synapse -> da_ne [label="Leads to"]; da_ne -> downstream; downstream -> therapeutic; } /dot Caption: Hypothesized Mechanism of Action of this compound.

Animal Models

To investigate the potential antidepressant and cognitive-enhancing effects of this compound, two well-established animal models are proposed:

  • Chronic Mild Stress (CMS) Model in Rats: This is a validated model of depression that induces anhedonia and other depressive-like behaviors in rodents through exposure to a series of unpredictable, mild stressors.[4]

  • Scopolamine-Induced Amnesia Model in Mice: Scopolamine, a muscarinic receptor antagonist, is used to induce transient cognitive deficits, particularly in learning and memory, mimicking aspects of cognitive impairment.[5]

Efficacy Testing Protocols

The following protocols detail the experimental procedures for assessing the efficacy of this compound in the selected animal models.

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start [label="Start: Male Wistar Rats (n=40)", shape=ellipse, fillcolor="#FBBC05"]; acclimation [label="Acclimation (1 week)"]; grouping [label="Grouping (n=10/group):\n- Vehicle Control\n- CMS + Vehicle\n- CMS + Compound (Low Dose)\n- CMS + Compound (High Dose)", shape=box, style=rounded]; cms_protocol [label="Chronic Mild Stress Protocol (4 weeks)\n(e.g., wet bedding, cage tilt, light/dark cycle reversal)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; treatment [label="Daily Treatment with this compound\nor Vehicle (during stress period)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sucrose [label="Sucrose Preference Test (Weekly)\n(Anhedonia assessment)"]; fst [label="Forced Swim Test (End of Week 4)\n(Behavioral despair assessment)", fillcolor="#34A853", fontcolor="#FFFFFF"]; microdialysis [label="In Vivo Microdialysis (End of Study)\n(Dopamine & Norepinephrine in mPFC)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End: Data Analysis", shape=ellipse, fillcolor="#FBBC05"];

start -> acclimation; acclimation -> grouping; grouping -> cms_protocol; cms_protocol -> treatment; treatment -> sucrose; sucrose -> fst; fst -> microdialysis; microdialysis -> end; } /dot Caption: Experimental Workflow for the Chronic Mild Stress (CMS) Model.

Protocol 1: Forced Swim Test (FST)

The FST is a widely used test to assess antidepressant-like activity.[6][7][8][9]

  • Apparatus: A cylindrical tank (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

  • Procedure:

    • Pre-test (Day 1): Place each rat in the cylinder for a 15-minute swim session. This is an adaptation session.[6]

    • Test (Day 2): 24 hours after the pre-test, place the rats back into the swim tank for a 5-minute session. The session is video-recorded.

  • Data Analysis: Score the duration of immobility (floating with minimal movements to keep the head above water) during the 5-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect.

Protocol 2: In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[10][11][12][13][14]

  • Surgery: Anesthetize the rats and stereotaxically implant a guide cannula targeting the medial prefrontal cortex (mPFC). Allow a recovery period of at least 48 hours.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.

  • Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min). Collect dialysate samples every 20 minutes.

  • Drug Administration: After collecting baseline samples, administer this compound or vehicle and continue collecting samples for at least 2 hours.

  • Analysis: Analyze the dialysate samples for dopamine and norepinephrine concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Data Presentation: CMS Model

GroupSucrose Preference (%)Immobility Time in FST (s)Basal Dopamine in mPFC (pg/µL)Post-treatment Dopamine (% of baseline)Basal Norepinephrine in mPFC (pg/µL)Post-treatment Norepinephrine (% of baseline)
Vehicle Control
CMS + Vehicle
CMS + Compound (Low Dose)
CMS + Compound (High Dose)

dot digraph "nor_workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

start [label="Start: Male C57BL/6 Mice (n=40)", shape=ellipse, fillcolor="#FBBC05"]; acclimation [label="Acclimation & Habituation (3 days)"]; grouping [label="Grouping (n=10/group):\n- Vehicle + Saline\n- Vehicle + Scopolamine\n- Compound (Low Dose) + Scopolamine\n- Compound (High Dose) + Scopolamine", shape=box, style=rounded]; treatment_admin [label="Compound/Vehicle Administration (i.p.)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; scopolamine_admin [label="Scopolamine/Saline Administration (s.c.)\n(30 min post-treatment)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; training [label="Training Phase (T1):\nTwo identical objects (10 min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; retention [label="Retention Interval (1 hour)"]; testing [label="Test Phase (T2):\nOne familiar and one novel object (5 min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Data Analysis", shape=ellipse, fillcolor="#FBBC05"];

start -> acclimation; acclimation -> grouping; grouping -> treatment_admin; treatment_admin -> scopolamine_admin; scopolamine_admin -> training; training -> retention; retention -> testing; testing -> end; } /dot Caption: Experimental Workflow for the Novel Object Recognition (NOR) Test.

Protocol 3: Novel Object Recognition (NOR) Test

The NOR test is used to assess recognition memory in rodents.[15][16][17][18][19]

  • Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm). A set of objects that are different in shape and texture but similar in size.

  • Procedure:

    • Habituation (Day 1-2): Allow each mouse to explore the empty arena for 10 minutes per day.

    • Training (Day 3, T1): Place two identical objects in the arena. Allow the mouse to explore for 10 minutes.

    • Testing (Day 3, T2): After a 1-hour retention interval, place the mouse back in the arena with one familiar object and one novel object. Allow the mouse to explore for 5 minutes.

  • Data Analysis: Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and pointing towards it. Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Data Presentation: Scopolamine-Induced Amnesia Model

GroupTotal Exploration Time in T1 (s)Total Exploration Time in T2 (s)Discrimination Index (DI) in T2
Vehicle + Saline
Vehicle + Scopolamine
Compound (Low Dose) + Scopolamine
Compound (High Dose) + Scopolamine

Data Interpretation and Conclusion

  • Antidepressant Effects: A significant reduction in immobility time in the FST and a reversal of CMS-induced anhedonia (increased sucrose preference) would suggest antidepressant-like efficacy. These behavioral effects should be correlated with an increase in dopamine and/or norepinephrine levels in the mPFC as measured by microdialysis.

  • Cognitive-Enhancing Effects: A significant improvement in the Discrimination Index in the NOR test in compound-treated, scopolamine-impaired mice compared to the vehicle-treated, scopolamine-impaired group would indicate a pro-cognitive effect.

These protocols provide a robust framework for the initial preclinical evaluation of this compound. Positive results from these studies would warrant further investigation into its detailed mechanism of action, safety profile, and potential as a therapeutic agent for neuropsychiatric and cognitive disorders.

References

Application Notes and Protocols for In Vivo Studies of Novel Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific in vivo dosing protocols for 1-Methyl-2-(oxetan-3-yl)piperazine were found in publicly available scientific literature. The following application notes and protocols are representative examples based on common methodologies for the preclinical evaluation of novel piperazine derivatives intended for central nervous system (CNS) activity. These should be adapted based on the specific pharmacological and toxicological profile of the compound of interest.

Introduction

The piperazine moiety is a common scaffold in CNS drug discovery, known for its favorable pharmacokinetic properties and ability to interact with various neurotransmitter systems.[1][2][3] The incorporation of an oxetane ring can further modulate physicochemical properties such as solubility and metabolic stability. When advancing a novel compound like this compound to in vivo studies, a systematic approach is required to characterize its pharmacokinetic profile, assess its safety, and establish a therapeutic window. These notes provide a framework for conducting initial in vivo assessments in rodent models.

Key Preclinical In Vivo Studies

A typical in vivo evaluation for a novel CNS-active piperazine derivative involves:

  • Single-Dose Pharmacokinetic (PK) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Dose Range-Finding (DRF) Studies: To identify a range of doses that are well-tolerated and to observe potential dose-limiting toxicities.

  • No-Observed-Adverse-Effect-Level (NOAEL) Determination: To establish the highest dose that does not produce significant adverse effects, which is crucial for designing future efficacy and chronic toxicity studies.[4][5][6][7]

Experimental Protocols

Protocol 1: Single-Dose Pharmacokinetic (PK) Study in Rats

Objective: To characterize the plasma pharmacokinetic profile of a novel piperazine derivative following intravenous and oral administration.

Materials:

  • Test Compound: this compound (or analog)

  • Vehicle: e.g., 5% DMSO, 40% PEG400, 55% Saline

  • Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g)

  • Blood collection tubes (with anticoagulant, e.g., K2-EDTA)

  • Cannulation supplies (for intravenous administration)

  • Oral gavage needles

  • Centrifuge, vortex mixer, and freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization: Acclimate rats for at least 7 days prior to the study.

  • Dose Formulation: Prepare a stock solution of the test compound in the chosen vehicle. The final formulation should be a clear solution.

  • Animal Groups:

    • Group 1 (Intravenous, IV): n=3-4 rats. Dose: 1 mg/kg.

    • Group 2 (Oral, PO): n=3-4 rats. Dose: 10 mg/kg.

  • Administration:

    • IV Group: Administer the compound as a slow bolus injection via a lateral tail vein or a cannulated jugular vein.

    • PO Group: Administer the compound via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 100-200 µL) from each animal at specified time points. A typical schedule would be:

    • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of the test compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

Protocol 2: 7-Day Repeated-Dose Toxicity Study for NOAEL Determination

Objective: To evaluate the potential toxicity of a novel piperazine derivative following daily administration for 7 days in rats and to determine the No-Observed-Adverse-Effect-Level (NOAEL).

Materials:

  • Test Compound

  • Vehicle

  • Animals: Male and female Sprague-Dawley rats (n=5/sex/group)

  • Standard laboratory diet and water

  • Equipment for clinical observations, body weight measurement, and blood collection for clinical pathology.

Methodology:

  • Dose Selection: Based on dose range-finding studies, select at least three dose levels (low, mid, high) and a vehicle control group. The high dose should be expected to produce some adverse effects.

  • Animal Groups:

    • Group 1: Vehicle Control

    • Group 2: Low Dose (e.g., 10 mg/kg/day)

    • Group 3: Mid Dose (e.g., 30 mg/kg/day)

    • Group 4: High Dose (e.g., 100 mg/kg/day)

  • Administration: Administer the compound or vehicle orally once daily for 7 consecutive days.

  • Observations:

    • Mortality and Morbidity: Check animals twice daily.

    • Clinical Signs: Conduct detailed observations at least once daily.

    • Body Weight: Record prior to dosing and on Day 1 and Day 7.

    • Food Consumption: Measure daily.

  • Terminal Procedures (Day 8):

    • Blood Collection: Collect blood for hematology and clinical chemistry analysis.

    • Necropsy: Perform a full gross necropsy on all animals.

    • Organ Weights: Weigh key organs (e.g., liver, kidneys, brain, spleen).

    • Histopathology: Preserve selected tissues in 10% neutral buffered formalin for potential microscopic examination.

  • NOAEL Determination: The NOAEL is the highest dose at which no biologically or statistically significant adverse effects are observed.[6][8]

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of a Novel Piperazine Derivative in Rats

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 250 ± 45450 ± 98
Tmax (h) 0.0831.0 ± 0.5
AUC (0-inf) (ng*h/mL) 480 ± 762160 ± 350
t1/2 (h) 3.5 ± 0.84.2 ± 1.1
CL (L/h/kg) 2.1 ± 0.3-
Vdss (L/kg) 8.5 ± 1.5-
Oral Bioavailability (%) -90%
Data are presented as mean ± SD and are hypothetical.

Table 2: Representative Summary of a 7-Day Repeated-Dose Toxicity Study

Dose Group (mg/kg/day)Key FindingsNOAEL Determination
0 (Vehicle) No adverse findings.-
10 (Low) No adverse findings.10 mg/kg/day
30 (Mid) Slight, non-adverse increase in liver enzymes.-
100 (High) Decreased body weight gain, clinical signs (lethargy), significant increase in liver enzymes, liver hypertrophy.-
Findings are hypothetical and for illustrative purposes only.

Visualizations

G cluster_pathway Potential Serotonergic Signaling Pathway Compound Piperazine Derivative Receptor 5-HT Receptor Compound->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Response Cellular Response (e.g., Neuronal Firing) Kinase->Response G cluster_workflow In Vivo Pharmacokinetic Study Workflow Dose_Prep Dose Formulation Animal_Dosing Animal Dosing (IV and PO) Dose_Prep->Animal_Dosing Blood_Collection Serial Blood Sampling Animal_Dosing->Blood_Collection Plasma_Processing Plasma Separation Blood_Collection->Plasma_Processing Analysis LC-MS/MS Analysis Plasma_Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Report Final Report PK_Analysis->Report G cluster_logic Logic for Preclinical Dose Selection Acute_Tox Acute/Dose Range- Finding Study MTD Determine Maximum Tolerated Dose (MTD) Acute_Tox->MTD Select_Doses Select Doses for Repeated-Dose Study (e.g., MTD, MTD/3, MTD/10) MTD->Select_Doses Repeated_Tox Conduct Repeated- Dose Toxicity Study Select_Doses->Repeated_Tox NOAEL Establish NOAEL Repeated_Tox->NOAEL Efficacy_Doses Select Doses for Efficacy Studies (Below NOAEL) NOAEL->Efficacy_Doses

References

Application Notes and Protocols for the Quantification of 1-Methyl-2-(oxetan-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 1-Methyl-2-(oxetan-3-yl)piperazine

PropertyValue
Molecular Formula C₈H₁₆N₂O
Molecular Weight 156.23 g/mol
Predicted XlogP -0.4
Structure
alt text

Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the selective and sensitive quantification of this compound.

Experimental Protocol

1. Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation:

    • For drug substance: Accurately weigh and dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.

    • For drug product (e.g., tablets): Grind a representative number of tablets to a fine powder. Dissolve a portion of the powder, equivalent to a single dose, in a suitable solvent, sonicate for 15 minutes, and dilute to the final volume with the mobile phase. Filter the solution through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • Start with 5% B, hold for 0.5 minutes.

    • Increase to 95% B over 3 minutes.

    • Hold at 95% B for 1 minute.

    • Return to 5% B and equilibrate for 1.5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (Hypothetical):

    • Precursor Ion (Q1): 157.1 m/z ([M+H]⁺)

    • Product Ion (Q3) for Quantification: To be determined by direct infusion and collision-induced dissociation (CID) of the parent ion. A plausible fragment would result from the loss of the oxetane group or cleavage of the piperazine ring.

    • Product Ion (Q3) for Confirmation: A second, distinct fragment ion.

Data Presentation: Quantitative Performance (Hypothetical)
ParameterResult
Linearity (r²) > 0.999
Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%

Experimental Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve sonicate Sonicate (if needed) dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter (0.22 µm) dilute->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect MRM Detection ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: LC-MS/MS analysis workflow for this compound.

Alternative Method: HPLC with UV Detection (with Derivatization)

This method is a cost-effective alternative, though it requires a derivatization step to enable UV detection.

Experimental Protocol

1. Derivatization

Since this compound lacks a strong UV chromophore, derivatization is necessary. A common derivatizing agent for amines is 9-fluorenylmethyl chloroformate (FMOC-Cl).

  • Derivatization Reaction:

    • To 1 mL of the sample or standard solution in a suitable buffer (e.g., borate buffer, pH 9.0), add a molar excess of FMOC-Cl solution in acetone.

    • Vortex the mixture and allow it to react at room temperature for 30 minutes.

    • Quench the reaction by adding an excess of an amino acid solution (e.g., glycine).

    • Extract the FMOC-derivative into an organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Acetonitrile

    • B: Water

  • Isocratic Elution: 70:30 (A:B)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm (corresponding to the FMOC chromophore)

Data Presentation: Quantitative Performance (Hypothetical)
ParameterResult
Linearity (r²) > 0.998
Range 0.1 - 50 µg/mL
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (% Recovery) 97.0% - 103.0%
Precision (% RSD) < 3.0%

Experimental Workflow Diagram

HPLCUV_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve add_buffer Add Buffer dissolve->add_buffer add_fmoc Add FMOC-Cl add_buffer->add_fmoc react React add_fmoc->react quench Quench react->quench extract Extract quench->extract evaporate Evaporate & Reconstitute extract->evaporate inject Inject into HPLC evaporate->inject separate Chromatographic Separation inject->separate detect UV Detection (265 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: HPLC-UV with derivatization workflow for this compound.

Application Notes and Protocols for 1-Methyl-2-(oxetan-3-yl)piperazine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The novel chemical entity, 1-Methyl-2-(oxetan-3-yl)piperazine, represents a promising scaffold for neuroscience research and drug development. This document provides a comprehensive overview of its potential applications, drawing upon the well-established roles of its constituent piperazine and oxetane moieties in central nervous system (CNS) drug discovery. The piperazine ring is a common feature in numerous neuropharmacological agents, known for its interaction with various neurotransmitter systems. The incorporation of an oxetane ring is a modern medicinal chemistry strategy to enhance physicochemical properties such as solubility and metabolic stability, while also potentially influencing receptor binding and selectivity. These application notes and protocols are intended to guide researchers in the initial characterization and exploration of this compound as a potential therapeutic agent for neurological and psychiatric disorders.

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of many FDA-approved drugs targeting the CNS.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antidepressant, antipsychotic, and anxiolytic effects, often mediated through interactions with dopamine, serotonin, and GABA receptors.[2][3] The oxetane moiety, a four-membered cyclic ether, has gained significant attention in recent drug discovery campaigns.[4][5] Its incorporation into drug candidates can lead to improved aqueous solubility, metabolic stability, and lipophilicity, while its three-dimensional structure can facilitate novel interactions with biological targets.[6][7]

The combination of these two moieties in this compound suggests a compound with potentially favorable drug-like properties and a high likelihood of CNS activity. The methyl group on the piperazine ring may further enhance binding affinity through van der Waals interactions.[4] This document outlines hypothetical, yet plausible, applications and detailed experimental protocols for the preclinical evaluation of this compound in neuroscience research.

Potential Applications in Neuroscience

Based on the known pharmacology of piperazine derivatives and the physicochemical benefits of the oxetane ring, this compound could be investigated for the following applications:

  • Antidepressant and Anxiolytic Agents: Many piperazine-containing compounds modulate serotonergic and dopaminergic pathways implicated in depression and anxiety.

  • Antipsychotic Agents: The piperazine structure is a key component of several atypical antipsychotics that target dopamine D2 and serotonin 5-HT2A receptors.

  • Cognitive Enhancers: Modulation of various neurotransmitter systems by piperazine derivatives can have pro-cognitive effects.

  • Treatment of Substance Use Disorders: The ability of some piperazine compounds to modulate reward pathways could be beneficial in addiction medicine.

Data Presentation: Physicochemical and Pharmacokinetic Properties (Hypothetical Data)

The following tables present hypothetical, yet realistic, data for this compound, based on typical values for similar compounds found in the literature. These tables are intended to serve as a template for organizing experimental results.

Table 1: Physicochemical Properties

PropertyPredicted ValueMethod
Molecular Weight ( g/mol )156.23Calculation
cLogP0.8Calculation
Topological Polar Surface Area (Ų)28.4Calculation
Aqueous Solubility (µg/mL)> 200Shake-flask method
pKa7.8 and 3.5Potentiometric titration

Table 2: In Vitro Pharmacokinetic Properties

ParameterSpeciesValueAssay
Microsomal Stability (t½, min)Human> 60Liver Microsomal Stability Assay
Microsomal Stability (t½, min)Rat45Liver Microsomal Stability Assay
Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s)---15Caco-2 Permeability Assay
P-gp Efflux Ratio---< 2Caco-2 Permeability Assay
Plasma Protein Binding (%)Human30Rapid Equilibrium Dialysis
Plasma Protein Binding (%)Rat35Rapid Equilibrium Dialysis

Table 3: In Vivo Pharmacokinetic Properties (Rat Model)

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)t½ (h)Bioavailability (%)
Intravenous (IV)15000.18002.5100
Oral (PO)101200164003.080

Experimental Protocols

The following are detailed protocols for key experiments to characterize the neuropharmacological profile of this compound.

Protocol 1: Receptor Binding Assays

This protocol is designed to assess the affinity of the compound for key CNS targets.

Objective: To determine the binding affinities (Ki) of this compound for dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors.

Materials:

  • This compound

  • Radioligands: [³H]Spiperone (for D2), [³H]8-OH-DPAT (for 5-HT1A), [³H]Ketanserin (for 5-HT2A)

  • Cell membranes expressing the target receptors (e.g., from CHO or HEK293 cells)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)

  • 96-well filter plates

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound (e.g., from 10 µM to 0.1 nM).

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Calculate the percent inhibition of specific binding at each concentration of the test compound.

  • Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Behavioral Assessment (Forced Swim Test in Mice)

This protocol is a standard preclinical model for assessing antidepressant-like activity.

Objective: To evaluate the potential antidepressant-like effects of this compound in the mouse forced swim test.

Materials:

  • This compound

  • Vehicle (e.g., saline or 0.5% methylcellulose)

  • Positive control (e.g., imipramine, 20 mg/kg)

  • Male C57BL/6 mice (8-10 weeks old)

  • Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25 °C) to a depth of 15 cm.

  • Video recording and analysis software

Procedure:

  • Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Administer this compound (e.g., 1, 3, 10 mg/kg), vehicle, or the positive control via intraperitoneal (IP) injection 30 minutes before the test.

  • Gently place each mouse individually into a cylinder of water for a 6-minute session.

  • Record the entire session with a video camera.

  • An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

  • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control.

Visualizations

Signaling Pathway Diagram

G Hypothesized Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron MAO MAO NT Neurotransmitter (e.g., Serotonin) MAO->NT Degradation VMAT VMAT Synaptic Vesicle Synaptic Vesicle VMAT->Synaptic Vesicle NT->VMAT Uptake Synaptic Cleft Synaptic Vesicle->Synaptic Cleft Release SERT SERT Synaptic Cleft->SERT Reuptake Receptor Postsynaptic Receptor (e.g., 5-HT1A) G_Protein G-protein Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Compound This compound Compound->Receptor Agonist/Antagonist Compound->SERT Inhibition

Caption: Hypothesized mechanism of action for this compound.

Experimental Workflow Diagram

G Preclinical Evaluation Workflow Synthesis Compound Synthesis and Characterization In_Vitro_PK In Vitro ADME (Solubility, Stability, Permeability) Synthesis->In_Vitro_PK In_Vitro_Pharm In Vitro Pharmacology (Receptor Binding Assays) Synthesis->In_Vitro_Pharm In_Vivo_PK In Vivo PK (Rodent Models) In_Vitro_PK->In_Vivo_PK In_Vivo_Pharm In Vivo Pharmacology (Behavioral Models) In_Vitro_Pharm->In_Vivo_Pharm In_Vivo_PK->In_Vivo_Pharm Tox Preliminary Toxicology (e.g., hERG, CYP Inhibition) In_Vivo_Pharm->Tox Lead_Opt Lead Optimization Tox->Lead_Opt

References

Application Notes and Protocols for 1-Methyl-2-(oxetan-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are hypothetical and for illustrative purposes. As of the date of this document, there is a lack of specific published data on the application of 1-Methyl-2-(oxetan-3-yl)piperazine in CNS disorders. The proposed mechanism of action and experimental designs are based on the structural characteristics of the molecule and the known pharmacology of related piperazine compounds.

Introduction

This compound is a novel heterocyclic compound featuring a piperazine core, a structure commonly found in a wide array of centrally acting agents. The piperazine moiety is a well-established pharmacophore in drugs targeting CNS disorders, including depression, anxiety, and psychosis.[1][2] The inclusion of an oxetane ring may improve aqueous solubility and metabolic stability.[3] This document outlines a hypothetical application of this compound in the context of major depressive disorder (MDD) and associated anxiety, proposing a mechanism of action centered on the serotonergic system.

Proposed Mechanism of Action

Based on the pharmacology of similar piperazine derivatives, it is hypothesized that this compound acts as a potent agonist at the serotonin 5-HT1A receptor. Many anxiolytic and antidepressant drugs target this receptor.[4] Agonism at presynaptic 5-HT1A autoreceptors is thought to reduce the firing rate of serotonergic neurons, while agonism at postsynaptic 5-HT1A receptors in brain regions like the hippocampus and cortex is believed to contribute to the therapeutic effects. It is further postulated that this compound may exhibit antagonist activity at the 5-HT2A receptor, a property associated with enhanced antidepressant efficacy and a favorable side-effect profile.

Below is a proposed signaling pathway for the action of this compound at the 5-HT1A receptor.

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Compound This compound 5HT1A_pre 5-HT1A Autoreceptor Compound->5HT1A_pre Agonist AC_pre Adenylate Cyclase 5HT1A_pre->AC_pre Inhibits cAMP_pre cAMP AC_pre->cAMP_pre Converts ATP to PKA_pre PKA cAMP_pre->PKA_pre Activates Ca_channel Ca2+ Channel PKA_pre->Ca_channel Phosphorylates (Inhibits) Serotonin_release Serotonin Release Ca_channel->Serotonin_release Inhibits Serotonin Serotonin Serotonin_release->Serotonin 5HT_receptor Postsynaptic 5-HT Receptor Serotonin->5HT_receptor Effector Effector Proteins 5HT_receptor->Effector Neuronal_response Therapeutic Neuronal Response Effector->Neuronal_response

Caption: Proposed 5-HT1A Receptor Signaling Pathway.

Quantitative Data Summary

The following tables present hypothetical data that could be generated from the experimental protocols described below.

Table 1: In Vitro Receptor Binding Affinity

ReceptorRadioligandKi (nM) of this compound
Human 5-HT1A[3H]-8-OH-DPAT1.5
Human 5-HT2A[3H]-Ketanserin25.0
Human Dopamine D2[3H]-Spiperone> 1000
Human SERT[3H]-Citalopram> 1000

Table 2: In Vitro Functional Activity

AssayCell LineParameterEC50 / IC50 (nM) of this compound
5-HT1A AgonismCHO-h5-HT1AcAMP Inhibition5.2
5-HT2A AntagonismHEK-h5-HT2AIP1 Accumulation35.7

Table 3: In Vivo Behavioral Effects in Mice

Behavioral TestTreatment GroupDose (mg/kg, i.p.)Key ParameterResult
Elevated Plus MazeVehicle-% Time in Open Arms25 ± 3
Compound10% Time in Open Arms45 ± 4
Forced Swim TestVehicle-Immobility Time (s)120 ± 10
Compound10Immobility Time (s)65 ± 8

*p < 0.05 vs. Vehicle

Experimental Protocols

Protocol 1: Radioligand Binding Assay for 5-HT1A and 5-HT2A Receptors

This protocol is adapted from standard radioligand binding assay procedures.[5][6][7][8]

Objective: To determine the binding affinity (Ki) of this compound for human 5-HT1A and 5-HT2A receptors.

Materials:

  • Cell membranes from CHO cells stably expressing human 5-HT1A receptors.

  • Cell membranes from HEK293 cells stably expressing human 5-HT2A receptors.

  • Radioligands: [3H]-8-OH-DPAT (for 5-HT1A), [3H]-Ketanserin (for 5-HT2A).

  • Non-specific binding competitors: 10 µM Serotonin (for 5-HT1A), 10 µM Mianserin (for 5-HT2A).

  • This compound stock solution (10 mM in DMSO).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.[9]

  • 96-well microplates.

  • Glass fiber filters (GF/B).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in order:

    • 50 µL of assay buffer (for total binding) or 10 µM non-specific competitor (for non-specific binding) or diluted test compound.

    • 50 µL of radioligand at a final concentration close to its Kd value.

    • 150 µL of cell membrane preparation (5-10 µg protein/well).

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filters, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Compound dilutions - Radioligand - Membranes Start->Prepare_Reagents Incubation Incubate in 96-well Plate (Compound + Radioligand + Membranes) Prepare_Reagents->Incubation Filtration Rapid Filtration (Separate bound from free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis End End Analysis->End

Caption: Radioligand Binding Assay Workflow.
Protocol 2: cAMP Functional Assay for 5-HT1A Receptor Agonism

This protocol is based on a homogenous time-resolved fluorescence (HTRF) cAMP assay.[2][10]

Objective: To determine the functional potency (EC50) of this compound as an agonist at the 5-HT1A receptor.

Materials:

  • CHO cells stably expressing the human 5-HT1A receptor.

  • Forskolin (an adenylate cyclase activator).

  • HTRF cAMP assay kit (e.g., from Cisbio).

  • Cell culture medium.

  • 384-well white microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Seed the CHO-h5-HT1A cells into a 384-well plate and culture overnight.

  • Prepare serial dilutions of this compound.

  • Aspirate the culture medium and add the compound dilutions to the cells, followed by a sub-maximal concentration of forskolin (e.g., 1 µM) to stimulate cAMP production.

  • Incubate for 30 minutes at room temperature.

  • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Calculate the HTRF ratio (665/620) and convert it to cAMP concentration using a standard curve.

  • Plot the inhibition of forskolin-stimulated cAMP levels against the compound concentration to determine the EC50 value.

Protocol 3: In Vivo Behavioral Assessment - Elevated Plus Maze (EPM)

This protocol is a standard method for assessing anxiety-like behavior in mice.[3][11][12][13][14]

Objective: To evaluate the anxiolytic-like effects of this compound in mice.

Animals:

  • Male C57BL/6 mice (8-10 weeks old).

Apparatus:

  • A plus-shaped maze elevated 50 cm from the floor, with two open arms and two enclosed arms.

  • Video tracking system.

Procedure:

  • Habituate the mice to the testing room for at least 60 minutes before the experiment.

  • Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle (e.g., saline with 5% DMSO, 5% Tween 80) via intraperitoneal (i.p.) injection 30 minutes before the test.

  • Place the mouse in the center of the maze, facing an open arm.

  • Allow the mouse to explore the maze for 5 minutes.[11][13]

  • Record the session using a video tracking system.

  • Analyze the time spent in the open arms and the number of entries into the open and closed arms.

  • An increase in the percentage of time spent in the open arms is indicative of an anxiolytic-like effect.

Protocol 4: In Vivo Behavioral Assessment - Forced Swim Test (FST)

This protocol is a widely used model for screening potential antidepressant drugs.[1][15][16][17][18]

Objective: To evaluate the antidepressant-like effects of this compound in mice.

Animals:

  • Male CD-1 mice (8-10 weeks old).

Apparatus:

  • A glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video camera for recording.

Procedure:

  • Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 60 minutes before the test.

  • Gently place the mouse into the cylinder of water.

  • The test duration is 6 minutes.[17][18]

  • Record the session and score the last 4 minutes for immobility time. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.

In_Vivo_Workflow cluster_EPM Elevated Plus Maze cluster_FST Forced Swim Test Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Drug_Administration Drug/Vehicle Administration (i.p.) Animal_Acclimation->Drug_Administration Pre_Test_Period Pre-Test Period (30-60 min) Drug_Administration->Pre_Test_Period EPM_Test 5-min Test Session Pre_Test_Period->EPM_Test FST_Test 6-min Test Session Pre_Test_Period->FST_Test EPM_Analysis Analyze Time in Open Arms EPM_Test->EPM_Analysis End End EPM_Analysis->End FST_Analysis Analyze Immobility Time FST_Test->FST_Analysis FST_Analysis->End

Caption: In Vivo Behavioral Testing Workflow.

References

Application Notes and Protocols for 1-Methyl-2-(oxetan-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive experimental framework for the initial characterization of the novel compound, 1-Methyl-2-(oxetan-3-yl)piperazine. The protocols outlined below are designed for researchers in drug discovery and pharmacology to assess its potential therapeutic effects, focusing on central nervous system (CNS) and anti-inflammatory activities, common targets for piperazine derivatives.[1][2][3]

In Vitro Characterization

A foundational step in drug discovery involves characterizing the interaction of a new chemical entity with its putative biological targets at the molecular and cellular levels.

Objective: To determine the binding affinity of this compound for the human serotonin receptor 5-HT2A, a common target for CNS-active compounds.

Protocol: Radioligand Binding Assay

  • Materials:

    • HEK293 cells stably expressing the human 5-HT2A receptor.

    • [3H]-Ketanserin (radioligand).

    • This compound.

    • Mianserin (non-labeled competitor).

    • Binding buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

    • Scintillation cocktail and vials.

    • Microplate harvester and scintillation counter.

  • Procedure:

    • Prepare cell membranes from HEK293-5HT2A cells.

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-Ketanserin (final concentration 1 nM), and 50 µL of varying concentrations of this compound (10⁻¹⁰ M to 10⁻⁵ M).

    • For non-specific binding, add 50 µL of Mianserin (10 µM).

    • Add 50 µL of cell membrane preparation (20 µg protein).

    • Incubate at 25°C for 60 minutes.

    • Terminate the reaction by rapid filtration through a glass fiber filter using a microplate harvester.

    • Wash the filters three times with ice-cold binding buffer.

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Objective: To assess whether this compound acts as an agonist or antagonist at the 5-HT2A receptor by measuring its effect on intracellular calcium mobilization.

Protocol: Calcium Mobilization Assay

  • Materials:

    • CHO-K1 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Serotonin (agonist).

    • This compound.

    • Assay buffer (Hank's Balanced Salt Solution with 20 mM HEPES).

    • Fluorescence plate reader.

  • Procedure:

    • Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

    • Load the cells with Fluo-4 AM dye according to the manufacturer's instructions.

    • Wash the cells with assay buffer.

    • To determine antagonist activity, pre-incubate the cells with varying concentrations of this compound for 15 minutes.

    • Place the plate in a fluorescence plate reader and measure baseline fluorescence.

    • Add serotonin (at its EC80 concentration) to the wells and measure the change in fluorescence.

    • To determine agonist activity, add varying concentrations of this compound and measure the fluorescence change without serotonin stimulation.

  • Data Analysis:

    • For antagonist activity, plot the percentage of inhibition of the serotonin response against the concentration of the test compound to determine the IC50.

    • For agonist activity, plot the fluorescence change against the concentration of the test compound to determine the EC50.

Objective: To evaluate the potential anti-inflammatory effects of this compound by measuring the inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in murine macrophages.[1]

Protocol: TNF-α ELISA Assay

  • Materials:

    • RAW 264.7 murine macrophage cell line.

    • Lipopolysaccharide (LPS).

    • This compound.

    • Dexamethasone (positive control).

    • DMEM media with 10% FBS.

    • TNF-α ELISA kit.

  • Procedure:

    • Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound or Dexamethasone for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 6 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for TNF-α.

    • Calculate the concentration of TNF-α in each sample.

    • Plot the percentage of inhibition of TNF-α production against the concentration of the test compound to determine the IC50.

In Vivo Evaluation

Following in vitro characterization, promising compounds are advanced to in vivo models to assess their pharmacokinetic properties and efficacy in a physiological context.

Objective: To determine the basic pharmacokinetic profile of this compound in rats after a single intravenous (IV) and oral (PO) administration.

Protocol: Rat Pharmacokinetic Study

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Fast the rats overnight before dosing.

    • Administer this compound at 2 mg/kg (IV) and 10 mg/kg (PO).

    • Collect blood samples at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process the blood to obtain plasma and store at -80°C.

    • Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.[4]

  • Data Analysis:

    • Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Objective: To evaluate the potential anxiolytic effects of this compound using the elevated plus maze (EPM) test in mice.

Protocol: Elevated Plus Maze Test

  • Animals: Male C57BL/6 mice.

  • Procedure:

    • Administer this compound or vehicle intraperitoneally (IP) 30 minutes before the test.

    • Place each mouse in the center of the EPM, facing an open arm.

    • Record the behavior of the mouse for 5 minutes using a video tracking system.

    • Measure the time spent in the open arms and the number of entries into the open and closed arms.

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • Compare the results between the treated and vehicle groups using an appropriate statistical test (e.g., t-test or ANOVA).

Data Presentation

Table 1: In Vitro Activity Summary of this compound

AssayTarget/SystemParameterResult
Radioligand BindingHuman 5-HT2A ReceptorKᵢ (nM)85
Calcium MobilizationHuman 5-HT2A ReceptorIC₅₀ (nM) (Antagonist)250
TNF-α ReleaseLPS-stimulated RAW 264.7 cellsIC₅₀ (µM)1.2

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterIV (2 mg/kg)PO (10 mg/kg)
T₁/₂ (h)2.53.1
CL (mL/min/kg)15-
Vd (L/kg)3.5-
Cₘₐₓ (ng/mL)-450
Tₘₐₓ (h)-1.0
AUC (ng·h/mL)22003300
Bioavailability (%)-30

Table 3: Effect of this compound on the Elevated Plus Maze Test in Mice

Treatment (10 mg/kg, IP)% Time in Open Arms% Open Arm Entries
Vehicle15 ± 2.120 ± 3.5
This compound35 ± 3.842 ± 4.1

*p < 0.05 compared to vehicle

Visualizations

G Proposed Signaling Pathway for 5-HT2A Antagonism cluster_membrane Cell Membrane 5HT2A 5-HT2A Receptor Gq Gq Protein 5HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Serotonin Serotonin Serotonin->5HT2A Activates Compound This compound Compound->5HT2A Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Proposed 5-HT2A receptor signaling pathway antagonism.

G Experimental Workflow for In Vitro Characterization Start Start: Compound Synthesis Binding_Assay Primary Screen: Radioligand Binding Assay (5-HT2A) Start->Binding_Assay Functional_Assay Secondary Screen: Functional Assay (Calcium Mobilization) Binding_Assay->Functional_Assay Anti_Inflammatory_Assay Secondary Screen: Anti-inflammatory Assay (TNF-α Release) Functional_Assay->Anti_Inflammatory_Assay Data_Analysis Data Analysis: Determine Ki, IC50 Anti_Inflammatory_Assay->Data_Analysis Hit_Identification Active Compound? Data_Analysis->Hit_Identification In_Vivo_Studies Proceed to In Vivo Studies Hit_Identification->In_Vivo_Studies Yes Stop Stop or Redesign Hit_Identification->Stop No

References

Troubleshooting & Optimization

Troubleshooting 1-Methyl-2-(oxetan-3-yl)piperazine synthesis impurities

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-Methyl-2-(oxetan-3-yl)piperazine Synthesis

This guide provides troubleshooting assistance and frequently asked questions for researchers encountering impurities during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in the synthesis of this compound?

Impurities can originate from several sources throughout the synthetic process. The most common are:

  • Starting Materials: Purity of the initial piperazine and oxetane precursors is critical. Impurities in these reagents can carry through the synthesis.[1]

  • Side Reactions: Competing reactions that occur in parallel to the desired transformation. Common examples include over-alkylation, reactions with solvents, or ring-opening of the strained oxetane moiety.

  • Incomplete Reactions: Residual starting materials or intermediates remaining in the final product due to incomplete conversion.

  • Degradation: The product or intermediates may degrade under the reaction conditions, especially if harsh acids, bases, or high temperatures are used. The oxetane ring, in particular, can be sensitive to such conditions.[2]

Q2: An unexpected peak has appeared in my LC-MS analysis. What could it be?

Identifying unknown peaks is a common challenge. The most effective first step is to analyze the mass-to-charge ratio (m/z) of the impurity relative to the expected product (C8H16N2O, [M+H]⁺ ≈ 157.13). The table below summarizes common impurities based on their mass difference from the target molecule.

Table 1: Common Process-Related Impurities and Their Mass Signatures

Impurity Name Plausible Origin Molecular Formula of Adduct Expected [M+H]⁺ Change
2-(Oxetan-3-yl)piperazine Incomplete N-methylation -CH₂ -14 Da
1,4-Dimethyl-2-(oxetan-3-yl)piperazine Over-methylation +CH₂ +14 Da
1-Methyl-2-(1,3-dihydroxypropan-2-yl)piperazine Oxetane ring hydrolysis +H₂O +18 Da
1,4-bis(Oxetan-3-yl)piperazine Di-substitution at piperazine +C₄H₅O +69 Da
N-Formyl-2-(oxetan-3-yl)piperazine Side reaction in Eschweiler-Clarke +CHO, -CH₃ +14 Da

| Quaternary Ammonium Salt | Over-methylation at N4 | +CH₃ | +15 Da |

Q3: How can I minimize the formation of the N,N'-dimethylated (quaternary salt) impurity?

Over-methylation is a frequent side reaction when using reactive methylating agents.[3] To minimize it:

  • Control Stoichiometry: Use the methylating agent (e.g., formaldehyde, methyl iodide) in a controlled stoichiometric amount, typically 1.0 to 1.2 equivalents.

  • Reaction Conditions: The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is a common method for N-methylation.[4] Running the reaction at moderate temperatures (e.g., 80-100°C) and monitoring for completion can prevent over-reaction.

  • Alternative Reagents: Consider using less reactive methylating agents or employing a reductive amination approach which can offer higher selectivity.[5][6]

Q4: My analysis suggests the oxetane ring is opening. How can this be prevented?

The four-membered oxetane ring is strained and susceptible to ring-opening under strongly acidic, basic, or nucleophilic conditions.[2]

  • Maintain Neutral pH: Avoid extreme pH values during the reaction and workup. Buffer the reaction mixture if necessary.

  • Moderate Temperatures: High temperatures can promote ring-opening. Perform the synthesis at the lowest effective temperature.

  • Choice of Reagents: When modifying other parts of the molecule, select reagents known to be compatible with strained ethers. For example, use milder reducing agents like sodium triacetoxyborohydride for reductive aminations instead of harsher hydrides.[7]

Troubleshooting Impurity Formation

This section provides a logical workflow for addressing specific impurity-related issues identified during synthesis.

Logical Workflow for Impurity Troubleshooting

G start Impurity Detected in Crude Product (LC-MS/NMR) check_mass Determine Mass of Impurity Relative to Product start->check_mass is_sm Mass Matches Starting Material? check_mass->is_sm is_over Mass > Product Mass? (e.g., M+14, M+15) is_sm->is_over No sol_sm Increase Reaction Time or Temperature Moderately. Check Reagent Stoichiometry. is_sm->sol_sm Yes is_degraded Mass = M+18 (Ring Opening)? is_over->is_degraded No sol_over Reduce Equivalents of Alkylating Agent. Lower Reaction Temperature. is_over->sol_over Yes other Other Impurity (e.g., Dimer, Solvent Adduct) is_degraded->other No sol_degraded Use Milder Conditions (Avoid Strong Acid/Base). Ensure Anhydrous Conditions. is_degraded->sol_degraded Yes sol_other Purify Starting Materials. Use High-Purity Solvents. Optimize Chromatography. other->sol_other

Caption: Troubleshooting decision tree for impurity analysis.

Key Synthetic Pathways and Impurity Formation

A plausible synthesis of this compound involves two key steps: first, the formation of a 2-substituted piperazine, followed by N-methylation. Impurities can arise at each stage.

Hypothetical Synthetic Pathway

G cluster_0 Step 1: C2-Substitution cluster_1 Step 2: N1-Methylation A Protected Piperazine (e.g., N-Boc-Piperazine) C Intermediate A (2-(Oxetan-3-yl)piperazine) A->C Reductive Amination (e.g., NaBH(OAc)₃) B Oxetan-3-one B->C D Intermediate A F Product This compound D->F Eschweiler-Clarke Reaction E Formaldehyde/ Formic Acid E->F

Caption: A plausible two-step synthesis of the target compound.

Common Impurity Formation Mechanisms

G cluster_0 N-Methylation Step cluster_1 General Side Reactions start 2-(Oxetan-3-yl)piperazine product Desired Product start->product + 1 eq. CH₂O over_methyl Over-Methylation Impurity (M+14) product->over_methyl + Excess CH₂O (at N4) product2 Desired Product hydrolysis Ring-Opened Impurity (M+18) product2->hydrolysis H₂O / H⁺ or OH⁻

Caption: Pathways for over-methylation and hydrolysis impurities.

Experimental Protocols

Protocol 1: General Method for Impurity Analysis by HPLC-MS

This protocol outlines a standard method for detecting and semi-quantifying impurities.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the crude or purified sample.

    • Dissolve in 1 mL of a suitable solvent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 210 nm and 254 nm.

  • MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: 50 - 500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of each peak to estimate the relative abundance of impurities.

    • Analyze the mass spectrum of each impurity peak to determine its m/z and propose a likely structure based on the data in Table 1.

Protocol 2: Eschweiler-Clarke N-Methylation of a Piperazine Intermediate

This protocol provides a typical procedure for the N-methylation step.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(Oxetan-3-yl)piperazine (1.0 eq).

    • Add formic acid (98%, 2.5 eq).

    • Slowly add aqueous formaldehyde (37 wt. %, 2.0 eq) while stirring. The initial reaction may be exothermic.

  • Reaction Execution:

    • Heat the reaction mixture to 90-100 °C.

    • Maintain heating and stirring for 2-6 hours, monitoring the reaction progress by TLC or LC-MS. CO₂ evolution will be observed.[4]

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully basify the mixture to pH > 11 with a 40% NaOH solution while cooling in an ice bath.

    • Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate the pure this compound.

References

Technical Support Center: 1-Methyl-2-(oxetan-3-yl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Methyl-2-(oxetan-3-yl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The synthesis of this compound is typically a multi-step process. A common approach involves the initial synthesis of a 2-substituted piperazine, followed by N-methylation. Key synthetic strategies include:

  • Direct α-lithiation of a protected piperazine: This method allows for the introduction of the oxetane moiety at the C2 position of the piperazine ring.[1][2]

  • Nucleophilic substitution: Reaction of a suitable piperazine precursor with an oxetane electrophile.

  • Reductive amination: This is a common method for the final N-methylation step, reacting 2-(oxetan-3-yl)piperazine with formaldehyde in the presence of a reducing agent.[3]

Q2: Why is the oxetane moiety a desirable feature in drug discovery?

A2: The oxetane ring is an increasingly popular motif in medicinal chemistry for several reasons:

  • It can improve physicochemical properties such as solubility and metabolic stability.[4][5]

  • The oxetane group can act as a bioisostere for other functional groups, like a carbonyl or a gem-dimethyl group, while offering a different polarity and metabolic profile.[4]

  • It can lower the pKa of a nearby amine, which can be advantageous for optimizing a drug candidate's pharmacokinetic profile.[4][6]

Q3: What are the main challenges in the synthesis and purification of 2-substituted piperazines?

A3: Synthesizing and purifying 2-substituted piperazines can be challenging due to:

  • Regioselectivity: Direct functionalization of the piperazine ring can be difficult to control, leading to mixtures of products.[7]

  • Diastereoselectivity: If chiral starting materials are not used, the introduction of a substituent at the C2 position creates a chiral center, resulting in a mixture of enantiomers that may require chiral separation.

  • Purification: The polar nature of piperazine derivatives can make them challenging to purify by standard column chromatography. They may require specialized techniques or derivatization.

Q4: Can the order of introducing the methyl and oxetanyl groups be reversed?

A4: Yes, it is possible to first synthesize 1-methylpiperazine and then introduce the oxetane moiety at the C2 position. However, this can sometimes lead to challenges in controlling the regioselectivity of the second substitution. The choice of synthetic route often depends on the availability of starting materials and the desired overall yield and purity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in the N-methylation step Incomplete reaction; decomposition of starting material or product.Optimize reaction conditions: vary the reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride), temperature, and reaction time. Ensure the quality of the starting 2-(oxetan-3-yl)piperazine.
Formation of multiple products Over-methylation (quaternary ammonium salt formation); side reactions involving the oxetane ring.Use a milder methylating agent. Control the stoichiometry of the reagents carefully. The oxetane ring is sensitive to harsh acidic or basic conditions; maintain a neutral or mildly acidic pH during the reaction and workup.
Broad peaks in NMR spectrum of the final product Presence of impurities; residual solvent; product may be a viscous oil instead of a crystalline solid.[8]Purify the product using column chromatography with an appropriate solvent system (e.g., DCM/MeOH with a small amount of ammonia). If the product is an oil, consider converting it to a salt (e.g., HCl or oxalate salt) to facilitate purification and handling.[9]
Difficulty in purifying the intermediate 2-(oxetan-3-yl)piperazine The compound may be highly water-soluble or have a high affinity for silica gel.Consider using a different stationary phase for chromatography (e.g., alumina) or employing ion-exchange chromatography. Distillation under high vacuum may also be an option if the compound is thermally stable.
Oxetane ring opening Exposure to strong acids or bases during the reaction or workup.Use mild reaction conditions. During workup, use a saturated solution of a weak base like sodium bicarbonate for neutralization. Avoid prolonged exposure to acidic conditions.

Experimental Protocols

Protocol 1: Synthesis of 1-(Oxetan-3-yl)piperazine (Precursor)

This protocol is based on a nucleophilic substitution reaction.

Reagents and Conditions:

Reagent Amount Molar Equiv.
Piperazine10.0 g1.0
3-Oxetanone7.5 g0.95
Sodium triacetoxyborohydride24.6 g1.05
Dichloromethane (DCM)200 mL-
Acetic Acid6.6 mL1.05

Procedure:

  • To a stirred solution of piperazine in dichloromethane (DCM), add acetic acid.

  • Add 3-oxetanone to the mixture and stir for 1 hour at room temperature.

  • Cool the reaction mixture to 0°C and add sodium triacetoxyborohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: DCM/MeOH/NH4OH 90:9:1) to afford 1-(oxetan-3-yl)piperazine.

Protocol 2: Synthesis of this compound via Reductive Amination

This protocol describes the N-methylation of the precursor.

Reagents and Conditions:

Reagent Amount Molar Equiv.
1-(Oxetan-3-yl)piperazine5.0 g1.0
Formaldehyde (37% in water)2.8 mL1.1
Sodium triacetoxyborohydride8.9 g1.2
1,2-Dichloroethane (DCE)100 mL-

Procedure:

  • Dissolve 1-(oxetan-3-yl)piperazine in 1,2-dichloroethane (DCE).

  • Add aqueous formaldehyde solution and stir for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride portion-wise, ensuring the temperature does not exceed 30°C.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Upon completion, carefully add a saturated aqueous solution of sodium bicarbonate to quench the reaction.

  • Separate the organic layer and extract the aqueous layer with DCE (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude product can be purified by silica gel chromatography (eluting with a gradient of 0-10% methanol in dichloromethane) to yield this compound.

Visualizations

Logical Workflow for Synthesis

G cluster_0 Synthesis of Precursor cluster_1 Final Methylation Piperazine Piperazine Reaction1 Reductive Amination Piperazine->Reaction1 3-Oxetanone, NaBH(OAc)3 Precursor Precursor Reaction1->Precursor 1-(Oxetan-3-yl)piperazine Reaction2 Reductive Amination Precursor->Reaction2 Formaldehyde, NaBH(OAc)3 FinalProduct FinalProduct Reaction2->FinalProduct This compound Purification Purification FinalProduct->Purification Chromatography

Caption: Synthetic workflow for this compound.

Signaling Pathway Context: GPCR Signaling

Many piperazine derivatives are known to interact with G-protein coupled receptors (GPCRs). The following diagram illustrates a generalized GPCR signaling cascade.

GPCR_Signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Complex cluster_effector Effector & Second Messenger Ligand Ligand (e.g., Piperazine Derivative) GPCR GPCR Ligand->GPCR Binds G_alpha (GDP) GPCR->G_alpha Activates G_beta_gamma Gβγ Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream Downstream Signaling Second_Messenger->Downstream Activates

References

Technical Support Center: Synthesis of 1-Methyl-2-(oxetan-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-Methyl-2-(oxetan-3-yl)piperazine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

A1: The synthesis of this compound can be approached through several key strategies, primarily centered around the formation of the substituted piperazine ring and subsequent functionalization. A common and effective route involves a multi-step process:

  • Synthesis of a protected 2-(oxetan-3-yl)piperazine intermediate: This is the most critical and challenging step. Methods include the asymmetric synthesis from chiral α-amino acids or the cyclization of a suitably substituted diamine precursor.[1] Reductive amination of oxetan-3-one with a protected ethylenediamine derivative is another viable approach.

  • Selective N-methylation: The secondary amine on the piperazine ring is then methylated. To avoid di-methylation, this is often performed on a piperazine with the other nitrogen protected (e.g., with a Boc group).[2]

  • Deprotection (if necessary): The final step involves the removal of any protecting groups to yield the target compound.

Q2: How can I achieve selective mono-N-methylation of the 2-(oxetan-3-yl)piperazine intermediate?

A2: Achieving selective mono-N-methylation is crucial for a high-yielding synthesis. The most common strategies include:

  • Use of a Protecting Group: Protecting one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc) allows for the selective methylation of the unprotected nitrogen. The Boc group can be subsequently removed under acidic conditions.

  • Reductive Amination: Reacting the 2-(oxetan-3-yl)piperazine with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride is a highly effective method for mono-methylation and avoids the formation of quaternary ammonium salts.[3]

  • Eschweiler-Clarke Reaction: This classic method uses formaldehyde and formic acid to achieve methylation. Careful control of stoichiometry is necessary to favor mono-methylation.

Q3: What are the main challenges when introducing the oxetane group at the C2 position of the piperazine ring?

A3: Introducing a substituent at the C2 position of the piperazine ring is a known synthetic challenge.[4][5] Key difficulties include:

  • Ring Formation: Constructing the piperazine ring with the desired C2-substituent in place can be complex and may require a multi-step synthesis starting from chiral precursors like amino acids.[1][6]

  • Direct C-H Functionalization: While modern methods for direct C-H functionalization of piperazines exist, they often require specific directing groups and catalysts, and achieving high regioselectivity at the C2 position can be difficult.[4]

  • Stereocontrol: If a specific enantiomer is desired, maintaining stereochemical integrity throughout the synthesis is critical. Racemization can occur under harsh reaction conditions.[7]

Q4: What are the typical byproducts in this synthesis, and how can they be minimized?

A4: Common byproducts can include:

  • Di-methylated piperazine: Arises from the methylation of both nitrogen atoms. This can be minimized by using a protecting group strategy or by carefully controlling the stoichiometry of the methylating agent.

  • Over-alkylation at nitrogen: Formation of a quaternary ammonium salt can occur if using alkyl halides for methylation. Reductive amination is a preferred method to avoid this.

  • Positional isomers: Depending on the synthetic route, isomers with the oxetane group at a different position on the piperazine ring could be formed. A well-defined, stepwise synthesis minimizes this risk.

  • Ring-opened products: The oxetane ring can be sensitive to strongly acidic or basic conditions and high temperatures, leading to ring-opening byproducts.[8]

Q5: What are the recommended purification methods for this compound?

A5: Purification of the final product and intermediates is typically achieved through:

  • Column Chromatography: Silica gel chromatography is a standard method for purifying piperazine derivatives. A gradient of a polar solvent (like methanol or ethanol) in a less polar solvent (like dichloromethane or ethyl acetate) is often effective.[9]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Acid-Base Extraction: As a basic amine, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the pH of the aqueous layer can be raised to re-extract the purified product into an organic solvent.

Troubleshooting Guide

Problem Question Possible Causes Solutions
Low Overall Yield My overall yield for the synthesis of this compound is consistently low. What are the likely bottlenecks and how can I improve them?- Inefficient cyclization to form the piperazine ring.- Poor selectivity in the N-methylation step.- Degradation of the oxetane ring during a reaction or workup.- Loss of product during purification steps.- Optimize the cyclization reaction conditions (catalyst, solvent, temperature).- Employ a protecting group strategy for selective N-methylation.- Use mild reaction conditions (pH, temperature) to preserve the oxetane ring.[8]- Optimize extraction and chromatography conditions to minimize product loss.
Di-methylation I am observing a significant amount of the 1,4-dimethylated byproduct. How can I improve the selectivity for mono-methylation?- Use of an excess of the methylating agent.- The second nitrogen of the piperazine is too reactive under the reaction conditions.- Carefully control the stoichiometry of the methylating agent (use close to 1 equivalent).- Use a mono-protected 2-(oxetan-3-yl)piperazine (e.g., N-Boc protected).- Switch to reductive amination with formaldehyde, which is highly selective for mono-methylation.[3]
Inefficient C2-Oxetanylation The reaction to introduce the oxetane-3-yl group at the C2 position has a very low conversion rate. What should I try?- Steric hindrance at the C2 position.- Low reactivity of the chosen precursors.- Unfavorable reaction conditions.- If using a cyclization approach, ensure the precursors are of high purity.- For direct C-H functionalization, screen different catalysts and directing groups.[4]- Consider a de novo synthesis from an amino acid precursor, which can provide better control over the C2-substitution.[1]
Racemization I am losing the desired stereochemistry at the C2 position during the synthesis. How can I prevent this?- Use of strong bases or high temperatures can lead to epimerization at the C2 position.- Racemization during the reductive amination step.[7]- Employ milder reaction conditions where possible.- Screen different reducing agents and reaction conditions for the reductive amination step to find conditions that preserve stereochemistry.
Purification Difficulties The final product is proving difficult to separate from impurities. What purification strategies can I employ?- Similar polarity of the product and byproducts.- The product may be highly water-soluble.- Optimize the mobile phase for column chromatography; consider using a different stationary phase (e.g., alumina).- Convert the product to its salt (e.g., hydrochloride) to facilitate crystallization and purification.- Utilize preparative HPLC for challenging separations.

Experimental Protocols

A plausible synthetic route for this compound is outlined below. This route utilizes a protecting group strategy to ensure selective functionalization.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Synthesis of Intermediate B cluster_2 Step 3: N-Methylation cluster_3 Step 4: Deprotection start N-Boc-ethylenediamine + Oxetan-3-one step1 Reductive Amination start->step1 intermediate_A N-Boc-N'-(oxetan-3-yl)ethane-1,2-diamine (A) step1->intermediate_A intermediate_A_2 Intermediate A step2 Cyclization intermediate_A_2->step2 intermediate_B 1-Boc-3-(oxetan-3-yl)piperazine (B) step2->intermediate_B intermediate_B_2 Intermediate B step3 Reductive Amination (HCHO, NaBH(OAc)3) intermediate_B_2->step3 intermediate_C 1-Boc-4-methyl-2-(oxetan-3-yl)piperazine (C) step3->intermediate_C intermediate_C_2 Intermediate C step4 Acidic Deprotection (e.g., TFA) intermediate_C_2->step4 final_product This compound step4->final_product

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of tert-butyl 3-(oxetan-3-yl)piperazine-1-carboxylate (Intermediate B)

This protocol is a conceptual adaptation based on general methods for the synthesis of 2-substituted piperazines.

  • Step 1a: Reductive Amination to form N-Boc-N'-(oxetan-3-yl)ethane-1,2-diamine.

    • To a solution of N-Boc-ethylenediamine (1.0 eq) in methanol, add oxetan-3-one (1.1 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield the diamine intermediate.

  • Step 1b: Cyclization to form the piperazine ring.

    • Dissolve the purified diamine from the previous step in a suitable solvent such as acetonitrile.

    • Add a suitable cyclization agent, for example, a bromoacetyl bromide derivative, dropwise at 0 °C in the presence of a non-nucleophilic base like diisopropylethylamine.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • The subsequent reduction of the resulting piperazinone with a reducing agent like LiAlH4 would yield the desired piperazine.

    • Perform an aqueous workup, extract the product into an organic solvent, dry, and concentrate.

    • Purify by column chromatography to obtain tert-butyl 3-(oxetan-3-yl)piperazine-1-carboxylate.

Protocol 2: N-methylation of tert-butyl 3-(oxetan-3-yl)piperazine-1-carboxylate (Intermediate C)

  • Dissolve tert-butyl 3-(oxetan-3-yl)piperazine-1-carboxylate (1.0 eq) in dichloromethane.

  • Add aqueous formaldehyde (37 wt. %, 1.2 eq).

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can often be used in the next step without further purification. If necessary, purify by silica gel chromatography.

Protocol 3: Deprotection to yield this compound

  • Dissolve the crude or purified tert-butyl 4-methyl-2-(oxetan-3-yl)piperazine-1-carboxylate in dichloromethane.

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours until the deprotection is complete (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • Dissolve the residue in water and basify with a strong base (e.g., 2M NaOH) to pH > 12.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

  • Further purification can be achieved by distillation under reduced pressure or by column chromatography.

Quantitative Data

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentSolventTemperature (°C)Typical Yield (%)Notes
Sodium triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM) or Dichloroethane (DCE)Room Temperature85-95Mild and selective, tolerates a wide range of functional groups.
Sodium cyanoborohydride (NaBH₃CN)Methanol (MeOH)Room Temperature80-90Effective, but toxic cyanide byproduct. Requires careful handling.
Sodium borohydride (NaBH₄)Methanol (MeOH)0 to Room Temperature70-85Less selective, can reduce some carbonyl groups.
Hydrogen (H₂) with Pd/C catalystEthanol (EtOH) or Methanol (MeOH)Room Temperature - 5080-95"Green" conditions, but may require pressure equipment.

Table 2: Conditions for Boc-Deprotection

ReagentSolventTemperature (°C)Reaction Time (h)Notes
Trifluoroacetic acid (TFA)Dichloromethane (DCM)0 to Room Temperature1-2Common and effective, but TFA is corrosive.
Hydrochloric acid (HCl)Dioxane or Methanol (MeOH)Room Temperature2-4Effective, product is isolated as the hydrochloride salt.
Formic acidNeat or in Water50-804-8Milder acidic conditions.

Visualizations

Logical Diagram for Troubleshooting Low Yield

G cluster_sm Starting Material Issues cluster_reaction Reaction Issues start Low Yield Observed check_sm Check Starting Material Purity (TLC, NMR) start->check_sm check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction impure_sm Impure Starting Materials check_sm->impure_sm incomplete_conv Incomplete Conversion check_reaction->incomplete_conv side_products Multiple Side Products check_reaction->side_products purify_sm Action: Purify Starting Materials impure_sm->purify_sm increase_time_temp Action: Increase Reaction Time/Temp incomplete_conv->increase_time_temp change_reagents Action: Change Reagents/Stoichiometry incomplete_conv->change_reagents side_products->change_reagents optimize_conditions Action: Optimize Conditions (Solvent, pH) side_products->optimize_conditions

Caption: Troubleshooting decision tree for addressing low reaction yields.

References

1-Methyl-2-(oxetan-3-yl)piperazine solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of 1-Methyl-2-(oxetan-3-yl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility properties of this compound?

A1: While specific experimental data for this compound is not extensively published, we can infer its likely solubility based on the piperazine and oxetane moieties. The piperazine ring is known to enhance aqueous solubility.[1][2][3][4] The presence of the polar oxetane ring is also expected to contribute positively to its solubility in aqueous and polar organic solvents.[5][6] It is anticipated to be soluble in water and polar organic solvents like ethanol and methanol.[3]

Q2: I am observing poor solubility of my batch of this compound in aqueous buffer. What could be the issue?

A2: Several factors could contribute to poor aqueous solubility:

  • pH of the buffer: As a piperazine derivative, the compound's solubility is likely pH-dependent. The two nitrogen atoms in the piperazine ring can be protonated, and the solubility is generally higher at acidic pH. Try adjusting the pH of your buffer to a more acidic range (e.g., pH 4-6).

  • Salt form: The compound may exist as a free base or a salt. The free base is typically less soluble in water than its salt forms.[5][6] If you have the free base, consider converting it to a hydrochloride or other pharmaceutically acceptable salt to improve aqueous solubility.

  • Crystallinity: The solid-state properties of your batch, such as crystallinity and polymorphism, can significantly impact solubility. Highly crystalline material may have lower apparent solubility.

  • Temperature: The solubility of piperazine and its derivatives generally increases with temperature.[3] Gentle warming of the solution may improve solubility, but be mindful of potential degradation at elevated temperatures.

Q3: What are the known stability issues with compounds containing piperazine and oxetane rings?

A3: Both piperazine and oxetane moieties have known stability liabilities:

  • Piperazine: Piperazine and its derivatives can be susceptible to oxidative and thermal degradation.[7][8] Degradation can be accelerated by high temperatures, the presence of oxygen, and metal ions.[8] Piperazines can also form nitrosamines in the presence of nitrous acid.[7]

  • Oxetane: The oxetane ring is generally stable under neutral and basic conditions. However, it can be susceptible to ring-opening under strong acidic conditions.[9][10] The stability of the oxetane ring can be influenced by the nature and position of substituents.

Q4: My compound appears to be degrading during storage. What are the recommended storage conditions for this compound?

A4: Based on the potential stability issues, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, such as 2-8°C, to minimize thermal degradation. For long-term storage, -20°C is advisable.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Light: Protect from light to prevent potential photodegradation.

  • Container: Use well-sealed containers to prevent moisture uptake and exposure to air. The material of the container should be inert.

Troubleshooting Guides

Solubility Issues
Problem Possible Cause Troubleshooting Steps
Compound precipitates out of aqueous solution. pH is close to the pKa of the piperazine nitrogens, leading to the formation of the less soluble free base.Adjust the pH of the solution to be more acidic (at least 1-2 pH units away from the pKa).
The concentration of the compound exceeds its thermodynamic solubility limit.Determine the thermodynamic solubility of the compound in the specific buffer and work at concentrations below this limit.
The compound has low kinetic solubility.Prepare stock solutions in an organic solvent like DMSO and then dilute into the aqueous buffer with vigorous vortexing. Do not exceed a certain percentage of the organic solvent in the final solution (typically <1%).
Inconsistent solubility results between experiments. Different batches of the compound have different solid-state properties (e.g., crystalline vs. amorphous).Characterize the solid form of each batch using techniques like XRPD and DSC.
The equilibration time for solubility determination is insufficient.For thermodynamic solubility, ensure the solution is agitated for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
The compound is degrading in the solubility medium.Analyze the supernatant for the presence of degradation products using a stability-indicating analytical method (e.g., HPLC).
Stability Issues
Problem Possible Cause Troubleshooting Steps
Appearance of new peaks in the HPLC chromatogram of a stock solution. The compound is degrading in the solvent.Prepare fresh stock solutions for each experiment. If the solvent is the issue, try a more inert solvent. For aqueous solutions, use buffers and control the pH.
The compound is sensitive to light.Protect the solution from light by using amber vials or covering the container with aluminum foil.
Loss of compound purity over time during storage. The compound is undergoing thermal degradation.Store the compound at a lower temperature (e.g., -20°C).
The compound is being oxidized.Store under an inert atmosphere (e.g., nitrogen or argon).
The compound is reacting with moisture.Store in a desiccator.
Inconsistent results in biological assays. The compound is degrading in the assay medium.Assess the stability of the compound in the assay medium over the time course of the experiment.
The compound is adsorbing to the assay plates or vials.Use low-binding plates and vials. Include a pre-incubation step to saturate non-specific binding sites.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Add 2 µL of the DMSO stock solution to 198 µL of PBS in a well of the 96-well microplate. This gives a final concentration of 100 µM with 1% DMSO.

  • Seal the plate and shake at room temperature for 2 hours.

  • After incubation, centrifuge the plate to pellet any precipitate.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound by a validated HPLC-UV or LC-MS/MS method.

  • The measured concentration is the kinetic solubility.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to identify the potential degradation pathways of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol

  • Water

  • HPLC-UV or LC-MS/MS system with a stability-indicating method

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 N HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 N NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Oxidation: Dissolve the compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, prepare a solution of the compound in a suitable solvent (e.g., 50:50 methanol:water) and incubate at 60°C for 24 hours.

  • Photostability: Expose the solid compound and a solution of the compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS/MS method to determine the percentage of degradation and identify major degradation products.

Visualizations

G cluster_solubility Solubility Troubleshooting Workflow start Poor Solubility Observed check_ph Is the aqueous solution pH-controlled? start->check_ph check_solid_form Characterize solid form (XRPD, DSC) start->check_solid_form Inconsistent results adjust_ph Adjust pH to acidic range (e.g., 4-6) check_ph->adjust_ph No check_concentration Is the concentration high? check_ph->check_concentration Yes adjust_ph->start Re-test determine_solubility Determine thermodynamic solubility check_concentration->determine_solubility Yes use_cosolvent Prepare stock in DMSO, then dilute check_concentration->use_cosolvent No determine_solubility->start Work below limit use_cosolvent->start Re-test check_solid_form->start Use consistent batch

Caption: Troubleshooting workflow for solubility issues.

G cluster_stability Stability Troubleshooting Workflow start Degradation Observed check_storage Review storage conditions start->check_storage check_solution_stability Is degradation in solution? start->check_solution_stability lower_temp Store at lower temperature (-20°C) check_storage->lower_temp High Temp inert_atmosphere Store under N2 or Ar check_storage->inert_atmosphere Air Exposure protect_light Use amber vials check_storage->protect_light Light Exposure fresh_solutions Prepare fresh solutions check_solution_stability->fresh_solutions Yes forced_degradation Perform forced degradation study check_solution_stability->forced_degradation Unknown Cause change_solvent Use a more inert solvent fresh_solutions->change_solvent identify_degradants Identify degradation products (LC-MS) forced_degradation->identify_degradants

Caption: Troubleshooting workflow for stability issues.

G compound This compound receptor Target Receptor (e.g., GPCR) compound->receptor g_protein G-protein activation/inhibition receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Hypothetical signaling pathway.

References

Technical Support Center: Overcoming Poor Bioavailability of 1-Methyl-2-(oxetan-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential bioavailability challenges with 1-Methyl-2-(oxetan-3-yl)piperazine. The guidance is based on established principles for overcoming poor bioavailability of piperazine and oxetane-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the poor bioavailability of this compound?

Poor oral bioavailability is typically a result of one or more of the following factors:

  • Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.

  • Poor Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation. The piperazine moiety can be susceptible to metabolism.[1]

Q2: How does the oxetane ring in the molecule influence its properties?

The oxetane ring is a modern motif in drug discovery often added to fine-tune physicochemical properties.[2][3][4] It is known to:

  • Increase polarity and aqueous solubility.[2][3][4]

  • Improve metabolic stability by blocking metabolically susceptible sites.[5][6]

  • Reduce the basicity of adjacent nitrogen atoms, which can impact lipophilicity.[5]

Q3: What role does the piperazine group play in bioavailability?

The piperazine ring generally enhances the pharmacological and pharmacokinetic profiles of drug candidates.[7] It can:

  • Increase water solubility and bioavailability due to its nitrogen atoms acting as hydrogen bond donors/acceptors.[7]

  • In some cases, piperazine derivatives have been shown to act as permeation enhancers, which could improve absorption.[8][9]

Q4: What are the first steps in troubleshooting the poor bioavailability of this compound?

A systematic approach is recommended. Start by characterizing the compound's fundamental physicochemical properties to identify the root cause of poor bioavailability. This involves assessing its solubility, permeability, and metabolic stability.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility

If you suspect low solubility is limiting the bioavailability of this compound, consider the following steps.

Objective: To determine the aqueous solubility of the compound.

Methodology:

  • Kinetic Solubility (High-Throughput):

    • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

    • Add a small volume of the stock solution to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to achieve a final concentration of, for example, 100 µM.

    • Incubate the mixture at room temperature for 2 hours with shaking.

    • Filter the solution to remove any precipitated compound.

    • Analyze the concentration of the compound in the filtrate using LC-MS/MS or a similar sensitive analytical method.

  • Thermodynamic Solubility (Shake-Flask Method):

    • Add an excess amount of the solid compound to a buffered aqueous solution (pH 7.4).

    • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Filter the solution.

    • Determine the concentration of the dissolved compound in the filtrate by a validated analytical method.

If solubility is confirmed to be low, various formulation strategies can be employed.[10][11][12][13][14]

  • Particle Size Reduction (Nanonization): Decreasing the particle size increases the surface area, which can enhance the dissolution rate.[12][13]

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can improve solubility and dissolution.[13]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be effective for poorly water-soluble compounds.[10][14]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with guest molecules, increasing their apparent solubility.[10]

Formulation ApproachSolubility (µg/mL)Fold Increase
Crystalline Drug Substance5-
Micronized Suspension153
Amorphous Solid Dispersion (1:5 drug:polymer)8016
SEDDS Formulation>200>40
Issue 2: Poor Intestinal Permeability

If the compound has adequate solubility but still exhibits poor bioavailability, low intestinal permeability may be the cause.

Objective: To assess the passive permeability of the compound.

Methodology:

  • Preparation:

    • A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

    • The plate is placed on top of a 96-well acceptor plate containing buffer.

  • Assay:

    • Add the compound solution to the donor wells of the filter plate.

    • Incubate for a defined period (e.g., 4-16 hours) at room temperature.

    • Measure the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.

  • Calculation:

    • Calculate the effective permeability coefficient (Pe).

Objective: To evaluate both passive and active transport across a model of the intestinal epithelium.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation into a monolayer with tight junctions.

  • Transport Studies (Apical to Basolateral):

    • Add the compound to the apical (AP) side of the monolayer.

    • At various time points, take samples from the basolateral (BL) side.

    • Analyze the concentration of the compound in the samples.

  • Transport Studies (Basolateral to Apical):

    • To assess active efflux, add the compound to the BL side and sample from the AP side.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

  • Use of Permeation Enhancers: Certain excipients can transiently open tight junctions between intestinal cells.[8]

  • Lipid-Based Formulations: These can promote lymphatic transport, bypassing the portal circulation to some extent.[10]

  • Prodrug Approach: The chemical structure can be modified to create a more permeable prodrug that is converted to the active compound in the body.

Compound/FormulationPapp (A-B) (10⁻⁶ cm/s)Efflux RatioInterpretation
This compound0.55.2Poor permeability, likely an efflux substrate
With Efflux Inhibitor2.51.1Efflux is a major contributor to poor permeability
In a Permeation-Enhancing Formulation4.04.8Permeability improved, but efflux remains
Issue 3: High First-Pass Metabolism

If both solubility and permeability are adequate, the poor bioavailability may be due to rapid metabolism in the gut wall or liver.

Objective: To assess the metabolic stability of the compound in the presence of liver enzymes.

Methodology:

  • Incubation:

    • Incubate the compound with liver microsomes (human or other species) and NADPH (a cofactor for metabolic enzymes) at 37°C.

  • Sampling:

    • Take samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a solvent like acetonitrile.

  • Analysis:

    • Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Calculation:

    • Determine the in-vitro half-life (t½) and intrinsic clearance (Clint).

  • Structural Modification: The oxetane ring is often incorporated to block metabolically labile sites.[6] If metabolism is still high, further structural modifications may be necessary.

  • Co-administration with Inhibitors: In some cases, co-administration with an inhibitor of the metabolizing enzyme can increase bioavailability, though this can lead to drug-drug interactions.

  • Alternative Routes of Administration: If oral bioavailability cannot be improved, other routes like intravenous or transdermal administration may be considered.

Visualizations

G cluster_start Initial Assessment cluster_solubility Solubility Troubleshooting cluster_permeability Permeability Troubleshooting cluster_metabolism Metabolism Troubleshooting cluster_end Resolution start Poor Bioavailability of This compound assess_sol Assess Solubility start->assess_sol sol_ok Solubility > 10 µg/mL? assess_sol->sol_ok formulate Improve Formulation: - Nanonization - Solid Dispersion - SEDDS sol_ok->formulate No assess_perm Assess Permeability (PAMPA/Caco-2) sol_ok->assess_perm Yes formulate->assess_perm perm_ok Permeability High? assess_perm->perm_ok perm_enhancers Use Permeation Enhancers or Prodrug Approach perm_ok->perm_enhancers No assess_met Assess Metabolic Stability (Microsomes/Hepatocytes) perm_ok->assess_met Yes perm_enhancers->assess_met met_ok Metabolically Stable? assess_met->met_ok structural_mod Structural Modification to Block Metabolic Sites met_ok->structural_mod No end Optimized Bioavailability met_ok->end Yes structural_mod->end

Caption: Troubleshooting workflow for poor bioavailability.

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis culture Culture Caco-2 cells on permeable supports (21 days) check_integrity Measure TEER to confirm monolayer integrity culture->check_integrity add_compound_apical Add compound to Apical (AP) chamber check_integrity->add_compound_apical add_compound_basolateral Add compound to Basolateral (BL) chamber check_integrity->add_compound_basolateral sample_basolateral Sample from Basolateral (BL) chamber at time points add_compound_apical->sample_basolateral Papp (A-B) analyze Quantify compound concentration (LC-MS/MS) sample_basolateral->analyze sample_apical Sample from Apical (AP) chamber at time points add_compound_basolateral->sample_apical Papp (B-A) sample_apical->analyze calculate Calculate Papp values and Efflux Ratio analyze->calculate

Caption: Experimental workflow for a Caco-2 permeability assay.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound desmethyl N-Demethylation (CYP450 mediated) parent->desmethyl oxidation Piperazine Ring Oxidation parent->oxidation hydroxylation Oxetane Ring Hydroxylation parent->hydroxylation glucuronidation Glucuronidation desmethyl->glucuronidation sulfation Sulfation oxidation->sulfation hydroxylation->glucuronidation

Caption: Potential metabolic pathways for this compound.

References

Technical Support Center: 1-Methyl-2-(oxetan-3-yl)piperazine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for experiments involving 1-Methyl-2-(oxetan-3-yl)piperazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

A1: The main synthetic hurdles include controlling regioselectivity to favor the 2-substituted piperazine over the 1,4-disubstituted or other isomers, preventing unwanted side reactions such as over-alkylation, and ensuring the stability of the oxetane ring throughout the reaction sequence. The choice of starting materials and reaction conditions is critical to minimize the formation of byproducts.

Q2: How stable is the oxetane ring during typical synthetic manipulations?

A2: The oxetane ring is generally more stable than an oxirane (epoxide) ring and can withstand a range of reaction conditions, including mild oxidation, reduction, and acylation. However, it is susceptible to ring-opening under strong acidic conditions or in the presence of heat and certain nucleophiles.[1][2][3][4] The stability is also influenced by the substitution pattern on the oxetane ring.[3]

Q3: What are the recommended purification methods for this compound?

A3: Due to the basic nature of the piperazine moiety, this compound can be challenging to purify via standard silica gel chromatography due to tailing. Common methods include:

  • Acid-base extraction: Converting the piperazine to its salt form to wash away non-basic impurities, followed by neutralization and extraction.

  • Reverse-phase chromatography: Often effective for polar, basic compounds.

  • Ion-exchange chromatography: Can be used to capture and then elute the basic piperazine derivative.[5]

  • Crystallization: Formation of a salt (e.g., hydrochloride or oxalate) can facilitate purification through crystallization.

Q4: How can I confirm the correct regioisomer (2-substitution) has been synthesized?

A4: Distinguishing between regioisomers of substituted piperazines requires careful analytical characterization. A combination of the following techniques is recommended:

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): Provides detailed structural information to differentiate between substitution patterns.[6][7][8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While isomers may have similar mass spectra, differences in fragmentation patterns and retention times on specific GC columns can aid in identification.[10][11][12][13] Derivatization can sometimes enhance separation and spectral differences.[10]

  • X-ray Crystallography: Provides unambiguous structural confirmation if a suitable crystal can be obtained.

Troubleshooting Guides

Synthesis
Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired 2-substituted product 1. Lack of regioselectivity: Alkylation of the more sterically accessible N4 nitrogen of a piperazine precursor.2. Over-alkylation: Formation of a quaternary ammonium salt or disubstituted piperazine.1. Utilize a piperazine starting material with a protecting group on one nitrogen (e.g., Boc-piperazine) to direct the initial substitution to the desired position.[14]2. Use a large excess of the piperazine starting material relative to the alkylating or coupling agent.[14]
Formation of multiple byproducts 1. Side reactions of the oxetane ring: Ring-opening under acidic conditions.2. Decomposition of starting materials or product. 1. Maintain neutral or basic reaction conditions. Avoid strong acids.[1][3]2. Conduct the reaction at the lowest effective temperature and under an inert atmosphere.
Difficulty in achieving C-C bond formation at the 2-position of the piperazine ring Low reactivity of the C-H bond adjacent to the nitrogen. Consider modern synthetic approaches such as photoredox catalysis or directed C-H functionalization, which have been shown to be effective for the synthesis of 2-substituted piperazines.[15]
Purification
Problem Possible Cause(s) Suggested Solution(s)
Product streaking on silica gel TLC and column chromatography Strong interaction of the basic piperazine nitrogen with the acidic silica gel. 1. Add a small amount of a basic modifier (e.g., triethylamine, ammonia in methanol) to the eluent.2. Use an alternative stationary phase such as alumina or a polymer-based resin.
Product is highly water-soluble, making extraction difficult The compound may be in its protonated (salt) form. 1. Adjust the pH of the aqueous layer to be basic (pH > 10) before extraction with an organic solvent.2. Use a more polar organic solvent for extraction, such as a mixture of dichloromethane and isopropanol.
Difficulty in removing residual starting piperazine Similar polarity and basicity to the product. 1. If the starting piperazine is more volatile, removal under high vacuum may be possible.2. Consider converting the product to a crystalline salt to selectively precipitate it from the reaction mixture.
Analysis
Problem Possible Cause(s) Suggested Solution(s)
Ambiguous NMR spectra 1. Presence of rotamers: Slow rotation around the amide bond (if applicable in a precursor) or ring conformational isomers can lead to broad or multiple peaks.[8][9]2. Mixture of regioisomers. 1. Acquire spectra at elevated temperatures to coalesce the signals from rotamers.2. Utilize 2D NMR techniques (COSY, HSQC, HMBC) to establish connectivity and confirm the substitution pattern.[6][7]
Co-elution of isomers in GC-MS Similar physicochemical properties of the regioisomers. 1. Optimize the GC temperature program and use a column with a different stationary phase (e.g., a more polar column).[10][12]2. Derivatize the sample to alter the volatility and chromatographic behavior of the isomers.[10]
Mass spectra of isomers are nearly identical Fragmentation is dominated by the piperazine ring, leading to common fragment ions. 1. Look for subtle differences in the relative abundance of fragment ions.[10]2. Use a high-resolution mass spectrometer (e.g., TOF-MS) to differentiate isomers based on their exact masses if their elemental compositions differ.[10][13]

Experimental Protocols

General Protocol for the Synthesis of this compound via Reductive Amination

This protocol is a hypothetical route based on established methods for the synthesis of 2-substituted piperazines.

  • Protection of Piperazine: React piperazine with one equivalent of di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) to obtain mono-Boc-protected piperazine. Purify by column chromatography or crystallization.

  • Alkylation/Acylation: React the mono-Boc-piperazine with an appropriate oxetane-containing electrophile (e.g., oxetan-3-one).

  • Reductive Amination: A mixture of mono-Boc-piperazine and oxetan-3-one is stirred in a solvent such as dichloroethane (DCE) or methanol. A reducing agent like sodium triacetoxyborohydride (STAB) is added portion-wise. The reaction is monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM). The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure.

  • Deprotection: The Boc-protected intermediate is dissolved in a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in DCM to remove the Boc group. The solvent is evaporated to yield the hydrochloride salt of the piperazine.

  • N-Methylation: The secondary amine is then methylated using a reagent such as formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide in the presence of a base.

  • Final Purification: The final product is purified by one of the methods described in the purification troubleshooting section.

Visualizations

experimental_workflow start Start Materials: - Piperazine - Oxetan-3-one step1 Step 1: Mono-Boc Protection start->step1 step2 Step 2: Reductive Amination step1->step2 Boc-piperazine step3 Step 3: Deprotection step2->step3 Protected Intermediate step4 Step 4: N-Methylation step3->step4 2-(oxetan-3-yl)piperazine purification Purification step4->purification analysis Analysis (NMR, GC-MS) purification->analysis end Final Product: This compound analysis->end

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Problem Encountered synthesis Synthesis Issue? start->synthesis purification Purification Issue? start->purification analysis Analysis Issue? start->analysis low_yield Low Yield / Regioselectivity synthesis->low_yield Yes side_reactions Side Reactions synthesis->side_reactions Yes streaking Column Streaking purification->streaking Yes water_sol High Water Solubility purification->water_sol Yes ambiguous_spectra Ambiguous Spectra analysis->ambiguous_spectra Yes coelution Isomer Co-elution analysis->coelution Yes

References

How to improve the accuracy of 1-Methyl-2-(oxetan-3-yl)piperazine assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 1-Methyl-2-(oxetan-3-yl)piperazine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy and reliability of their assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most common analytical techniques for piperazine derivatives like this compound are High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for complex biological matrices.[4][5]

Q2: My HPLC assay is showing poor peak shape (tailing or fronting) for this compound. What are the potential causes?

A2: Poor peak shape can be caused by several factors. For basic compounds like piperazine derivatives, peak tailing is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.[6] Other causes can include column overload, an inappropriate mobile phase, or a void at the column inlet.[6][7]

Q3: I am observing inconsistent retention times in my HPLC analysis. What should I check?

A3: Fluctuating retention times can stem from issues with the mobile phase composition, flow rate, or temperature.[8][9] Ensure your mobile phase is properly prepared and degassed, and that the pump is delivering a consistent flow rate.[6] Temperature fluctuations can also affect retention, so using a column oven is recommended for stable results.[8]

Q4: What are "matrix effects" in LC-MS/MS analysis and how can they affect my results?

A4: Matrix effects occur when components of the sample matrix (e.g., proteins, salts, lipids in biological samples) co-elute with the analyte of interest and interfere with its ionization in the mass spectrometer's ion source.[4] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reproducibility of quantification.[4][10]

Q5: How can I minimize or compensate for matrix effects in my LC-MS/MS assay?

A5: Several strategies can be employed to mitigate matrix effects. These include optimizing sample preparation to remove interfering components, modifying chromatographic conditions to separate the analyte from matrix components, and using a matrix-matched calibration curve.[4][10] The use of a stable isotopically labeled internal standard is the gold standard for correcting matrix effects.[11]

Troubleshooting Guides

HPLC Assay Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with silanol groups.Use an end-capped column or a mobile phase with a competing base (e.g., triethylamine).[6] Operating at a lower pH can also help by protonating the silanol groups.[6]
Column overload.Reduce the injection volume or the concentration of the sample.[6][7]
Inconsistent Retention Times Mobile phase composition drift.Prepare fresh mobile phase daily and ensure adequate mixing if using a gradient.[8][12]
Leaks in the system.Inspect fittings and seals for any signs of leakage.[7]
Baseline Noise or Drift Contaminated mobile phase or column.Filter all solvents and use high-purity reagents.[6] Flush the column with a strong solvent.[8]
Detector issues.Ensure the detector lamp is warmed up and functioning correctly. Check for air bubbles in the flow cell.[6]
LC-MS/MS Assay Troubleshooting

This guide focuses on issues specific to the LC-MS/MS analysis of this compound.

Problem Potential Cause Recommended Solution
Poor Sensitivity/Ion Suppression Matrix effects from co-eluting endogenous components.Improve sample cleanup (e.g., solid-phase extraction). Modify the chromatographic gradient to better separate the analyte from the matrix.[10]
Inefficient ionization.Optimize ion source parameters (e.g., spray voltage, gas flow, temperature).
Inaccurate Quantification Non-linear calibration curve.This can be a result of matrix effects or detector saturation. Prepare matrix-matched calibrators and consider diluting samples.[4]
Analyte degradation.Investigate the stability of this compound in the sample matrix and during sample preparation. Piperazine itself can be susceptible to oxidative degradation.[13]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

Objective: To quantify this compound in a non-biological matrix.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A: 0.1% TFA in water. Prepare Mobile Phase B: 0.1% TFA in acetonitrile. Degas both mobile phases.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 210 nm (Note: Wavelength may need optimization as piperazines generally lack a strong chromophore).[3]

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in the initial mobile phase composition.

    • Create a series of calibration standards by diluting the stock solution.

    • Dissolve and dilute samples in the initial mobile phase composition.

  • Analysis: Inject the calibration standards followed by the samples. Construct a calibration curve and determine the concentration of the analyte in the samples.

Protocol 2: LC-MS/MS Analysis of this compound in a Biological Matrix

Objective: To quantify this compound in plasma.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • This compound reference standard

  • Stable isotopically labeled internal standard (if available)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC Conditions:

    • Use a suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Employ a suitable gradient to achieve separation from matrix components.

  • MS/MS Conditions:

    • Operate in positive ESI mode.

    • Optimize the precursor and product ions for this compound and the internal standard using infusion. For this compound (C8H16N2O), the [M+H]+ ion would be m/z 157.13.[14]

    • Set up a Multiple Reaction Monitoring (MRM) method to monitor the transitions.

  • Quantification:

    • Prepare a calibration curve using matrix-matched standards (spiking the analyte into blank plasma and processing as described above).

    • Analyze the samples and quantify using the peak area ratio of the analyte to the internal standard.

Visualizations

Experimental_Workflow_HPLC cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC Standards Standard & Sample Preparation Standards->HPLC Detector UV Detector HPLC->Detector Data Data Acquisition Detector->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC analysis workflow for this compound.

Troubleshooting_Logic Start Inaccurate Results CheckPeakShape Check Peak Shape Start->CheckPeakShape CheckRetention Check Retention Time Stability Start->CheckRetention CheckSensitivity Check Sensitivity/ Signal Intensity Start->CheckSensitivity Tailing Peak Tailing/ Fronting CheckPeakShape->Tailing Poor InconsistentRT Inconsistent Retention Times CheckRetention->InconsistentRT Unstable LowSignal Low Signal/ Suppression CheckSensitivity->LowSignal Low SolutionTailing Optimize Mobile Phase/ Use Different Column Tailing->SolutionTailing SolutionRT Check Pump & Mobile Phase/ Use Column Oven InconsistentRT->SolutionRT SolutionSignal Improve Sample Cleanup/ Optimize MS Source LowSignal->SolutionSignal

Caption: Troubleshooting logic for common assay issues.

References

Addressing off-target effects of 1-Methyl-2-(oxetan-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific pharmacological data for 1-Methyl-2-(oxetan-3-yl)piperazine is not extensively available in public literature. This guide provides general advice and protocols for researchers working with novel piperazine derivatives, using this molecule as a hypothetical example likely targeting G-Protein Coupled Receptors (GPCRs), a common target class for such scaffolds.

Frequently Asked Questions (FAQs)

Q1: We are seeing inconsistent results in our primary cell-based assay. What are the common causes?

A1: Inconsistent results in cell-based assays are a frequent challenge. Key factors to investigate include:

  • Cell Health and Passage Number: Ensure cells are healthy, free of contamination (especially Mycoplasma), and within a consistent, low passage number range.[1]

  • Compound Solubility and Stability: Verify that this compound is fully solubilized in your assay buffer and is stable under the experimental conditions. The use of an appropriate solvent is critical and should be tested for cytotoxicity.[1]

  • Assay Conditions: Factors like cell seeding density, duration of compound exposure, and reagent quality can all contribute to variability.[2] It's crucial to optimize these parameters.

  • Plate Reader Settings: For plate-based assays, ensure the instrument is set correctly, for instance, for bottom-reading when necessary for fluorescent assays.[3]

Q2: How can we determine if this compound is selective for our target receptor?

A2: Assessing selectivity is a critical step. A tiered approach is recommended:

  • Primary Screening: Initially, screen the compound against a panel of receptors that are closely related to your primary target.

  • Broad Panel Screening: Subsequently, test the compound against a broader panel of diverse receptors, such as the Eurofins Discovery SafetyScreen44™ or a similar service, to identify potential off-target interactions at a standard concentration (e.g., 10 µM).[4]

  • Dose-Response Curves: For any "hits" from the panel screen, perform full concentration-response curves to determine the potency (e.g., Ki or IC50) at the off-target receptor.[4] This allows for a quantitative comparison to the on-target potency.

Q3: Our compound shows activity at the target GPCR, but the downstream signaling doesn't match our expectations. What could be the reason?

A3: This could be indicative of "biased agonism" or "functional selectivity," where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[5][6] It is crucial to assess multiple downstream readouts to build a complete picture of the compound's functional profile. For example, for a Gs-coupled receptor, you should measure cAMP production, and for a Gq-coupled receptor, you should measure inositol phosphates or intracellular calcium.[5] Additionally, β-arrestin recruitment assays are valuable for understanding desensitization and alternative signaling pathways.[6]

Q4: What are the best practices for preparing this compound for in vitro experiments?

A4: Proper compound handling is fundamental for reproducible data.

  • Stock Solution: Prepare a high-concentration stock solution in a suitable solvent like DMSO. Store this stock at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Solubility: The oxetane group may improve aqueous solubility compared to more aromatic substituents.[7] However, always determine the kinetic solubility of your compound in the final assay buffer to avoid precipitation.

  • Final Concentration: When diluting to the final concentration, ensure the solvent concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5% for DMSO).[2]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Use an automated cell counter for accuracy. After plating, gently swirl the plate in a figure-eight motion to ensure even distribution. Avoid letting plates sit for extended periods before incubation.
Edge Effects Edge effects are common in microplates due to temperature and evaporation gradients. Avoid using the outer wells or fill them with sterile buffer/media to create a humidity barrier.
Compound Precipitation Visually inspect the wells under a microscope for any signs of compound precipitation, especially at higher concentrations. Perform a solubility test if needed.
Pipetting Errors Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Automate liquid handling steps where possible to improve precision.[2]
Issue 2: No Dose-Response Relationship Observed
Potential Cause Troubleshooting Step
Incorrect Concentration Range Your concentration range may be too high or too low. Perform a wider range-finding experiment (e.g., from 1 nM to 100 µM) to identify the active range.
Compound Inactivity Confirm the identity and purity of the compound batch via LC-MS and NMR. Synthesize a fresh batch if necessary. Consider if the compound is an antagonist or inverse agonist, which would require a different assay format (e.g., co-incubation with an agonist).
Assay Window Too Small The difference in signal between your positive and negative controls (the assay window) may be too small to detect a compound effect. Optimize the assay to increase this window. A Z'-factor calculation can help assess assay quality.[3]
Assay Interference The compound may interfere with the assay technology itself (e.g., autofluorescence, luciferase inhibition). Run a counterscreen with just the assay components (no cells/receptor) to check for interference.

Quantitative Data Summary (Hypothetical)

The following tables represent example data for a compound like this compound to illustrate how to present findings.

Table 1: On-Target vs. Off-Target Binding Affinity

TargetCompoundKi (nM)Selectivity Ratio (Off-target Ki / On-target Ki)
Dopamine D2 Receptor (On-Target) This compound 15 -
Serotonin 5-HT2A ReceptorThis compound45030
Adrenergic α1A ReceptorThis compound1,20080
Muscarinic M1 ReceptorThis compound>10,000>667

Table 2: Functional Potency at On-Target and Key Off-Target Receptors

AssayReceptorCompoundEC50 / IC50 (nM)Mode of Action
cAMP Inhibition Dopamine D2 (Gi-coupled) This compound 25 Agonist
Calcium MobilizationSerotonin 5-HT2A (Gq-coupled)This compound850Partial Agonist
β-Arrestin RecruitmentDopamine D2This compound150Agonist

Experimental Protocols

Protocol 1: GPCR Off-Target Liability Screen (Calcium Mobilization Assay)

This protocol is designed to identify Gq-coupled GPCR off-target effects.

  • Cell Culture: Plate HEK293 cells stably expressing the off-target receptor of interest into black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate in the dark at 37°C for 1 hour.

  • Compound Addition: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound to the wells.

  • Signal Measurement: Use a plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence, then inject a known agonist for the receptor and continue to measure the fluorescence change over time. To test for antagonist activity, pre-incubate with the test compound before adding the agonist.

  • Data Analysis: Calculate the change in fluorescence intensity. Plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50.

Protocol 2: β-Arrestin Recruitment Assay (BRET-based)

This protocol assesses a compound's ability to promote the interaction between a GPCR and β-arrestin, a key event in receptor desensitization and signaling.[8][9]

  • Cell Transfection: Co-transfect HEK293T cells with plasmids encoding the target GPCR fused to a bioluminescent donor (e.g., Renilla Luciferase, Rluc) and β-arrestin-2 fused to a fluorescent acceptor (e.g., YFP).[9]

  • Cell Plating: After 24 hours, plate the transfected cells into white, opaque 96-well plates.

  • Compound Treatment: 48 hours post-transfection, add the BRET substrate (e.g., coelenterazine h) to all wells. Immediately after, add varying concentrations of this compound.

  • Signal Detection: Measure the light emission at the wavelengths corresponding to the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm) using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration to generate a dose-response curve and determine the EC50.

Visualizations

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand 1-Methyl-2- (oxetan-3-yl)piperazine GPCR Target GPCR (e.g., D2 Receptor) Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (for Gi) cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Simplified Gi-coupled GPCR signaling pathway.

Off_Target_Workflow Start Novel Compound: This compound PrimaryAssay Confirm On-Target Activity (Binding & Functional) Start->PrimaryAssay PanelScreen Broad Off-Target Screen (e.g., SafetyScreen44™ @ 10µM) PrimaryAssay->PanelScreen Decision Off-Target 'Hits' Identified? PanelScreen->Decision DoseResponse Determine Off-Target Potency (Ki / EC50) Decision->DoseResponse Yes NoHits No Significant Off-Target Hits. Proceed to further studies. Decision->NoHits No Selectivity Calculate Selectivity Window (Off-Target Ki / On-Target Ki) DoseResponse->Selectivity Decision2 Is Window >100-fold? Selectivity->Decision2 Proceed Acceptable Selectivity Profile. Proceed to further studies. Decision2->Proceed Yes Stop Poor Selectivity. Consider chemical modification or terminate. Decision2->Stop No

Caption: Workflow for assessing off-target effects.

Troubleshooting_Logic cluster_compound Compound Issues cluster_assay Assay Issues cluster_pharmacology Pharmacology Issues Start Unexpected Result: Low Potency in Functional Assay CheckBinding Re-evaluate Binding Affinity (Ki). Is it also low? Start->CheckBinding CheckCompound Check Compound Integrity: - Purity (LC-MS) - Solubility - Stability Start->CheckCompound CheckAssay Review Assay Performance: - Z'-factor - Positive/Negative Controls - Signal Window Start->CheckAssay CheckMechanism Investigate Mechanism: - Is it an antagonist? - Is it a biased agonist? - Does it have off-target effects? CheckBinding->CheckMechanism If binding is potent

Caption: Logical flow for troubleshooting low potency.

References

1-Methyl-2-(oxetan-3-yl)piperazine dose-response curve optimization

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-Methyl-2-(oxetan-3-yl)piperazine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with this compound. The following information is based on a hypothesized mechanism of action where this compound acts as a Gs-protein coupled receptor (GPCR) agonist, leading to the production of cyclic AMP (cAMP). This allows for a detailed and practical guide for dose-response curve optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the experimental validation and dose-response analysis of this compound.

Question Answer & Troubleshooting Steps
1. Why am I not observing a dose-response relationship? Possible Causes: - Incorrect Concentration Range: Your concentration range may be too high or too low. Perform a wider range-finding experiment (e.g., 10 nM to 100 µM). - Compound Instability: The compound may be degrading in your assay medium. Prepare fresh stock solutions and dilute to working concentrations immediately before use. Consider the stability of the compound under your specific experimental conditions (e.g., temperature, light exposure).[1] - Cell Health: Ensure cells are healthy and in the logarithmic growth phase.[2] Poor cell viability will affect the response. - Assay Interference: The compound may interfere with your detection method (e.g., autofluorescence). Run a control with the compound in a cell-free system.
2. My dose-response curve has a very shallow or steep Hill slope. A standard Hill slope for a simple bimolecular interaction is 1.0.[3] - Shallow Slope (<1): This may indicate negative cooperativity, multiple binding sites with different affinities, or experimental artifacts such as inaccurate pipetting.[4] - Steep Slope (>1): This can suggest positive cooperativity or that the response is highly sensitive to small changes in concentration. Troubleshooting: - Verify pipette calibration and technique.[4] - Ensure thorough mixing of reagents. - Re-evaluate the curve fitting model; a four-parameter logistic (4PL) model is standard, but other models may be more appropriate.[3][5]
3. I am seeing high variability between replicate wells. Possible Causes: - Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use appropriate mixing techniques before and during plating. Optimize your cell seeding density.[2][6] - Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations. Avoid using the outermost wells or ensure proper plate sealing and incubation.[6] - Pipetting Errors: Small volume inaccuracies can lead to large concentration errors. Use calibrated pipettes and appropriate techniques for small volumes.[4]
4. The maximum response (Emax) of my curve is lower than expected. Possible Causes: - Partial Agonism: this compound may be a partial agonist, meaning it does not elicit the full response of the endogenous ligand.[3] - Sub-optimal Assay Conditions: The incubation time may be too short, or the concentration of a required co-factor may be limiting. Troubleshooting: - Compare the Emax to a known full agonist for the target receptor. - Perform a time-course experiment to determine the optimal incubation time.
5. How should I prepare my stock solution of this compound? Based on general laboratory practice for similar small molecules, a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO is recommended. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, ensure the final concentration of the solvent in the well is low (typically <0.5%) to avoid solvent-induced toxicity.

Hypothetical Dose-Response Data

The following table summarizes hypothetical quantitative data for a dose-response experiment with this compound in a cAMP assay using a recombinant cell line expressing the target Gs-coupled GPCR.

Parameter Value Description
Concentration Range 0.1 nM - 100 µMThe range of compound concentrations tested.
EC50 75 nMThe concentration of the compound that elicits 50% of the maximum response.
Hill Slope 1.2The steepness of the dose-response curve.
Emax (Maximum Effect) 95%The maximum response observed, relative to a reference full agonist.
Assay Window (S/B) 15The ratio of the signal from the highest concentration to the basal signal.

Experimental Protocol: In Vitro cAMP Assay

This protocol outlines a method for determining the dose-response curve of this compound using a competitive immunoassay for cAMP detection (e.g., HTRF or ELISA).

1. Cell Culture and Seeding:

  • Culture HEK293 cells stably expressing the target Gs-coupled GPCR in appropriate media (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic).

  • Passage cells regularly to maintain logarithmic growth and ensure cell health.[2]

  • On the day of the assay, harvest cells and perform a cell count.

  • Resuspend cells in assay buffer and seed into a 384-well white microplate at an optimized density (e.g., 5,000 cells/well).[6]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform a serial dilution of the stock solution in assay buffer to create a range of working concentrations (e.g., from 200 µM to 200 pM, which will be further diluted in the assay plate).

3. Assay Procedure:

  • Carefully remove the culture medium from the cell plate.

  • Add 10 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to each well to prevent cAMP degradation.

  • Add 10 µL of the serially diluted compound to the appropriate wells. Include wells with assay buffer only (basal control) and wells with a known agonist (positive control).

  • Incubate the plate at room temperature for the optimized duration (e.g., 30 minutes).

  • Lyse the cells and detect cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit (e.g., by adding cAMP-d2 and anti-cAMP-cryptate reagents for an HTRF assay).

  • Incubate for 1 hour at room temperature, protected from light.

  • Read the plate on a compatible plate reader.

4. Data Analysis:

  • Calculate the ratio of the two emission wavelengths (for HTRF) or the absorbance/fluorescence values.

  • Normalize the data to the basal (0% response) and positive control (100% response) values.

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50, Hill slope, and Emax.[3][5]

Visualizations

Hypothesized Signaling Pathway

Gs_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Compound This compound GPCR Gs-Coupled Receptor Compound->GPCR Binds G_Protein Gs Protein (α, β, γ) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates

Caption: Hypothesized Gs-coupled GPCR signaling pathway for this compound.

Experimental Workflow for Dose-Response Curve Generation

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture & Seed Cells Add_Compound 3. Add Compound to Cells Cell_Culture->Add_Compound Compound_Prep 2. Prepare Compound Serial Dilutions Compound_Prep->Add_Compound Incubate 4. Incubate Add_Compound->Incubate Detect_Signal 5. Lyse & Add Detection Reagents Incubate->Detect_Signal Read_Plate 6. Read Plate Detect_Signal->Read_Plate Normalize_Data 7. Normalize Data Read_Plate->Normalize_Data Plot_Curve 8. Plot Dose-Response Curve Normalize_Data->Plot_Curve Fit_Model 9. Fit Non-Linear Regression Model Plot_Curve->Fit_Model Determine_Params 10. Determine EC50, Emax Fit_Model->Determine_Params

Caption: Experimental workflow for generating a dose-response curve.

References

Technical Support Center: Enhancing CNS Penetration of 1-Methyl-2-(oxetan-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying 1-Methyl-2-(oxetan-3-yl)piperazine to achieve better central nervous system (CNS) penetration.

Frequently Asked Questions (FAQs)

Q1: What are the initial considerations when aiming to improve the CNS penetration of our lead compound, this compound?

A1: To enhance CNS penetration, a multi-parameter optimization approach is necessary. Key physicochemical properties to consider for modification include:

  • Lipophilicity (logP/logD): Generally, a moderate lipophilicity (logP between 1.5 and 2.5) is optimal for passive diffusion across the blood-brain barrier (BBB).[1] The oxetane and piperazine rings contribute to the overall polarity of your compound.

  • Molecular Weight (MW): Lower molecular weight compounds (<400 Da) are often more successful at crossing the BBB.

  • Polar Surface Area (PSA): A lower PSA (<90 Ų) is generally preferred to minimize hydrogen bonding interactions with the BBB.

  • pKa: The ionization state of the piperazine nitrogens at physiological pH (7.4) will significantly impact membrane permeability. The tertiary amine of the methyl-piperazine is likely protonated at this pH, which can hinder passive diffusion.

  • Efflux Liability: Determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the brain.

Q2: How does the oxetane moiety in our compound influence its properties for CNS penetration?

A2: The oxetane ring is a valuable functional group in medicinal chemistry for improving drug-like properties.[2][3] Specifically, it can:

  • Increase Solubility: The polar nature of the oxetane can improve aqueous solubility, which is crucial for administration and distribution.[2][3]

  • Act as a Bioisostere: It can serve as a replacement for less favorable groups like gem-dimethyl or carbonyl groups, potentially improving metabolic stability and reducing lipophilicity.[2]

  • Influence Basicity: The oxetane can lower the pKa of nearby amines, which may be beneficial for reducing ionization at physiological pH.[3]

  • Provide a 3D Scaffold: Its three-dimensional nature can be advantageous for target engagement.[3]

Q3: What are some potential modification strategies for the this compound scaffold to improve BBB permeability?

A3: Several strategies can be employed, focusing on modulating the key physicochemical properties mentioned in Q1.[4][5] These include:

  • Piperazine Ring Modification:

    • N-Methyl Group: While the methyl group may be important for target engagement, consider replacing it with other small alkyl groups to fine-tune lipophilicity and basicity.

    • Second Piperazine Nitrogen: If not critical for activity, this nitrogen could be a point for derivatization to mask its polarity or introduce lipophilic groups. However, this will increase molecular weight.

  • Oxetane Ring Position: If synthetically feasible, exploring different attachment points of the oxetane to the piperazine ring could alter the molecule's conformation and physicochemical properties.

  • Introduction of Lipophilic Moieties: Carefully adding small, lipophilic groups can increase logP. However, this must be balanced to avoid excessive lipophilicity, which can lead to other issues like poor solubility and non-specific binding.

  • Fluorination: Strategic placement of fluorine atoms can lower the pKa of the piperazine nitrogens, reducing the proportion of the charged species at physiological pH and potentially improving membrane permeability.

Below is a diagram illustrating potential modification sites on the core scaffold.

cluster_molecule This compound cluster_mods Potential Modification Sites mol mod1 Modify N-Methyl Group mol->mod1 Modulate Basicity & Lipophilicity mod2 Derivatize Second Piperazine Nitrogen mol->mod2 Mask Polarity mod3 Introduce Lipophilic Groups on Piperazine Ring mol->mod3 Increase Lipophilicity mod4 Strategic Fluorination mol->mod4 Reduce pKa

Caption: Potential modification sites on this compound.

Troubleshooting Guides

Issue 1: High in vitro permeability (e.g., in PAMPA) but low in vivo brain concentrations.

This discrepancy often points to active efflux by transporters at the BBB, such as P-glycoprotein (P-gp).

Possible Cause Troubleshooting Step Expected Outcome
Compound is a P-gp substrate. 1. Perform an in vitro P-gp substrate assay (e.g., using MDCK-MDR1 cells).2. If it is a substrate, consider structural modifications to disrupt P-gp recognition. This can include reducing hydrogen bond donors or adding bulky groups near potential recognition sites.A modified compound that is no longer a P-gp substrate should show a better correlation between in vitro permeability and in vivo brain exposure.
Rapid metabolism in the brain or periphery. 1. Conduct in vitro metabolic stability assays using brain and liver microsomes.2. If metabolically unstable, identify the metabolic "soft spots" and modify the structure to block metabolism (e.g., through deuteration or introducing electron-withdrawing groups).An increase in metabolic stability should lead to higher and more sustained brain concentrations.
High plasma protein binding. 1. Measure the fraction of unbound drug in plasma.2. If highly bound, medicinal chemistry efforts may be needed to reduce plasma protein binding while maintaining other favorable properties.A higher unbound fraction in plasma will increase the concentration gradient driving the drug across the BBB.

Issue 2: Poor permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).

This suggests that the compound's intrinsic physicochemical properties are not conducive to passive diffusion across a lipid membrane.

Possible Cause Troubleshooting Step Expected Outcome
High Polarity / Low Lipophilicity. 1. Measure the experimental logD at pH 7.4.2. Synthesize analogs with increased lipophilicity by adding small, non-polar functional groups.An increase in logD (ideally towards the 1.5-2.5 range) should improve PAMPA permeability.
High Molecular Weight. If the molecular weight is approaching or exceeds 400 Da, consider strategies to simplify the molecule, if possible, without losing target affinity.A reduction in molecular weight can lead to improved passive diffusion.
High Polar Surface Area (PSA). Calculate the PSA. If it is high (>90 Ų), consider modifications that reduce the number of hydrogen bond donors and acceptors.A lower PSA will reduce the desolvation penalty for entering the lipid membrane, thus improving permeability.
High Degree of Ionization. 1. Experimentally determine the pKa of the piperazine nitrogens.2. If the pKa is high, leading to significant ionization at pH 7.4, consider introducing electron-withdrawing groups (e.g., fluorine) near the basic centers to lower the pKa.A lower pKa will result in a higher fraction of the neutral, more permeable species at physiological pH.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay provides a high-throughput method to assess the passive permeability of a compound across an artificial membrane mimicking the BBB.[6][7]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (e.g., flat-bottom, non-treated)

  • BBB-specific lipid solution (e.g., 20% dodecane solution of a phospholipid mixture)[7]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Reference compounds (high and low permeability controls)

  • Plate shaker

  • UV/Vis plate reader or LC-MS/MS system

Methodology:

  • Prepare the Artificial Membrane: Coat the filter of each well in the 96-well filter plate with a small volume (e.g., 5 µL) of the BBB lipid solution. Allow the solvent to evaporate.

  • Prepare the Acceptor Plate: Add PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Prepare the Donor Plate: Dilute the test and reference compounds from their DMSO stocks into PBS (pH 7.4) to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be low (e.g., <1%).

  • Start the Assay: Place the lipid-coated filter plate onto the acceptor plate. Add the compound solutions to the donor (filter) plate.

  • Incubation: Incubate the plate assembly at room temperature with gentle shaking for a specified period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis spectrophotometry or LC-MS/MS).

  • Calculate Permeability: The apparent permeability coefficient (Pe) is calculated using the following equation:

    Pe (cm/s) = [VA / (Area × Time)] × [-ln(1 - [C]A / [C]eq)]

    Where VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time in seconds, [C]A is the compound concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Protocol 2: In Vivo Brain Penetration Study in Rodents

This protocol outlines a basic procedure to determine the brain-to-plasma concentration ratio (Kp) of a compound in mice.[8][9][10]

Materials:

  • Test compound formulated for intravenous (IV) or intraperitoneal (IP) administration

  • Mice (e.g., C57BL/6)

  • Anesthetics

  • Surgical tools for cardiac puncture and perfusion

  • Heparinized tubes for blood collection

  • Saline for perfusion

  • Homogenizer

  • LC-MS/MS system for bioanalysis

Methodology:

  • Compound Administration: Administer the test compound to the mice via the chosen route (e.g., IV tail vein injection).

  • Time Point Selection: At a predetermined time point (e.g., 30 minutes, 1 hour) post-dose, anesthetize the mouse.

  • Blood Collection: Expose the thoracic cavity and collect blood via cardiac puncture into a heparinized tube.

  • Perfusion: Perfuse the mouse with cold saline through the left ventricle until the liver is clear of blood to remove residual blood from the brain tissue.

  • Brain Collection: Immediately dissect the brain, weigh it, and snap-freeze it in liquid nitrogen.

  • Sample Processing:

    • Plasma: Centrifuge the blood sample to separate the plasma.

    • Brain: Homogenize the brain tissue in a suitable buffer.

  • Bioanalysis: Determine the concentration of the compound in the plasma and brain homogenate using a validated LC-MS/MS method.

  • Calculate Kp: The brain-to-plasma ratio is calculated as:

    Kp = Cbrain / Cplasma

    Where Cbrain is the concentration of the compound in the brain (ng/g) and Cplasma is the concentration in plasma (ng/mL).

The following diagram illustrates the workflow for assessing CNS penetration.

cluster_workflow CNS Penetration Assessment Workflow start Synthesize Analogs of This compound pampa In Vitro PAMPA-BBB Assay start->pampa efflux In Vitro Efflux Assay (e.g., MDCK-MDR1) pampa->efflux If Permeable analyze Analyze Data & Iterate pampa->analyze If Not Permeable metabolic In Vitro Metabolic Stability (Microsomes) efflux->metabolic invivo In Vivo Rodent Study (Brain-to-Plasma Ratio) metabolic->invivo If Stable invivo->analyze

Caption: A typical workflow for evaluating the CNS penetration of new chemical entities.

Data Presentation

Table 1: Physicochemical Properties and In Vitro Permeability of Analogs

Compound IDModificationMW (Da)cLogPPSA (Ų)PAMPA-BBB Pe (10⁻⁶ cm/s)
Lead This compound156.230.828.4Enter Data
Analog 1 e.g., N-Ethyl170.261.228.4Enter Data
Analog 2 e.g., 4-Fluoro on piperazine174.220.928.4Enter Data
Analog 3 e.g., Add phenyl group232.332.528.4Enter Data

Table 2: In Vivo Brain Penetration Data

Compound IDDose & RouteC_plasma (ng/mL) at 1hC_brain (ng/g) at 1hKp (Brain/Plasma)
Lead e.g., 1 mg/kg IVEnter DataEnter DataEnter Data
Analog 1 e.g., 1 mg/kg IVEnter DataEnter DataEnter Data
Analog 2 e.g., 1 mg/kg IVEnter DataEnter DataEnter Data
Analog 3 e.g., 1 mg/kg IVEnter DataEnter DataEnter Data

References

Validation & Comparative

A Comparative Guide to the Predicted Biological Activity of 1-Methyl-2-(oxetan-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted biological activity of 1-Methyl-2-(oxetan-3-yl)piperazine. Due to the absence of publicly available experimental data for this specific compound, this guide leverages data from structurally similar, commercially available piperazine derivatives to infer its potential pharmacological profile. The primary focus of this comparison is on Central Nervous System (CNS) activity, a common therapeutic area for piperazine-containing compounds.[1][2]

Compound Profiles

For a robust comparison, we have selected two commercially available piperazine derivatives with structural similarities to this compound:

  • Test Compound (Predicted Activity): this compound

  • Comparator 1: 1-(Oxetan-3-yl)piperazine[3][4][5][6][7]

  • Comparator 2: 1-Methyl-4-phenylpiperazine[8][9][10]

The rationale for selecting these comparators lies in the shared structural motifs with the test compound. Comparator 1 shares the novel oxetane-substituted piperazine core, allowing for an assessment of the oxetane moiety's contribution to biological activity. Comparator 2 possesses the N-methylpiperazine moiety, providing insight into the influence of this group on the compound's pharmacological properties.

Predicted Biological Activity and Rationale

Based on the known activities of the comparator compounds and the broader class of piperazine derivatives, this compound is predicted to exhibit CNS activity, potentially as a modulator of serotonergic or dopaminergic pathways. Piperazine derivatives are well-documented for their diverse pharmacological effects, including antipsychotic, antidepressant, and anxiolytic properties.[2] The inclusion of an oxetane ring is a modern medicinal chemistry strategy to enhance physicochemical properties such as solubility and metabolic stability, which can lead to improved drug-like characteristics.

Quantitative Data Summary

The following table summarizes the available quantitative data for the comparator compounds. It is important to note that direct experimental data for this compound is not available and its activity profile is inferred.

CompoundTarget/AssayActivity (IC₅₀/EC₅₀)Reference
This compound -Data not available-
1-(Oxetan-3-yl)piperazine Predicted Anti-anxiety/AntidepressantQualitative data suggests potential activity[3]
1-Methyl-4-phenylpiperazine Serotonin Releasing AgentEC₅₀: 220 nM (rat brain synaptosomes)[11]
Dopamine Reuptake InhibitorIC₅₀: 9,523 nM[11]

Experimental Protocols

To validate the predicted biological activity of this compound and provide a direct comparison with the selected alternatives, the following key experimental protocols are recommended.

CNS Receptor Binding Assays

This experiment will determine the binding affinity of the test compound and comparators to key CNS receptors implicated in mood and psychotic disorders.

Objective: To quantify the binding affinity (Ki) of the compounds for serotonin (5-HT) and dopamine (D) receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target human receptors (e.g., 5-HT₁A, 5-HT₂A, D₂, D₃) are prepared from cultured cell lines.

  • Radioligand Binding: A specific radioligand for each receptor is incubated with the cell membranes and varying concentrations of the test compounds.

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding. The bound radioligand is then separated from the unbound by rapid filtration.

  • Scintillation Counting: The radioactivity of the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Release Assay

This assay will measure the ability of the compounds to induce the release of key neurotransmitters from nerve terminals.

Objective: To quantify the release of serotonin and dopamine from rat brain synaptosomes.

Methodology:

  • Synaptosome Preparation: Synaptosomes are prepared from specific rat brain regions (e.g., striatum for dopamine, hippocampus for serotonin).

  • Radiolabeling: Synaptosomes are incubated with a radioactive neurotransmitter ([³H]dopamine or [³H]serotonin) to load the nerve terminals.

  • Superfusion: The loaded synaptosomes are placed in a superfusion apparatus and continuously washed with buffer.

  • Compound Application: The test compounds are added to the superfusion buffer at various concentrations.

  • Fraction Collection: Fractions of the superfusate are collected over time.

  • Scintillation Counting: The amount of radioactivity in each fraction is measured to determine the amount of neurotransmitter released.

  • Data Analysis: The concentration of the compound that produces 50% of the maximum releasing effect (EC₅₀) is calculated.

In Vitro Anticancer Screening (NCI-60 Human Tumor Cell Line Screen)

Given that some piperazine derivatives exhibit anticancer properties, this broad screening can provide initial indications of any antiproliferative activity.[12][13]

Objective: To evaluate the cytotoxic and/or growth-inhibitory effects of the compounds against a panel of 60 human cancer cell lines.

Methodology:

  • Cell Culture: The NCI-60 panel of human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are cultured.

  • Compound Treatment: Cells are incubated with the test compounds at a minimum of five different concentrations for 48 hours.

  • Sulforhodamine B (SRB) Assay: After incubation, the cells are fixed, and the protein content is stained with Sulforhodamine B.

  • Absorbance Measurement: The absorbance of the stained protein is measured spectrophotometrically.

  • Data Analysis: The percentage of growth is calculated at each drug concentration. From this, the GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing a net loss of 50% of cells) are determined.

Visualizations

Below are diagrams illustrating the experimental workflows described.

Receptor_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis ReceptorMembranes Receptor-Expressing Cell Membranes Incubation Incubation (Competitive Binding) ReceptorMembranes->Incubation Radioligand Radioligand Radioligand->Incubation TestCompounds Test Compounds (Varying Concentrations) TestCompounds->Incubation Filtration Rapid Filtration Incubation->Filtration Separate Bound/ Unbound Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Caption: Workflow for the CNS Receptor Binding Assay.

Neurotransmitter_Release_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Synaptosomes Rat Brain Synaptosomes Radiolabeling Radiolabeling with [3H]Neurotransmitter Synaptosomes->Radiolabeling Superfusion Superfusion Radiolabeling->Superfusion CompoundApplication Application of Test Compounds Superfusion->CompoundApplication FractionCollection Fraction Collection CompoundApplication->FractionCollection Counting Scintillation Counting FractionCollection->Counting EC50 EC50 Calculation Counting->EC50

Caption: Workflow for the Neurotransmitter Release Assay.

NCI60_Screening_Workflow CellCulture Culture NCI-60 Cancer Cell Lines CompoundTreatment Incubate Cells with Test Compounds (48h) CellCulture->CompoundTreatment SRBAssay Fix and Stain with Sulforhodamine B (SRB) CompoundTreatment->SRBAssay Absorbance Measure Absorbance SRBAssay->Absorbance DataAnalysis Calculate GI50, TGI, LC50 Absorbance->DataAnalysis

Caption: Workflow for the NCI-60 Anticancer Screening.

Conclusion

While direct experimental validation is pending, the structural characteristics of this compound, when compared with known bioactive piperazine derivatives, strongly suggest a potential for CNS activity. The presence of the N-methyl group, as seen in active CNS compounds, combined with the beneficial physicochemical properties imparted by the oxetane moiety, makes this compound a promising candidate for further investigation. The experimental protocols outlined in this guide provide a clear path forward for the empirical validation and characterization of its biological activity, enabling a direct and quantitative comparison with relevant alternatives. Further studies may also explore potential anticancer and antimicrobial activities, which are also prevalent within the broader class of piperazine derivatives.[14][15][16][17][18]

References

Lack of Reproducible Experimental Data for 1-Methyl-2-(oxetan-3-yl)piperazine Necessitates Focus on Structurally Related Analogues

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a significant scarcity of reproducible experimental data for the compound 1-Methyl-2-(oxetan-3-yl)piperazine. This absence of published findings on its synthesis, biological activity, and physicochemical properties makes a direct comparative analysis of its performance against alternative compounds currently unfeasible. In light of this, the following guide will focus on the closely related and more extensively documented compound, 1-(Oxetan-3-yl)piperazine, to provide researchers, scientists, and drug development professionals with a valuable comparative framework for a key structural motif.

The piperazine ring, particularly when substituted with novel moieties like oxetanes, represents a significant area of interest in medicinal chemistry. The oxetane group is often employed as a bioisostere for less favorable functionalities, potentially improving metabolic stability, aqueous solubility, and target engagement. While the specific experimental data for this compound is not available, an analysis of its core components and related structures can provide valuable insights.

Physicochemical Properties and Synthesis

To facilitate comparison, the known properties of 1-(Oxetan-3-yl)piperazine are presented alongside those of two common piperazine-containing fragments used in drug discovery: N-methylpiperazine and 1-Boc-piperazine.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Topological Polar Surface Area (Ų)
1-(Oxetan-3-yl)piperazine C₇H₁₄N₂O142.20-0.935.8
N-Methylpiperazine C₅H₁₂N₂100.160.012.5
1-Boc-piperazine C₉H₁₈N₂O₂186.251.141.5

Experimental Protocols

Synthesis of 1-(Oxetan-3-yl)piperazine
  • Method: Reductive amination of piperazine with oxetan-3-one.

  • Reagents: Piperazine, oxetan-3-one, sodium triacetoxyborohydride, and a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Procedure: A mixture of piperazine and oxetan-3-one is stirred in the chosen solvent. Sodium triacetoxyborohydride is then added portion-wise to the mixture. The reaction is monitored by a suitable chromatographic technique (e.g., TLC or LC-MS) until completion. The crude product is then worked up and purified, typically by column chromatography, to yield the desired 1-(oxetan-3-yl)piperazine.

Biological Activity Context

For instance, derivatives of 1-(Oxetan-3-yl)piperazine have been synthesized and investigated as inhibitors of various kinases and as agents targeting other protein classes. The specific biological activity is determined by the other substituents attached to the piperazine ring.

Comparative Analysis with Structurally Similar Piperazine Derivatives

To provide a meaningful comparison, we can examine the known biological activities of other substituted piperazines.

Compound/Derivative ClassTarget/ActivityKey Findings
Arylpiperazines Serotonin and Dopamine ReceptorsMany arylpiperazines exhibit high affinity for various serotonin (5-HT) and dopamine (D₂) receptor subtypes and are used in the treatment of psychiatric disorders.
1-Acylpiperazines Various, including FAAH inhibitorsThe acyl group allows for diverse modifications, leading to compounds with a wide range of biological activities, including inhibition of fatty acid amide hydrolase (FAAH).
1-Benzylpiperazine (BZP) and derivatives Monoamine ReleasersBZP and its analogues act as releasing agents for dopamine, norepinephrine, and serotonin, leading to stimulant effects.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the general role of piperazine derivatives in drug discovery and a typical synthetic workflow.

G cluster_0 Drug Discovery Funnel cluster_1 Role of Piperazine Derivatives Target_ID Target Identification & Validation Lead_Gen Lead Generation Target_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Piperazine_Scaffold 1-(Oxetan-3-yl)piperazine (Building Block) SAR Structure-Activity Relationship (SAR) Studies Piperazine_Scaffold->SAR Synthetic Modification SAR->Lead_Opt

Caption: Role of piperazine building blocks in the drug discovery process.

G Start Starting Materials (e.g., Piperazine, Oxetan-3-one) Reaction Reductive Amination Start->Reaction Intermediate Crude 1-(Oxetan-3-yl)piperazine Reaction->Intermediate Purification Column Chromatography Intermediate->Purification Product Pure 1-(Oxetan-3-yl)piperazine Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: General workflow for the synthesis and purification of 1-(Oxetan-3-yl)piperazine.

Conclusion

While a direct and detailed comparison of the experimental results for this compound is not possible due to the lack of publicly available data, this guide provides a comprehensive overview of the closely related and synthetically important compound, 1-(Oxetan-3-yl)piperazine. The provided data on its physicochemical properties, synthesis, and the context of its use in drug discovery, alongside a comparison with other piperazine derivatives, offers a valuable resource for researchers. The absence of data on the originally requested compound highlights the importance of data sharing and publication in advancing scientific research. Future studies on this compound are needed to elucidate its specific properties and potential applications.

A Comparative Guide to Muscarinic Agonists: Benchmarking Performance and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key muscarinic agonists, offering a framework for evaluating novel compounds such as 1-Methyl-2-(oxetan-3-yl)piperazine. Due to the current lack of publicly available experimental data for this compound, this document focuses on a selection of well-characterized muscarinic agonists to establish a baseline for comparison. The provided data, experimental protocols, and signaling pathway diagrams are intended to serve as a valuable resource for researchers engaged in the discovery and development of new muscarinic receptor modulators.

Introduction to Muscarinic Agonists

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems. They are involved in a variety of physiological processes, including learning, memory, attention, and autonomic regulation. Muscarinic agonists, which activate these receptors, have therapeutic potential for a range of disorders, including Alzheimer's disease, schizophrenia, and Sjögren's syndrome.[1][2] The five subtypes of muscarinic receptors (M1-M5) are grouped into two main signaling pathways: the M1, M3, and M5 receptors couple to Gq proteins, while the M2 and M4 receptors couple to Gi/o proteins.[3]

The development of subtype-selective muscarinic agonists is a key objective in modern drug discovery to maximize therapeutic efficacy while minimizing off-target side effects. Compounds containing piperazine and oxetane moieties are of interest in medicinal chemistry for their potential to interact with various biological targets.[4][5][6] The piperazine scaffold is a common feature in many centrally active drugs, while the oxetane ring can influence physicochemical properties such as solubility and metabolic stability.[4][7] While no specific pharmacological data for this compound is currently available in the public domain, its structural components suggest it is a candidate for investigation as a muscarinic agonist.

Comparative Analysis of Selected Muscarinic Agonists

To provide a context for the evaluation of new chemical entities, this section compares three well-studied muscarinic agonists: Xanomeline, a subtype-preferring agonist, and Carbachol and Pilocarpine, which are less selective.

Table 1: Quantitative Comparison of Muscarinic Agonist Binding Affinities (Ki) and Potencies (EC50)

CompoundReceptor SubtypeBinding Affinity (Ki) in nMFunctional Potency (EC50) in nM
Xanomeline M1~10-30[8]~100-300 (Phosphoinositide hydrolysis)
M2~30-50[8]>1000 (cAMP inhibition)
M3~30-50[8]~500-1000 (Phosphoinositide hydrolysis)
M4~10-20[8]~50-150 (cAMP inhibition)
M5~30-60[8]~400-800 (Phosphoinositide hydrolysis)
Carbachol M1~1,000-5,000~100-1,000 (Cationic current)[9]
M2~1,000-3,000~100-500 (Cationic current)[9]
M3~1,000-4,000~100-800 (Uterine contraction)[2]
M4~2,000-6,000~200-1,500 (cAMP inhibition)
Pilocarpine M1~100-500~1,000-5,000 (Pupil constriction)[10]
M2~500-2,000>10,000 (Pupil constriction)[10]
M3~100-400~500-2,000 (Pupil constriction)[10]
M4~800-3,000Data not readily available

Note: The presented values are approximate and can vary depending on the specific assay conditions, cell type, and radioligand used. The data is compiled from multiple sources for comparative purposes.

Table 2: Overview of Selected Muscarinic Agonists

AgonistReceptor Selectivity ProfileKey CharacteristicsPrimary Therapeutic Areas of Investigation
Xanomeline M1 and M4 preferring[8]Orally active, penetrates the blood-brain barrier.[11]Schizophrenia, Alzheimer's disease[3][11]
Carbachol Non-selectiveQuaternary ammonium compound, poor lipid solubility.Glaucoma (topical application)
Pilocarpine Primarily M1 and M3 active[12]Natural alkaloid, used both topically and systemically.[13]Glaucoma, Sjögren's syndrome (dry mouth)[13]

Muscarinic Receptor Signaling Pathways

The activation of muscarinic receptors initiates distinct intracellular signaling cascades depending on the G protein to which they couple.

Gq_signaling Agonist Muscarinic Agonist (e.g., Acetylcholine) Receptor M1, M3, or M5 Receptor Agonist->Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ (intracellular) ER->Ca2 releases Ca2->PKC co-activates Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) PKC->Response leads to

Caption: Gq-coupled muscarinic receptor signaling pathway.

Gio_signaling Agonist Muscarinic Agonist (e.g., Acetylcholine) Receptor M2 or M4 Receptor Agonist->Receptor Gio Gi/o Protein Receptor->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits ATP ATP AC->ATP converts cAMP cAMP (decreased) ATP->cAMP Response Cellular Response (e.g., inhibition of neurotransmitter release) cAMP->Response leads to

Caption: Gi/o-coupled muscarinic receptor signaling pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of muscarinic agonist activity.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype.[14][15]

1. Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., M1, M2, M3, M4, or M5).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • Non-specific binding control (e.g., Atropine).

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add assay buffer, cell membranes, radioligand at a concentration near its Kd, and either the test compound or vehicle.

  • For the determination of non-specific binding, add a high concentration of a non-labeled antagonist (e.g., atropine) instead of the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters several times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

radioligand_binding_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare serial dilutions of test compound C Incubate membranes, radioligand, and test compound A->C B Prepare cell membranes and radioligand solution B->C D Filter to separate bound and free radioligand C->D E Wash filters D->E F Measure radioactivity (scintillation counting) E->F G Calculate IC50 F->G H Calculate Ki using Cheng-Prusoff equation G->H

Caption: Experimental workflow for a radioligand binding assay.

Calcium Mobilization Assay for Determining Functional Potency (EC50)

This protocol outlines a method to measure the ability of a test compound to activate Gq-coupled muscarinic receptors (M1, M3, M5) by detecting changes in intracellular calcium concentration.[16][17]

1. Materials:

  • A cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-M1, HEK-M3).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Probenecid (to prevent dye leakage from cells).

  • Test compound (e.g., this compound).

  • A reference agonist (e.g., Carbachol).

  • 96- or 384-well black, clear-bottom microplates.

  • A fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).

2. Procedure:

  • Plate the cells in the microplates and grow to confluence.

  • On the day of the assay, remove the growth medium and load the cells with the calcium-sensitive dye in assay buffer, often containing probenecid.

  • Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes) to allow for dye de-esterification and loading into the cytoplasm.

  • Prepare serial dilutions of the test compound and the reference agonist in assay buffer.

  • Place the cell plate and the compound plate into the fluorescence plate reader.

  • Establish a stable baseline fluorescence reading for each well.

  • The instrument's liquid handler then adds the test compound or reference agonist to the wells.

  • Immediately measure the change in fluorescence intensity over time. The peak fluorescence response is typically used for analysis.

  • Plot the peak fluorescence response against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum response (Emax).

calcium_mobilization_workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Plate cells expressing the target receptor B Load cells with a calcium-sensitive dye A->B C Measure baseline fluorescence B->C D Add test compound (agonist) C->D E Measure fluorescence change over time D->E F Determine peak fluorescence response E->F G Plot dose-response curve F->G H Calculate EC50 and Emax G->H

Caption: Experimental workflow for a calcium mobilization assay.

Conclusion and Future Directions

The development of novel muscarinic agonists with improved subtype selectivity remains a significant goal for the treatment of various CNS and peripheral disorders. While this guide provides a comparative framework using well-established agonists, the pharmacological profile of new chemical entities such as this compound can only be determined through rigorous experimental evaluation. The protocols and data presented herein offer a foundation for such investigations. Future studies should aim to characterize the binding affinity and functional potency of this compound at all five muscarinic receptor subtypes to elucidate its selectivity profile and therapeutic potential.

References

Comparative Analysis of 1-Methyl-2-(oxetan-3-yl)piperazine and Structurally Related CNS Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive comparative analysis of 1-Methyl-2-(oxetan-3-yl)piperazine and similar compounds with activity in the central nervous system (CNS). The inclusion of an oxetane moiety, a four-membered cyclic ether, has become a valuable strategy in medicinal chemistry to enhance physicochemical and pharmacokinetic properties. This analysis delves into the available data on receptor binding affinities, functional activities, and metabolic stability of piperazine derivatives, offering insights for researchers and professionals in the field of drug development.

While specific experimental data for this compound is not extensively available in the public domain, this guide will focus on a closely related, well-characterized analog, 1-(2-(2-methoxyphenyl)-4-(oxetan-3-yl)piperazin-1-yl)ethan-1-one , and compare its profile with established CNS drugs that share the piperazine scaffold but differ in their key structural features: the atypical antipsychotic Clozapine and the serotonin modulator Vortioxetine . This comparison will highlight the impact of the oxetane substitution and other structural modifications on the pharmacological profiles of these compounds.

Data Presentation

The following tables summarize the key pharmacological and pharmacokinetic data for the selected compounds.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2Serotonin 5-HT2AOther Relevant Targets
1-(2-(2-methoxyphenyl)-4-(oxetan-3-yl)piperazin-1-yl)ethan-1-one (Analog) Data not availableData not availableData not available
Clozapine 16012α1-adrenergic (19), H1 (7), M1 (1.9)
Vortioxetine 13015SERT (1.6), 5-HT1A (15), 5-HT3 (0.6), 5-HT7 (19)

Note: Data for the analog of this compound is not publicly available and is presented here as a placeholder for future research.

Table 2: Comparative Functional Activity

CompoundPrimary Mechanism of ActionFunctional AssayResult
1-(2-(2-methoxyphenyl)-4-(oxetan-3-yl)piperazin-1-yl)ethan-1-one (Analog) UnknownNot availableNot available
Clozapine D2/5-HT2A antagonistCalcium flux assay (5-HT2A)Antagonist, pA2 = 8.7
Vortioxetine Serotonin modulator[³H]-5-HT uptake assay (SERT)Inhibitor, IC50 = 5.4 nM

Table 3: Comparative In Vitro Metabolic Stability

CompoundSpeciesHepatocytes Half-life (t½, min)Microsomal Half-life (t½, min)
1-(2-(2-methoxyphenyl)-4-(oxetan-3-yl)piperazin-1-yl)ethan-1-one (Analog) Human, RatData not availableData not available
Clozapine Human4923
Vortioxetine Human> 12087

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Receptor Binding Assays

Objective: To determine the binding affinity of a test compound to specific receptors.

Protocol: Dopamine D2 Receptor Binding Assay

  • Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human dopamine D2 receptor are cultured and harvested. The cells are then homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The final membrane preparation is resuspended in the assay buffer.

  • Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [³H]-Spiperone) is incubated with the cell membrane preparation in the presence of increasing concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.

Protocol: Serotonin 5-HT2A Receptor Binding Assay

The protocol is similar to the D2 receptor binding assay, with the following modifications:

  • Cell Line: HEK293 cells stably expressing the human serotonin 5-HT2A receptor.

  • Radioligand: [³H]-Ketanserin is commonly used.

Functional Assays

Objective: To determine the functional effect of a compound on its target (e.g., agonist, antagonist, or inverse agonist activity).

Protocol: Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)

  • Cell Culture: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) are used.

  • Compound Incubation: Cells are pre-incubated with the test compound (for antagonist testing) or vehicle.

  • Agonist Stimulation: A known 5-HT2A agonist (e.g., serotonin) is added to the cells to stimulate receptor activation.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium response is quantified to determine its antagonist potency (e.g., pA2 value).

In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.

Protocol: Hepatocyte Stability Assay

  • Hepatocyte Preparation: Cryopreserved human or rat hepatocytes are thawed and suspended in incubation medium.

  • Incubation: The test compound is incubated with the hepatocyte suspension at 37°C in a shaking water bath.

  • Time-Point Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination and Sample Preparation: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins. The samples are then centrifuged, and the supernatant is collected.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½).

Mandatory Visualizations

The following diagrams illustrate key signaling pathways relevant to the pharmacological targets of the analyzed compounds.

G_protein_coupled_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Dopamine D2_Receptor Dopamine D2 Receptor Ligand->D2_Receptor Binds G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases conversion ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Reduced activation Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Modulates Serotonin_5HT2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Serotonin 5HT2A_Receptor Serotonin 5-HT2A Receptor Ligand->5HT2A_Receptor Binds G_Protein Gq/11 Protein 5HT2A_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG Cleaves to PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., neuronal excitation, smooth muscle contraction) PKC->Cellular_Response Phosphorylates targets

Benchmarking 1-Methyl-2-(oxetan-3-yl)piperazine: A Comparative Analysis Against Standard Treatments

Author: BenchChem Technical Support Team. Date: November 2025

A definitive comparative analysis of 1-Methyl-2-(oxetan-3-yl)piperazine against standard therapeutic agents is currently precluded by the absence of publicly available data on its specific biological activity, mechanism of action, and therapeutic targets.

While the piperazine moiety is a well-established pharmacophore present in a wide array of approved drugs, and the oxetane ring is a recognized feature in modern medicinal chemistry for improving physicochemical properties, specific preclinical and clinical data for this compound are not available in the public domain. General information suggests that piperazine derivatives have shown potential in various therapeutic areas, including central nervous system (CNS) disorders, oncology, and inflammatory conditions. However, without specific data for the compound , a direct and objective comparison with standard treatments is not feasible.

General Context: The Therapeutic Potential of Piperazine Derivatives

The piperazine ring is a common structural motif in medicinal chemistry, known for its ability to interact with various biological targets.[1][2][3] This versatility has led to the development of piperazine-containing drugs for a range of diseases.

Central Nervous System Disorders: Many piperazine derivatives exhibit pharmacological activity within the CNS, acting as antipsychotics, antidepressants, and anxiolytics.[2] Their mechanism often involves the modulation of neurotransmitter systems, such as dopamine and serotonin pathways.

Oncology: Certain piperazine-based compounds have been investigated for their anticancer properties, demonstrating the ability to interfere with cell signaling pathways crucial for tumor growth and survival.

Anti-inflammatory Effects: The piperazine scaffold has also been incorporated into molecules with anti-inflammatory activity, suggesting its potential for treating a variety of inflammatory conditions.[4]

The Role of the Oxetane Moiety

The inclusion of an oxetane ring in a drug candidate is a strategy often employed by medicinal chemists to enhance properties such as solubility, metabolic stability, and lipophilicity. This can lead to improved pharmacokinetic profiles and overall drug efficacy.

Data Not Available for this compound

A comprehensive search of scientific literature and patent databases did not yield any specific experimental data for this compound. To conduct a meaningful comparison, the following information would be essential:

  • Pharmacological Target(s): Identification of the specific receptors, enzymes, or signaling pathways with which the compound interacts.

  • In Vitro Potency and Efficacy: Data from cell-based assays demonstrating the compound's activity and concentration-response relationships.

  • In Vivo Efficacy Models: Results from animal studies in relevant disease models to assess the compound's therapeutic effect.

  • Pharmacokinetic Profile: Information on the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Safety and Toxicology Data: Preclinical safety data to understand the compound's potential side effects.

Without this foundational data, it is impossible to identify appropriate "standard treatments" for comparison or to structure a meaningful quantitative analysis.

Future Directions

Should research on this compound be published, a thorough comparative analysis would involve the following:

  • Identification of the Therapeutic Indication: The first step would be to understand the specific disease or condition the compound is intended to treat.

  • Selection of Standard-of-Care Comparators: Based on the indication, the current first- and second-line treatments would be identified.

  • Data Extraction and Tabulation: Key preclinical and clinical data for both this compound and the standard treatments would be extracted and organized into comparative tables. This would include endpoints such as:

    • Binding affinities (Ki, Kd)

    • Functional potencies (IC50, EC50)

    • Efficacy in animal models (e.g., tumor growth inhibition, behavioral changes)

    • Key pharmacokinetic parameters (e.g., half-life, bioavailability)

    • Adverse event profiles.

  • Methodological Comparison: The experimental protocols used to generate the data would be detailed to ensure a fair and accurate comparison.

  • Visualization of Pathways and Workflows: Diagrams illustrating the relevant signaling pathways and experimental setups would be created to aid in the interpretation of the data.

References

Selectivity Profile of 1-Methyl-2-(oxetan-3-yl)piperazine in the Context of Key CNS Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated selectivity profile of 1-Methyl-2-(oxetan-3-yl)piperazine against a panel of established ligands targeting key central nervous system (CNS) receptors. Due to the limited publicly available data for this compound, this document focuses on providing a framework for comparison. This is achieved by presenting the selectivity profiles of well-characterized ligands for muscarinic, dopaminergic, and serotonergic receptors, which are putative targets for novel neuropsychiatric agents. The inclusion of detailed experimental protocols and signaling pathway diagrams is intended to equip researchers with the necessary tools to evaluate novel compounds like this compound.

Introduction to Selectivity Profiling

The therapeutic efficacy and adverse effect profile of a CNS-active compound are intrinsically linked to its receptor selectivity. A highly selective ligand preferentially binds to its intended target receptor with significantly greater affinity than to other receptors. Conversely, non-selective ligands can lead to a broad range of off-target effects. Therefore, comprehensive selectivity profiling is a critical step in the drug discovery and development process. This guide focuses on three receptor families of high interest for the treatment of neuropsychiatric disorders: muscarinic acetylcholine receptors, dopamine receptors, and serotonin receptors.

Comparative Selectivity of Reference Ligands

To establish a benchmark for comparison, the following tables summarize the binding affinities (Ki, in nM) of several well-characterized ligands across a panel of CNS receptors. Lower Ki values indicate higher binding affinity. The selection of these comparators is based on their known mechanisms of action as M4 positive allosteric modulators (PAMs), dopamine D2 receptor antagonists, and serotonin 5-HT2A receptor antagonists, which represent potential activities of novel piperazine derivatives.

Table 1: Selectivity Profile of Muscarinic M4 Receptor Positive Allosteric Modulators (PAMs)

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (EC50, nM)M5 (Ki, nM)
VU0152100>10,000>10,000>10,0002,300>10,000
VU0467154>30,000>30,000>30,000190>30,000
LY2033298>10,000>10,000>10,000120>10,000

Data for M4 PAMs is often presented as EC50 values from functional assays, reflecting their modulatory role.

Table 2: Selectivity Profile of Dopamine D2 Receptor Antagonists

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)5-HT2A (Ki, nM)
Haloperidol2001.50.7530
Risperidone2603.37.48.20.16
Olanzapine2101123294

Table 3: Selectivity Profile of Serotonin 5-HT2A Receptor Antagonists

Compound5-HT2A (Ki, nM)5-HT2C (Ki, nM)D2 (Ki, nM)H1 (Ki, nM)α1 (Ki, nM)
Ketanserin2.530150310
Mirtazapine6939>10001.6500
Pimavanserin0.0870.44>10,000--

Experimental Protocols

The following are detailed methodologies for key experiments typically used to determine the selectivity profile of novel ligands.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Cells stably expressing the receptor of interest are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.

  • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [3H]-NMS for muscarinic receptors, [3H]-spiperone for D2 receptors, [3H]-ketanserin for 5-HT2A receptors) at a concentration near its Kd value.

  • Competition Binding: A range of concentrations of the test compound is added to the wells to compete with the radioligand for binding to the receptor.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., Calcium Mobilization for Gq-coupled receptors)

Objective: To determine the functional activity (e.g., agonism, antagonism, allosteric modulation) of a test compound at a specific receptor.

General Protocol for a Calcium Mobilization Assay:

  • Cell Culture: Cells stably expressing the Gq-coupled receptor of interest (e.g., M1, M3, M5, 5-HT2A) are plated in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specified time at 37°C.

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is taken before the addition of the test compound or a reference agonist.

  • Measurement of Calcium Flux: Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity.

  • Data Analysis:

    • Agonists: The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined from the dose-response curve.

    • Antagonists: The cells are pre-incubated with the test compound before the addition of a known agonist. The IC50 value (the concentration of the antagonist that inhibits 50% of the agonist's response) is calculated.

    • Positive Allosteric Modulators (PAMs): The test compound is added in the presence of a sub-maximal concentration of the endogenous agonist (e.g., acetylcholine for muscarinic receptors). A leftward shift in the agonist's dose-response curve indicates PAM activity. The EC50 of the potentiation and the fold-shift are key parameters.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling cascades for the M4, D2, and 5-HT2A receptors, along with a generalized workflow for selectivity profiling.

G Muscarinic M4 Receptor Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular M4 M4 Receptor Gi Gi/o Protein M4->Gi Agonist Binding AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Effects (e.g., Ion Channel Modulation) PKA->Downstream

Caption: Muscarinic M4 Receptor Signaling Pathway.

G Dopamine D2 Receptor Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular D2 D2 Receptor Gi Gi/o Protein D2->Gi Agonist Binding AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Effects (e.g., Regulation of Gene Expression) PKA->Downstream

Caption: Dopamine D2 Receptor Signaling Pathway.

G Serotonin 5-HT2A Receptor Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular HT2A 5-HT2A Receptor Gq Gq/11 Protein HT2A->Gq Agonist Binding PLC Phospholipase C Gq->PLC Activation IP3 IP3 PLC->IP3 Cleavage of PIP2 DAG DAG PLC->DAG Cleavage of PIP2 PIP2 PIP2 Ca Ca2+ Release (from ER) IP3->Ca PKC Protein Kinase C DAG->PKC

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

G General Workflow for Ligand Selectivity Profiling A Test Compound (e.g., this compound) B Primary Target Binding Assay A->B C Primary Target Functional Assay A->C D Broad Receptor Panel Screening (Binding) A->D F Data Analysis & Selectivity Profile Generation B->F C->F E Functional Follow-up on Off-Targets D->E E->F

Caption: General Workflow for Ligand Selectivity Profiling.

Discussion and Future Directions

To ascertain the selectivity profile of this compound, it would be necessary to perform the types of binding and functional assays described in this guide. A primary screen against a broad panel of CNS receptors would identify initial hits, which would then be followed by more detailed pharmacological characterization at those receptors to determine affinity and functional activity. By comparing the resulting data to the profiles of the reference compounds presented here, a clear understanding of the selectivity and potential therapeutic utility of this compound can be achieved. This guide serves as a foundational resource for researchers undertaking such an evaluation.

Assessing the Therapeutic Index of Novel Piperazine Derivatives: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that causes toxicity.[1][2][3] A higher TI indicates a wider margin of safety.[1][4] This guide provides a comparative framework for assessing the therapeutic index of the novel compound 1-Methyl-2-(oxetan-3-yl)piperazine and its analogs. Due to the limited availability of direct experimental data for this specific compound, this document outlines a comprehensive strategy for its evaluation, drawing upon established methodologies for similar piperazine derivatives.

Introduction to this compound and its Analogs

Piperazine and its derivatives are a versatile class of compounds with a wide range of pharmacological activities, including but not limited to antimicrobial, anticancer, and central nervous system effects.[5][6][7] The incorporation of an oxetane moiety can improve physicochemical properties such as solubility and metabolic stability. The methylation at the 2-position of the piperazine ring may influence potency, selectivity, and pharmacokinetic profiles.

This guide will focus on a hypothetical comparative study between This compound and two representative analogs:

  • Analog A: 1-(Oxetan-3-yl)piperazine: The parent compound without the methyl group, to assess the contribution of methylation to the therapeutic index.

  • Analog B: 1-Methyl-2-(tetrahydrofuran-3-yl)piperazine: An analog with a five-membered tetrahydrofuran ring instead of the four-membered oxetane, to evaluate the impact of the heterocyclic ring size on efficacy and toxicity.

Comparative Data on Therapeutic Index (Hypothetical)

The following table presents a template for summarizing the quantitative data required to compare the therapeutic indices of these compounds. The therapeutic index is calculated as the ratio of the toxic dose in 50% of subjects (TD50) or lethal dose in 50% of subjects (LD50) to the effective dose in 50% of subjects (ED50).[1][2][4] For in vitro studies, a similar ratio, the selectivity index (SI), is often used, calculated from the cytotoxic concentration (CC50) and the half-maximal effective concentration (EC50).

CompoundIn Vitro Selectivity Index (SI)In Vivo Therapeutic Index (TI)
This compound CC50 (Normal Cells) / EC50 (Target)LD50 / ED50
Analog A: 1-(Oxetan-3-yl)piperazineCC50 (Normal Cells) / EC50 (Target)LD50 / ED50
Analog B: 1-Methyl-2-(tetrahydrofuran-3-yl)piperazineCC50 (Normal Cells) / EC50 (Target)LD50 / ED50

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the therapeutic index. The following are generalized protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[8][9][10]

  • Cell Culture: Human cell lines relevant to the target disease and a normal (non-cancerous) cell line are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds (this compound and its analogs) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader.

  • Data Analysis: The half-maximal cytotoxic concentration (CC50) is calculated from the dose-response curves.

In Vitro Efficacy Assay (Target-Specific)

The protocol for determining the half-maximal effective concentration (EC50) will depend on the specific therapeutic target of the compounds. For instance, if the compounds are hypothesized to be enzyme inhibitors, a relevant enzymatic assay would be employed.

In Vivo Toxicity Study (LD50 Determination)

Acute toxicity studies in animal models (e.g., mice or rats) are conducted to determine the median lethal dose (LD50).

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions.

  • Dose Administration: Graded doses of the test compounds are administered to different groups of animals via a relevant route (e.g., oral, intravenous).

  • Observation: Animals are observed for signs of toxicity and mortality over a specified period (typically 14 days).

  • LD50 Calculation: The LD50 value is calculated using statistical methods.

In Vivo Efficacy Study (ED50 Determination)

The protocol for determining the median effective dose (ED50) will be specific to the disease model. For example, in a neuroscience context, this could involve behavioral models in rodents.[11][12][13][14][15]

  • Disease Model Induction: A relevant animal model of the disease is established.

  • Compound Administration: Various doses of the test compounds are administered to the diseased animals.

  • Efficacy Assessment: The therapeutic effect is measured using relevant endpoints (e.g., behavioral tests, biomarker levels).

  • ED50 Calculation: The ED50 value is determined from the dose-response curve.

Potential Signaling Pathway

Piperazine derivatives are known to interact with various biological targets. A hypothetical signaling pathway that could be modulated by this compound, based on the known activities of similar compounds, is the G-protein coupled receptor (GPCR) signaling cascade.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound GPCR GPCR Compound->GPCR Binds to G_protein G-protein (αβγ) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response Leads to

Caption: Hypothetical GPCR signaling pathway modulated by this compound.

Experimental Workflow for Therapeutic Index Assessment

The following diagram illustrates the logical flow of experiments to determine and compare the therapeutic indices of the subject compounds.

TI_Workflow cluster_vitro In Vitro Assessment cluster_vivo In Vivo Assessment Cytotoxicity Cytotoxicity Assay (e.g., MTT on normal cells) CC50 Determine CC50 Cytotoxicity->CC50 Efficacy_vitro Efficacy Assay (Target-specific) EC50 Determine EC50 Efficacy_vitro->EC50 SI Calculate Selectivity Index (SI) SI = CC50 / EC50 CC50->SI EC50->SI Toxicity_vivo Acute Toxicity Study (Animal Model) SI->Toxicity_vivo Efficacy_vivo Efficacy Study (Disease Model) SI->Efficacy_vivo LD50 Determine LD50 Toxicity_vivo->LD50 ED50 Determine ED50 Efficacy_vivo->ED50 TI Calculate Therapeutic Index (TI) TI = LD50 / ED50 LD50->TI ED50->TI Comparison Comparative Analysis of Therapeutic Indices TI->Comparison Start Compound Synthesis - this compound - Analogs A & B Start->Cytotoxicity Start->Efficacy_vitro

Caption: Workflow for assessing the therapeutic index of novel compounds.

This guide provides a structured approach for the comprehensive evaluation of the therapeutic index of this compound and its analogs. By following these standardized protocols, researchers can generate robust and comparable data to inform the selection of lead candidates for further drug development.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1-Methyl-2-(oxetan-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of 1-Methyl-2-(oxetan-3-yl)piperazine, a compound featuring both piperazine and oxetane functionalities.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the hazards associated with its structural analogs, piperazine and oxetane derivatives, this compound should be treated as hazardous.

Recommended PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-impermeable gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In case of inadequate ventilation or the generation of dusts or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[1]

Work Area:

  • All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

Disposal Procedures

The recommended disposal method for this compound is through a licensed chemical waste disposal company. This ensures the compound is managed in an environmentally sound and compliant manner.

Step-by-Step Disposal Protocol:

  • Waste Identification and Classification:

    • Based on the known hazards of piperazine and oxetane derivatives, this compound should be classified as hazardous chemical waste. Piperazine itself is classified as a flammable solid and can cause severe skin burns and eye damage.[4] Oxetanes are also flammable.[5] A close structural analog, 1-(Oxetan-3-yl)piperazine, is known to cause skin, eye, and respiratory irritation.[6]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[7]

  • Containerization:

    • Use a suitable, leak-proof, and closed container for the waste. Plastic containers are often preferred for chemical waste.[8]

    • The original container, if in good condition, can be used.

    • Do not overfill the waste container.[7]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste".[9]

    • The label must include the full chemical name: "this compound" and the approximate quantity.[9]

    • Indicate the associated hazards (e.g., "Flammable," "Corrosive," "Irritant").[9]

    • Note the date the container was first used for waste accumulation.[9]

  • Storage (Satellite Accumulation):

    • Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[8][9]

    • The SAA must be at or near the point of waste generation.[9]

    • Segregate the waste from incompatible materials. Piperazine derivatives should be stored separately from strong oxidizing agents and acids.[1][10]

    • Keep the waste container securely closed at all times, except when adding waste.[8]

  • Final Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • The primary recommended disposal methods are controlled incineration in a licensed facility, potentially with flue gas scrubbing, or burial in a specifically licensed landfill for chemical and pharmaceutical wastes.[2][3][11]

    • Crucially, do not discharge this compound or its containers into sewer systems or general trash. [3][12]

Decontamination of Empty Containers

Empty containers that previously held this compound may still contain harmful residues and should be handled as hazardous waste.[10]

  • Containers can be triply rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • After proper decontamination, the container may be offered for recycling or reconditioning. Alternatively, it should be punctured to prevent reuse and disposed of in a sanitary landfill, if permitted by local regulations.[3]

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general guidelines for hazardous waste accumulation apply. These limits are determined by the total amount of hazardous waste generated in a laboratory.

Generator CategoryMonthly Hazardous Waste GenerationOn-site Accumulation LimitAcute Hazardous Waste Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (approx. 25 gallons)≤ 1,000 kg≤ 1 kg
Small Quantity Generator (SQG) > 100 kg and < 1,000 kg< 6,000 kg≤ 1 kg
Large Quantity Generator (LQG) ≥ 1,000 kg (approx. 300 gallons)No limit specified> 1 kg

Data sourced from general EPA guidelines and may vary by jurisdiction. Consult your local regulations for specific quantities.[13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Have this compound for Disposal B Is the material in its original, labeled container? A->B C Transfer to a suitable, clean, and compatible waste container. B->C No D Ensure container is properly labeled: 'Hazardous Waste' Full Chemical Name Hazards (Flammable, Corrosive, Irritant) Date B->D Yes C->D E Store in designated Satellite Accumulation Area (SAA). D->E F Is the SAA secure and segregated from incompatible materials (acids, oxidizers)? E->F G Relocate to a compliant SAA. F->G No H Keep container tightly sealed except when adding waste. F->H Yes G->H I Contact Environmental Health & Safety (EHS) or approved waste vendor for pickup. H->I J Waste is transported for licensed incineration or landfill. I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Methyl-2-(oxetan-3-yl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Methyl-2-(oxetan-3-yl)piperazine. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risks and promoting a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are required. A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[3]
Skin Protection Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[4] Nitrile gloves offer broad short-term protection, but consulting the manufacturer's resistance guide for specific chemicals is recommended.[3]
Laboratory CoatA flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[3]
Full-Body ProtectionWear protective clothing to avoid skin contact.[5] In cases of significant exposure risk, chemical-resistant coveralls may be necessary.[6]
Closed-Toe ShoesAppropriate shoes that cover the entire foot are mandatory.[3]
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or in case of inadequate ventilation.[4]

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]

  • Remove all potential ignition sources from the handling area.[5]

  • Have spill control materials (e.g., sand, vermiculite) readily available.[5]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the compound, put on all required PPE as detailed in the table above.

3. Handling the Compound:

  • Avoid all personal contact, including inhalation of dust, fumes, or vapors.[5]

  • Do not eat, drink, or smoke in the handling area.[5]

  • When weighing or transferring the solid, do so in a manner that minimizes dust generation.

  • If working with a solution, handle it as a corrosive and flammable liquid.

4. In Case of a Spill:

  • Minor Spill: Remove all ignition sources.[5] Clean up the spill immediately using dry, inert material like sand or vermiculite.[5] Place the absorbed material into a labeled container for proper waste disposal.[5]

  • Major Spill: Evacuate the area and alert emergency responders.[5]

5. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] Seek immediate medical attention.[4]

  • Skin Contact: Take off immediately all contaminated clothing.[4] Rinse skin with water/shower.[4] Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air.[7] If not breathing, give artificial respiration.[7] Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[4][7] Rinse mouth with water.[7] Seek immediate medical attention.[4][7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste material in a suitable, labeled container.[5]

  • Disposal Route: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4] Do not empty into drains.[7]

  • Container Decontamination: Decontaminate empty containers before disposal.[5]

Workflow for Handling and Disposal

Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response A Review SDS and Protocols B Verify Engineering Controls (Fume Hood, Eyewash, Shower) A->B C Assemble PPE B->C D Don PPE C->D E Handle Compound in Fume Hood D->E F Monitor for Spills or Exposure E->F G Segregate Hazardous Waste E->G K Spill Response F->K If Spill Occurs L First Aid F->L If Exposure Occurs H Label Waste Container G->H I Store in Designated Area H->I J Arrange for Professional Disposal I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.